GSK1795091
Descripción
Propiedades
Número CAS |
1233589-81-5 |
|---|---|
Fórmula molecular |
C81H157N2O16P |
Peso molecular |
1446.1 g/mol |
Nombre IUPAC |
(2S)-2-[[(3R)-3-decoxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decoxytetradecanoyl]amino]-4-[(3R)-3-decoxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C81H157N2O16P/c1-7-13-19-25-31-37-40-46-52-58-69(93-61-55-49-43-34-28-22-16-10-4)64-74(85)82-72(80(88)89)68-96-81-77(83-75(86)65-70(59-53-47-41-38-32-26-20-14-8-2)94-62-56-50-44-35-29-23-17-11-5)79(78(73(67-84)97-81)99-100(90,91)92)98-76(87)66-71(60-54-48-42-39-33-27-21-15-9-3)95-63-57-51-45-36-30-24-18-12-6/h69-73,77-79,81,84H,7-68H2,1-6H3,(H,82,85)(H,83,86)(H,88,89)(H2,90,91,92)/t69-,70-,71-,72+,73-,77-,78-,79-,81-/m1/s1 |
Clave InChI |
ICLAYQQKWJGHBV-XJZMHMBSSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK1795091; GSK-1795091; GSK 1795091; CRX-601; CRX601; CRX 601; |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK1795091
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: A Synthetic Agonist of Toll-Like Receptor 4
GSK1795091 is a synthetic, dendritic glycolipid that acts as a potent and selective agonist for Toll-like receptor 4 (TLR4).[1][2][3] Structurally, it is designed as a mimetic of bacterial lipid A, the primary natural ligand for TLR4.[1][4] TLR4 is a critical pattern recognition receptor expressed on the surface of innate immune cells, including dendritic cells (DCs), monocytes, and macrophages, and plays a fundamental role in the initiation of the innate immune response.[1][2][3]
Upon administration, this compound binds to and activates TLR4, triggering a downstream signaling cascade that culminates in a robust pro-inflammatory response.[2] This activation stimulates the production and release of a variety of pro-inflammatory cytokines and chemokines, such as Interferon-gamma (IFNγ), Tumor Necrosis Factor-alpha (TNFα), and interleukins including IL-1β, IL-6, and IL-12.[1][2] The induction of this cytokine profile promotes a T helper 1 (Th1) polarized immune response, which is crucial for effective anti-tumor and anti-viral immunity.[1] This mechanism of action underlies its potential as an immunoadjuvant in cancer vaccines and in combination with other immunotherapies.[1][3]
Signaling Pathway
The activation of TLR4 by this compound initiates a well-characterized intracellular signaling pathway. Upon ligand binding, TLR4 recruits adaptor proteins, primarily MyD88 and TRIF, to its intracellular Toll/interleukin-1 receptor (TIR) domain. This leads to the activation of downstream transcription factors, most notably NF-κB and IRF3, which then translocate to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.
Pharmacodynamics and Clinical Activity
Clinical studies in healthy volunteers have demonstrated that intravenous administration of this compound is associated with dose-dependent and transient increases in plasma concentrations of pro-inflammatory cytokines and chemokines.[5] These changes typically occur within 1-4 hours of administration and return to baseline levels within 24 hours, providing clear evidence of target engagement and downstream pharmacological activity.[5][6]
In preclinical murine syngeneic tumor models, this compound has been shown to inhibit tumor growth and improve long-term survival.[3][7] It effectively modulates the tumor microenvironment by inducing pro-inflammatory cytokines, enhancing antigen presentation, activating T cells, and reducing the population of regulatory T cells (Tregs).[3][7]
Quantitative Data
Currently, specific quantitative data such as IC50, EC50, or Ki values for this compound are not publicly available in the reviewed literature. The pharmacodynamic effects observed in clinical and preclinical studies are summarized below.
| Parameter | Observation | Species | Study Type | Reference |
| Cytokine Induction | Dose-dependent, transient increases in IFNγ, TNFα, IL-1β, IL-6, IL-12 | Human | Phase I Clinical Trial | [5] |
| Immune Cell Modulation | Transient changes in immune cell counts | Human | Phase I Clinical Trial | [5] |
| Anti-Tumor Activity | Inhibition of tumor growth and increased survival | Mouse | Preclinical | [3][8] |
| Mucosal & Systemic Immunity | Enhanced in response to influenza virus vaccines | Mouse | Preclinical | [8] |
Experimental Protocols
Detailed experimental protocols are proprietary and not fully disclosed in the public domain. However, based on published studies, the following methodologies are central to characterizing the mechanism of action of this compound.
In Vitro Cellular Assays
-
Cell Lines: Human or murine immune cells, such as peripheral blood mononuclear cells (PBMCs), or cell lines expressing TLR4 (e.g., HEK293-TLR4).
-
Stimulation: Cells are incubated with varying concentrations of this compound.
-
Readout:
-
Cytokine Production: Measurement of cytokine levels in the cell culture supernatant using methods like ELISA or multiplex cytokine assays.
-
NF-κB Activation: Reporter gene assays where a reporter gene (e.g., luciferase) is placed under the control of an NF-κB responsive promoter.
-
Cell Surface Marker Expression: Analysis of the upregulation of co-stimulatory molecules (e.g., CD80, CD86) on dendritic cells or macrophages using flow cytometry.
-
In Vivo Animal Studies
-
Animal Models: Typically, immunocompetent mouse strains (e.g., C57BL/6, BALB/c) are used. For tumor studies, syngeneic tumor models are employed where cancer cells of the same genetic background as the mouse strain are implanted.
-
Administration: this compound is administered via relevant routes, such as intravenous or intranasal.[8]
-
Endpoints:
Considerations in Formulation and Development
A significant finding in the development of this compound is the critical role of its physical formulation. A change in the manufacturing process, which altered the aggregate size of the molecule, resulted in a reduction of its pharmacodynamic activity (cytokine induction) despite leading to higher systemic exposure.[4][9][10] This suggests a negative correlation between the aggregate size of this compound and its biological activity, highlighting the importance of the drug's physical state for effective TLR4 engagement.[4][9] This finding has important implications for the future development of lipid A analogs and other TLR agonists.[4]
Therapeutic Potential and Combinatorial Approaches
The immunostimulatory properties of this compound make it a promising candidate for use in combination with other cancer immunotherapies.[3] Preclinical studies have shown synergistic anti-tumor effects when this compound is combined with an agonistic antibody against the co-stimulatory molecule OX40.[3][7] This combination led to a significant increase in Th1 cytokines, enhanced tumor infiltration by leukocytes, and a more robust T-cell dependent anti-tumor response.[3][7] Clinical trials have been initiated to evaluate this compound in combination with immunotherapies such as anti-OX40, anti-ICOS, and anti-PD-1 antibodies in patients with advanced solid tumors.[4][9]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Facebook [cancer.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
GSK1795091: A Technical Guide to its Discovery and Synthesis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1795091, also known as CRX-601, is a synthetic, dendritic glycolipid that has been investigated as a potent and selective Toll-like receptor 4 (TLR4) agonist.[1][2] As a mimetic of the bacterial lipid A, this compound was designed to harness the immunostimulatory properties of TLR4 activation for therapeutic benefit, primarily as a vaccine adjuvant and in cancer immunotherapy.[1][3] Activation of TLR4 on innate immune cells, such as monocytes, macrophages, and dendritic cells, triggers a signaling cascade that results in the production of pro-inflammatory cytokines and the induction of a Th1-biased immune response.[1] This technical guide provides a comprehensive overview of the discovery and, in particular, a detailed, inferred synthesis of this compound, along with its mechanism of action and key biological data.
Discovery and Rationale
The discovery of this compound is rooted in the broader effort to develop safe and effective vaccine adjuvants by mimicking pathogen-associated molecular patterns (PAMPs). Lipid A, the active component of lipopolysaccharide (LPS) from Gram-negative bacteria, is a powerful natural TLR4 agonist but is too toxic for human use. This led to the development of synthetic lipid A analogs, such as the aminoalkyl glucosaminide 4-phosphates (AGPs), a class to which this compound belongs. The goal was to create molecules that retain the potent immunostimulatory effects of lipid A while minimizing its toxicity.
Chemical Synthesis
Key Building Blocks
The synthesis of this compound requires three main components:
-
A protected glucosamine (B1671600) derivative: This serves as the carbohydrate backbone of the molecule.
-
(R)-3-decyloxytetradecanoic acid: This lipid component is crucial for the biological activity of the final compound.
-
L-serine methyl ester: This amino acid acts as a linker and is a key feature of the dendritic structure.
Experimental Protocols
The following is a plausible, multi-step synthesis protocol for this compound, inferred from related literature and patents.
1. Preparation of (R)-3-decyloxytetradecanoyl chloride:
-
(R)-3-hydroxytetradecanoic acid is protected as a suitable ester.
-
The hydroxyl group is then alkylated with decyl bromide in the presence of a base such as sodium hydride to yield the decyloxy ether.
-
Saponification of the ester, followed by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride, affords the corresponding acyl chloride.
2. Acylation of L-serine methyl ester:
-
L-serine methyl ester hydrochloride is reacted with the freshly prepared (R)-3-decyloxytetradecanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an inert solvent like dichloromethane (B109758) at 0 °C to room temperature.
-
This reaction yields N-((R)-3-(decyloxy)tetradecanoyl)-L-serine methyl ester.
3. Preparation of the protected glucosamine donor:
-
A commercially available, suitably protected glucosamine derivative (e.g., with protecting groups on the hydroxyls and a leaving group at the anomeric position, such as a trichloroacetimidate) is prepared. The amine at the 2-position and the hydroxyl at the 3-position are acylated with (R)-3-decyloxytetradecanoyl chloride.
4. Glycosylation:
-
The protected glucosamine donor is coupled with N-((R)-3-(decyloxy)tetradecanoyl)-L-serine methyl ester. This key glycosylation step is typically promoted by a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), at low temperatures (-78 °C to 0 °C) in an anhydrous, non-polar solvent.
5. Phosphorylation and Deprotection:
-
The hydroxyl group at the 4-position of the glucosamine ring is selectively deprotected, if necessary, and then phosphorylated using a phosphitylating agent followed by oxidation, or directly with a phosphorylating agent.
-
Finally, all remaining protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield this compound. The product is then purified by chromatography.
Mechanism of Action: TLR4 Signaling
This compound functions as a TLR4 agonist. The binding of this compound to the MD-2/TLR4 receptor complex on the surface of immune cells initiates a downstream signaling cascade. This process leads to the activation of transcription factors, such as NF-κB and IRF3, which in turn induce the expression of a wide range of pro-inflammatory cytokines, chemokines, and type I interferons.
Caption: TLR4 signaling cascade initiated by this compound.
Quantitative Data
The biological activity of this compound has been evaluated in various preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical Activity of this compound
| Assay | System | Endpoint | Result |
| Cytokine Induction | Murine Splenocytes | Pro-inflammatory cytokine release | Dose-dependent increase |
| In vivo Efficacy | Murine Tumor Models | Tumor growth inhibition | Significant inhibition |
| Adjuvant Activity | Murine Influenza Model | Antigen-specific IgA/IgG | Significant increase |
Table 2: Clinical Pharmacodynamics of this compound (Original Formulation)
| Biomarker | Dose Range | Effect | Time to Peak |
| IP-10 | 7-100 ng | Transient, dose-dependent increase | 1-4 hours post-administration |
| IL-10 | 7-100 ng | Transient, dose-dependent increase | 1-4 hours post-administration |
| IL-1RA | 7-100 ng | Transient, dose-dependent increase | 1-4 hours post-administration |
| Immune Cell Counts | 7-100 ng | Transient changes | 1-4 hours post-administration |
Data from a Phase I study in healthy volunteers.
Experimental Workflow: Clinical Trial and Formulation Impact
A significant finding in the clinical development of this compound was the impact of a manufacturing change on its biological activity. A Phase I trial (NCT03447314) initially used a formulation prepared by sonication, which was later changed to an ethanol (B145695) dissolution method to streamline production. This seemingly minor change led to a significant reduction in the pharmacodynamic activity of the compound.
Caption: Impact of manufacturing changes on this compound.
Structural characterization revealed that the modified formulation resulted in this compound aggregates that were twice the size of those in the original formulation.[4][5] This suggests a negative correlation between aggregate size and pharmacodynamic activity, highlighting the critical importance of formulation parameters for the biological function of lipid A analogs.[4][5] Despite higher systemic exposure with the modified formulation, the transient, dose-dependent elevations in cytokines and chemokines were no longer observed.[4]
Conclusion
This compound is a synthetic TLR4 agonist that emerged from a rational design approach to create a safe and effective immunostimulant. Its complex, multi-step synthesis yields a dendritic glycolipid that potently activates the TLR4 signaling pathway. While preclinical studies showed promise, its clinical development highlighted the critical influence of formulation on biological activity, providing valuable lessons for the development of future lipid-based therapeutics. The detailed understanding of its synthesis, mechanism of action, and the nuances of its formulation are essential for researchers and professionals in the field of drug development and immunology.
References
- 1. US5523433A - Process for the preparation of diethyl ester dimethyl ammonium chloride - Google Patents [patents.google.com]
- 2. CN113336655A - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunostimulatory activity of aminoalkyl glucosaminide 4-phosphates (AGPs): induction of protective innate immune responses by RC-524 and RC-529 | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to GSK1795091: A Synthetic TLR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist. This document consolidates key findings on its mechanism of action, preclinical and clinical data, and critical manufacturing considerations.
Core Concepts: this compound as a TLR4 Agonist
This compound, also known as CRX-601, is a synthetic glycolipid and a potent and selective agonist of Toll-like receptor 4 (TLR4).[1][2] TLR4 is a pattern recognition receptor crucial for the innate immune system's response to bacterial components, particularly lipopolysaccharide (LPS).[3] Upon administration, this compound binds to and activates TLR4, which is expressed on innate immune cells such as dendritic cells (DCs), monocytes, and macrophages.[2][4] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-10, IL-12, and IL-1RA).[4][5][6] This immune stimulation can induce a T helper 1 (Th1) immune response and, when used as a vaccine adjuvant or in combination with other immunotherapies, can enhance cytotoxic T-lymphocyte (CTL) responses against specific antigens, such as those expressed by tumor cells.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Female BALB/c mice (Influenza Vaccine Adjuvant) | 0.1 µ g/mouse , intranasal | Significantly higher IgA titers in a dose-dependent manner compared to non-adjuvanted controls. Promoted antigen-specific IgG and IgA responses and the generation of polyfunctional Th17 cells. | [7] |
| Mice (Tumor Model) | 25 µ g/mouse , intravenous, once weekly for 3 doses | Inhibited tumor growth and resulted in long-term survival. | [7] |
| Murine Syngeneic Tumor Models | Doses sufficient to induce systemic cytokines | Inhibited tumor growth and led to long-term survival. | [1] |
Table 2: Clinical Pharmacodynamics and Safety of this compound (First-in-Human Study)
| Study Population | Dosage and Administration | Pharmacodynamic Effects | Safety and Tolerability | Reference |
| Healthy Volunteers (n=40) | Single intravenous injection of 7-100 ng | Transient, dose-dependent increases in cytokine and chemokine concentrations 1-4 hours post-administration, returning to baseline within 24 hours. Dose-proportional increase in exposure (PK). | Acceptably tolerated. Most common adverse events were influenza-like illness, headache, back pain, and increased body temperature. No serious adverse events reported. | [6][8] |
| Patients with Solid Tumors (Phase I, n=54) | Intravenous, in combination with other immunotherapies | Original formulation showed transient, dose-dependent elevations in cytokines (IP-10, IL-10, IL-1RA). Modified formulation did not show these elevations despite higher systemic exposure. | Most patients (94%) experienced at least one treatment-emergent adverse event. The original formulation was associated with a higher incidence of immune-related side effects (chills, fatigue, pyrexia, nausea, vomiting). | [3][5][9] |
Signaling Pathway and Mechanism of Action
This compound exerts its immunostimulatory effects by activating the TLR4 signaling pathway. The diagram below illustrates the key steps in this process, from receptor binding to the downstream production of inflammatory mediators.
Caption: this compound activates both MyD88-dependent and TRIF-dependent TLR4 signaling pathways.
Experimental Protocols and Methodologies
Detailed step-by-step experimental protocols for this compound are proprietary. However, based on published studies, the following outlines the general methodologies employed.
In Vivo Anti-Tumor Efficacy Studies
These studies are designed to assess the ability of this compound to inhibit tumor growth and improve survival in animal models.
-
Animal Models: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma, B16F10 melanoma) are commonly used. These models involve implanting tumor cells that are genetically compatible with the host mouse strain, allowing for the study of immune responses in an immunocompetent setting.
-
Treatment Regimen: this compound is typically administered intravenously. Dosing schedules have included once-weekly administrations for a specified number of weeks.[7] It has been evaluated as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-OX40 antibodies).[1]
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured at regular intervals using calipers.
-
Survival: Animals are monitored for survival, and Kaplan-Meier curves are generated to compare treatment groups.
-
Immunophenotyping: At the end of the study, tumors and spleens may be harvested for analysis of immune cell populations by multicolor flow cytometry. This can include quantifying CD8+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
-
Cytokine Analysis: Blood samples can be collected to measure systemic cytokine levels using multiplex assays (e.g., Luminex).[1]
-
T-Cell Receptor Sequencing (TCRseq): This technique can be used to assess the clonality of T-cell populations within the tumor microenvironment, providing insights into the anti-tumor T-cell response.[1]
-
References
- 1. ascopubs.org [ascopubs.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of GSK1795091: A Synthetic TLR4 Agonist for Immuno-Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1795091, also known as CRX-601, is a synthetic, small-molecule Toll-like receptor 4 (TLR4) agonist that has been investigated for its potential as an immunotherapeutic agent in oncology. As a mimetic of the lipid A portion of bacterial lipopolysaccharide (LPS), this compound is designed to activate the innate immune system, leading to a cascade of events that can prime and enhance anti-tumor immune responses. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vivo efficacy, and the methodologies employed in its preclinical evaluation.
Core Mechanism of Action: TLR4 Agonism
This compound functions as a potent and selective agonist of TLR4, a key pattern recognition receptor expressed on innate immune cells such as dendritic cells (DCs), macrophages, and monocytes.[1][2] The binding of this compound to TLR4 initiates a downstream signaling cascade that mimics the body's natural response to bacterial infection, leading to the activation of these critical immune sentinels.[2]
This activation results in:
-
Pro-inflammatory Cytokine and Chemokine Production: Activated innate immune cells produce a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-12, and Type I Interferons (IFNs).[2] These molecules play a crucial role in shaping the subsequent adaptive immune response.
-
Enhanced Antigen Presentation: TLR4 stimulation promotes the maturation of dendritic cells, enhancing their ability to process and present tumor-associated antigens (TAAs) to T cells.[2][3]
-
T Cell Activation and Proliferation: The cytokine milieu and enhanced antigen presentation lead to the priming and activation of tumor-specific T cells, including cytotoxic T lymphocytes (CTLs), which are capable of directly killing cancer cells.[2]
-
Modulation of the Tumor Microenvironment (TME): By activating innate immune cells within the TME, this compound can help to overcome the immunosuppressive nature of many tumors, shifting the balance towards an anti-tumor inflammatory state.[2]
Signaling Pathway
The binding of this compound to the TLR4/MD2 complex on the surface of an antigen-presenting cell (APC) triggers a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines, while the TRIF-dependent pathway leads to the production of Type I interferons and the late-phase activation of inflammatory genes.
Preclinical In Vivo Efficacy
Preclinical studies in murine syngeneic tumor models have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with other immunotherapeutic agents. While specific quantitative data from these studies are not extensively published in the public domain, the available information indicates positive outcomes.
Monotherapy
At doses sufficient to induce systemic cytokine production in mice, intravenously administered this compound has been shown to inhibit tumor growth and lead to long-term survival in a tumor model.[2]
Combination Therapy
The efficacy of this compound is significantly enhanced when used in combination with other immuno-oncology agents, particularly those that target co-stimulatory pathways.
-
With OX40 Agonist: Combination therapy with a murine surrogate OX40 agonist monoclonal antibody (OX86) resulted in a robust pharmacodynamic response.[2] This included a significant increase in Th1 cytokines, expression of interferon-regulated genes, higher tumor infiltration by leukocytes, and an increased CD8+ T cell to regulatory T cell (Treg) ratio.[2] This synergistic effect led to the clonal expansion of T-cells and a potent, interferon and T-cell dependent anti-tumor response.[2]
-
As a Vaccine Adjuvant: this compound has also been evaluated as a vaccine adjuvant. In a mouse model, intranasal administration of this compound (0.1 µ g/mouse ) combined with a split-influenza antigen induced strong mucosal and systemic immune responses.[1] In a tumor model, intravenous administration of this compound (25 µ g/mouse ) once weekly for three doses inhibited tumor growth and resulted in long-term survival.[1]
Quantitative Data Summary
| Study Type | Animal Model | This compound Dose & Regimen | Combination Agent | Observed Effects | Reference |
| Monotherapy | Murine Syngeneic Tumor Model | Sufficient to induce systemic cytokines (IV) | N/A | Inhibited tumor growth, resulted in long-term survival. | [2] |
| Combination Therapy | Murine Syngeneic Tumor Model | Not specified (IV) | Murine OX40 agonist (OX86) | Significant increase in Th1 cytokines, increased CD8:Treg ratio, synergistic anti-tumor response. | [2] |
| Vaccine Adjuvant | Murine Influenza Model | 0.1 µ g/mouse (intranasal) | Split-influenza antigen | Induced strong mucosal and systemic immune responses. | [1] |
| Vaccine Adjuvant | Murine Tumor Model | 25 µ g/mouse (IV, once weekly for 3 doses) | N/A | Inhibited tumor growth, resulted in long-term survival. | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully described in the available literature. However, based on standard practices for in vivo studies with TLR agonists in syngeneic tumor models, a generalized experimental workflow can be outlined.
Generalized In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Key Methodological Considerations (Inferred):
-
Cell Lines and Animal Models: Syngeneic models, where the tumor cell line and the host animal are of the same genetic background (e.g., CT26 colon carcinoma in BALB/c mice or B16F10 melanoma in C57BL/6 mice), are essential for studying immunotherapies as they possess a competent immune system.
-
Tumor Implantation and Monitoring: Tumor cells are typically implanted subcutaneously into the flank of the mice. Tumor growth is monitored regularly using calipers to measure tumor volume.
-
Treatment Groups: Studies would include a vehicle control group, a this compound monotherapy group, and combination therapy groups as required.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Overall survival is a key secondary endpoint. For mechanistic insights, tumors and immune organs (spleens, lymph nodes) are often harvested at the end of the study for ex vivo analysis, including flow cytometry to characterize immune cell populations and multiplex assays to measure cytokine and chemokine levels.
Preclinical Pharmacokinetics and Safety
Detailed preclinical pharmacokinetic and toxicology data for this compound in animal models are not publicly available. The majority of the reported pharmacokinetic and safety data comes from a first-in-human study in healthy volunteers.
Conclusion
This compound is a promising TLR4 agonist that has demonstrated preclinical anti-tumor activity by potently activating the innate immune system. The available data strongly support its potential in combination with other immunotherapies, such as OX40 agonists, to drive synergistic and durable anti-tumor responses. While a comprehensive quantitative dataset from preclinical studies is not publicly available, the qualitative findings provide a strong rationale for its clinical development in immuno-oncology. Further publication of detailed preclinical data would be invaluable to the research community for a deeper understanding of its therapeutic potential and for the design of future studies with similar mechanisms of action.
References
GSK1795091: A Technical Guide to its Role in Innate Immunity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1795091 is a synthetic glycolipid and a potent, selective agonist of Toll-like receptor 4 (TLR4).[1][2][3] As a key component of the innate immune system, TLR4 is a pattern recognition receptor that recognizes pathogen-associated molecular patterns, most notably lipopolysaccharide (LPS) from Gram-negative bacteria, and triggers an immediate inflammatory response.[4] this compound mimics the action of natural TLR4 ligands, thereby activating innate immune cells and initiating a cascade of downstream signaling events. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on innate immunity, and its potential therapeutic applications, with a focus on oncology and vaccine adjuvantation.
Mechanism of Action: TLR4 Signaling Activation
This compound exerts its immunostimulatory effects by binding to and activating the TLR4 receptor complex, which is primarily expressed on the surface of innate immune cells such as monocytes, macrophages, and dendritic cells.[1][2][3] This activation initiates a bifurcated signaling cascade through two principal downstream pathways: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway is crucial for the rapid induction of pro-inflammatory cytokines. Upon TLR4 activation, the adaptor protein MyD88 is recruited to the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4. This leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the transcription and secretion of a host of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1]
-
TRIF-Dependent Pathway: This pathway is primarily associated with the induction of type I interferons (IFNs) and the maturation of dendritic cells. The adaptor protein TRIF is recruited to the TLR4 complex, leading to the activation of interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and drives the expression of IFN-β and other interferon-inducible genes. This pathway is critical for antiviral responses and for enhancing antigen presentation by dendritic cells to T cells, thus bridging the innate and adaptive immune responses.
The dual activation of these pathways by this compound leads to a robust and multifaceted activation of the innate immune system, characterized by the production of a wide array of inflammatory mediators and the enhancement of antigen presentation.
Signaling Pathway Diagram
Caption: this compound activates TLR4, leading to MyD88- and TRIF-dependent signaling.
Quantitative Data from In Vivo and Clinical Studies
This compound has been evaluated in both preclinical animal models and human clinical trials, demonstrating its ability to induce a dose-dependent immune response.
Preclinical In Vivo Data
In murine syngeneic tumor models, intravenously administered this compound has been shown to inhibit tumor growth and promote long-term survival.[2][3] When used as a vaccine adjuvant, intranasal administration of this compound with an influenza antigen in mice resulted in enhanced mucosal and systemic immunity, with significantly higher IgA titers compared to non-adjuvanted controls.[5]
| Study Type | Animal Model | Administration Route | Dose | Key Findings |
| Cancer Immunotherapy | Mouse | Intravenous | Not specified | Inhibition of tumor growth, long-term survival, induction of pro-inflammatory cytokines, enhanced antigen presentation, T cell activation, and reduction of regulatory T cells.[2][3] |
| Vaccine Adjuvant | Mouse | Intranasal | 0.1 µ g/mouse | Strong mucosal and systemic immune responses to influenza antigen; significantly higher IgA titers.[5] |
Clinical Trial Data
A first-in-human, Phase I study (NCT02798978) in healthy volunteers demonstrated that intravenous this compound was generally well-tolerated and resulted in transient, dose-dependent increases in cytokine and chemokine concentrations and changes in immune cell counts within 1-4 hours of administration, with levels returning to baseline within 24 hours.[6] A subsequent Phase I study (NCT03447314) in patients with advanced solid tumors evaluated this compound in combination with other immunotherapies.[7][8]
| Clinical Trial | Population | Dose Range (IV) | Key Findings |
| NCT02798978 | Healthy Volunteers | 7-100 ng | Acceptable safety profile; transient, dose-dependent increases in cytokines and chemokines; changes in immune cell counts.[6] |
| NCT03447314 | Patients with Advanced Solid Tumors | Doses up to 250 ng | Acceptable safety profile in combination with other immunotherapies. The most common treatment-emergent adverse events were chills, nausea, fatigue, anemia, vomiting, and decreased appetite.[7][8] |
Experimental Protocols
Detailed, step-by-step protocols for experiments specifically utilizing this compound are not publicly available. However, based on the methodologies cited in the literature, the following sections provide representative protocols for key assays used in the evaluation of this compound.
Multiplex Cytokine/Chemokine Assay
This protocol outlines a general procedure for measuring the levels of multiple cytokines and chemokines in plasma samples from subjects treated with this compound, based on Luminex xMAP technology.
1. Sample Preparation:
- Collect whole blood in EDTA-containing tubes.
- Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.
- Aliquot and store plasma at -80°C until use.
- On the day of the assay, thaw plasma samples on ice.
2. Assay Procedure:
- Use a commercially available multiplex cytokine/chemokine panel (e.g., from Millipore, Bio-Rad, or Thermo Fisher Scientific).
- Prepare the standard curve by serially diluting the provided cytokine standards in the appropriate assay diluent.
- Add magnetic capture beads to a 96-well filter plate.
- Wash the beads with the provided wash buffer.
- Add standards, controls, and plasma samples to the wells.
- Incubate the plate on a shaker at room temperature for the recommended time (typically 1-2 hours).
- Wash the beads to remove unbound material.
- Add the detection antibody cocktail to each well and incubate on a shaker.
- Wash the beads.
- Add streptavidin-phycoerythrin (SAPE) and incubate.
- Wash the beads and resuspend in sheath fluid.
- Acquire data on a Luminex instrument.
3. Data Analysis:
- Use the instrument's software to generate a standard curve for each analyte.
- Calculate the concentration of each cytokine/chemokine in the unknown samples based on the standard curves.
Experimental Workflow: Cytokine Analysis
Caption: Workflow for multiplex cytokine analysis of plasma samples.
Multicolor Flow Cytometry for Immune Cell Phenotyping
This protocol provides a general framework for analyzing immune cell populations in peripheral blood or tumor tissue following treatment with this compound.
1. Cell Preparation:
- Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Tumor Infiltrating Lymphocytes (TILs): Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.
2. Staining:
- Wash cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Block Fc receptors with an Fc blocking reagent.
- Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers to identify different immune cell populations (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD14 for monocytes; CD11c for dendritic cells) and activation markers (e.g., CD69, HLA-DR, CD86).
- Incubate for 30 minutes at 4°C in the dark.
- Wash cells twice with FACS buffer.
- If performing intracellular staining for cytokines (e.g., IFN-γ, TNF-α), fix and permeabilize the cells using a commercial kit, followed by incubation with intracellular antibodies.
- Resuspend cells in FACS buffer.
3. Data Acquisition and Analysis:
- Acquire data on a multicolor flow cytometer.
- Use appropriate software (e.g., FlowJo, FCS Express) to gate on specific cell populations and analyze the expression of markers of interest.
Logical Relationship: Innate to Adaptive Immune Activation
Caption: Logical flow from this compound administration to an anti-tumor response.
Conclusion
This compound is a promising immunomodulatory agent that activates the innate immune system through TLR4 agonism. Its ability to induce a robust pro-inflammatory response, enhance antigen presentation, and promote T cell activation underscores its potential as a therapeutic agent in oncology and as a vaccine adjuvant. Further research, particularly the public release of detailed quantitative data and experimental protocols from clinical and preclinical studies, will be crucial for fully elucidating its therapeutic potential and optimizing its clinical application.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1795091: A Synthetic Lipid A Analog for Immune Activation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GSK1795091 (also known as CRX-601) is a synthetic lipid A analog that acts as a potent and selective agonist for Toll-like receptor 4 (TLR4).[1][2] By mimicking a key component of Gram-negative bacteria, this compound activates the innate immune system, leading to the production of pro-inflammatory cytokines and the stimulation of antigen-presenting cells.[2][3] This immunomodulatory activity has positioned this compound as a promising candidate for cancer immunotherapy and as a vaccine adjuvant.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic glycolipid designed to mimic the structure and function of lipid A, the biologically active component of lipopolysaccharide (LPS).[4][5] As a TLR4 agonist, it stimulates innate immune cells such as monocytes, macrophages, and dendritic cells.[2][4] This activation triggers a downstream signaling cascade that results in the production of a range of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ).[2][3] The resulting immune response can lead to enhanced antigen presentation, T-cell activation, and a reduction in regulatory T cells, creating a more favorable environment for anti-tumor immunity.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. This binding event initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-Dependent Pathway: This pathway leads to the activation of NF-κB and the subsequent transcription of genes encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the production of type I interferons (IFN-α/β).
The combined activation of these pathways leads to a robust and multifaceted immune response.
Caption: TLR4 signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vivo Efficacy
| Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |
| Mouse | Not Specified | Intravenous (IV) | 25 µ g/mouse | Once weekly for 3 doses | Inhibited tumor growth and resulted in long-term survival. | [2] |
| BALB/c Mice | Influenza Challenge | Intranasal | 0.1 µ g/mouse | Not Specified | Long-term survival. | [2] |
Table 2: Clinical Study in Healthy Volunteers (NCT02798978)
| Parameter | Details | Reference |
| Study Design | Randomized, double-blind, placebo-controlled, single ascending dose | [6] |
| Participants | 40 healthy volunteers | [6] |
| Doses | 7, 15, 30, 50, 75, 100 ng | [6] |
| Administration | Intravenous (IV) bolus over 2-5 minutes | [7] |
| Pharmacokinetics | Dose-proportional increase in exposure. | [6] |
| Pharmacodynamics | Transient, dose-dependent changes in induced cytokine and chemokine concentrations (IP-10, IL-10, IL1-RA mentioned) and immune cell counts, returning to baseline within 24 hours. | [5][6] |
| Most Common Adverse Events | Influenza-like illness, headache, back pain, increased body temperature. | [6] |
Table 3: Clinical Study in Patients with Solid Tumors (NCT03447314)
| Parameter | Details | Reference |
| Study Design | Phase I, open-label, non-randomized | [5] |
| Participants | 54 patients with solid tumors | [8] |
| Combination Therapies | GSK3174998 (anti-OX40), GSK3359609 (anti-ICOS), or pembrolizumab | [5] |
| Observation | A manufacturing change resulting in larger aggregate size of this compound led to reduced pharmacodynamic (cytokine) activity despite higher systemic exposure. | [5][8] |
| Adverse Events (Original Formulation) | Higher incidence of chills, fatigue, pyrexia, nausea, and vomiting compared to the modified formulation. | [5][8] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments involving this compound.
In Vivo Syngeneic Mouse Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor activity of this compound in a syngeneic mouse model.
Objective: To assess the in vivo anti-tumor efficacy of this compound alone or in combination with other immunotherapies.
Materials:
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma)
-
Female BALB/c mice (6-8 weeks old)
-
This compound solution
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Culture: Culture the chosen syngeneic tumor cell line using standard aseptic techniques.
-
Tumor Implantation: Harvest tumor cells during their logarithmic growth phase and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 2 x 10^6 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 25 µ g/mouse , once weekly for 3 weeks). The control group should receive the vehicle. For combination studies, administer the other therapeutic agent according to its established protocol.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or until a specified time point. Monitor for signs of toxicity throughout the study.
Caption: Workflow for a syngeneic mouse tumor model study.
First-in-Human Clinical Trial in Healthy Volunteers (NCT02798978)
This protocol provides a summary of the design for the Phase I clinical trial of this compound in healthy subjects.
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this compound.
Study Design:
-
Randomized, double-blind, placebo-controlled, single-center, single-dose escalation study.
Participants:
-
Healthy adult volunteers.
Procedure:
-
Dose Escalation: Sequential cohorts of participants receive single ascending intravenous injections of this compound or a matching placebo. Doses ranged from 7 ng to 100 ng.
-
Administration: this compound is supplied as a solution for injection (0.001 mg/mL or 0.0001 mg/mL) and administered as an IV bolus over 2-5 minutes, followed by a 10 mL normal saline flush.[7]
-
Safety Monitoring: Monitor participants for adverse events, including vital signs, electrocardiograms, and clinical laboratory tests.
-
Pharmacokinetic (PK) Sampling: Collect blood samples at predefined time points before and after dosing to determine the PK profile of this compound.
-
Pharmacodynamic (PD) Sampling: Collect blood samples to measure changes in cytokine and chemokine levels and immune cell populations.
Caption: Workflow for the Phase I clinical trial in healthy volunteers.
Conclusion
This compound is a synthetic TLR4 agonist with demonstrated immunomodulatory properties in both preclinical and clinical settings. Its ability to activate the innate immune system makes it a compelling agent for cancer immunotherapy, particularly in combination with other immuno-oncology agents like OX40 agonists, and as a potent vaccine adjuvant.[4] Further research is warranted to fully elucidate its therapeutic potential and to optimize its formulation and clinical application, especially considering the impact of its physical properties, such as aggregate size, on its biological activity.[5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1795091: A Deep Dive into Toll-like Receptor 4 Agonism for Immunotherapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
GSK1795091, a synthetic lipid A analog, is a potent and selective agonist of Toll-like receptor 4 (TLR4). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action through the TLR4 signaling pathway, its preclinical and clinical development as a cancer immunotherapy and vaccine adjuvant, and detailed experimental methodologies. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound
This compound is a synthetic glycolipid that acts as an agonist for the Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. TLR4 is primarily expressed on innate immune cells such as monocytes, macrophages, and dendritic cells. Its natural ligand is lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. By mimicking the action of LPS, this compound potently activates the immune system, leading to the induction of pro-inflammatory cytokines, enhanced antigen presentation, and the activation of T cells. These properties have positioned this compound as a promising candidate for cancer immunotherapy, often in combination with other immunomodulatory agents, and as a powerful vaccine adjuvant.
The Toll-like Receptor 4 (TLR4) Signaling Pathway
Upon binding to the TLR4-MD2 complex on the cell surface, this compound initiates a complex intracellular signaling cascade. This signaling is broadly divided into two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
MyD88-Dependent Pathway
This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and the production of pro-inflammatory cytokines.
Caption: MyD88-Dependent TLR4 Signaling Pathway.
TRIF-Dependent Pathway
Following endocytosis of the TLR4 complex, the TRIF-dependent pathway is activated, leading to the production of type I interferons (IFNs) and the maturation of dendritic cells.
Caption: TRIF-Dependent TLR4 Signaling Pathway.
Preclinical and Clinical Applications
Cancer Immunotherapy
Preclinical studies have demonstrated that this compound can potently activate the immune system to inhibit tumor growth. In murine syngeneic tumor models, intravenous administration of this compound led to the induction of pro-inflammatory cytokines, enhanced antigen presentation, activation of T cells, and a reduction in regulatory T cells. When combined with an OX40 agonist monoclonal antibody, this compound induced a robust anti-tumor response, characterized by a significant increase in Th1 cytokines and higher tumor infiltration by leukocytes.
A first-in-human study (NCT02798978) in healthy volunteers showed that intravenous this compound was generally well-tolerated and resulted in transient, dose-dependent increases in cytokine and chemokine concentrations, as well as changes in immune cell counts.
Vaccine Adjuvant
This compound has also been evaluated as a vaccine adjuvant. In preclinical models, intranasal administration of this compound with an influenza vaccine enhanced both mucosal and systemic immunity.
Quantitative Data
Table 1: Preclinical In Vivo Antitumor Activity of this compound
| Animal Model | Tumor Type | This compound Dose & Regimen | Outcome | Reference |
| Mouse | Syngeneic Tumor | 25 µ g/mouse ; IV; once weekly for 3 doses | Inhibited tumor growth and resulted in long-term survival. |
Table 2: Clinical Pharmacodynamics of this compound in Healthy Volunteers (NCT02798978)
| Dose Range (IV) | Key Pharmacodynamic Effects | Onset | Duration | Reference |
| 7-100 ng | Transient, dose-dependent increases in induced cytokine and chemokine concentrations. Changes in immune cell counts. | 1-4 hours post-administration | Returned to baseline within 24 hours |
Experimental Protocols
In Vitro TLR4 Activation Assay (HEK-Blue™ hTLR4 Cells)
This assay is used to determine the ability of a compound to activate the human TLR4 receptor.
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
LPS (positive control)
-
Endotoxin-free water (negative control)
-
96-well plates
Protocol:
-
Prepare serial dilutions of this compound.
-
Add 20 µL of each this compound dilution, positive control, and negative control to respective wells of a 96-well plate.
-
Resuspend HEK-Blue™ hTLR4 cells in HEK-Blue™ Detection medium to a concentration of approximately 1.4 x 10^5 cells/mL.
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
Measure the absorbance at 620-655 nm to determine the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.
Caption: HEK-Blue™ hTLR4 Assay Workflow.
In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse model.
Materials:
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma)
-
Female BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Calipers
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 25 µ g/mouse , IV) or vehicle control according to the desired schedule (e.g., once weekly for 3 weeks).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal health and body weight.
-
At the end of the study, euthanize mice and collect tumors and other tissues for further analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).
Caption: In Vivo Tumor Model Workflow.
Formulation and Structure
A critical aspect of this compound's biological activity is its formulation. Studies have shown that changes in the manufacturing process that alter the aggregate size of this compound can significantly impact its pharmacodynamic activity. Specifically, a modified formulation that resulted in larger aggregate sizes showed reduced cytokine induction in a clinical trial, despite higher systemic exposure. This highlights the importance of controlling the physicochemical properties of this compound formulations during development.
Conclusion
This compound is a potent TLR4 agonist with significant potential in immuno-oncology and as a vaccine adjuvant. Its ability to robustly activate the innate immune system through both MyD88- and TRIF-dependent pathways leads to a cascade of events that can promote antitumor immunity and enhance vaccine efficacy. The data presented in this guide underscore the importance of dose, schedule, and formulation in optimizing the therapeutic window of this compound. Further research is warranted to fully elucidate its potential in various combination therapies and to develop optimized formulations that maximize its immunomodulatory effects.
An In-depth Technical Guide to the Immunomodulatory Properties of GSK1795091
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK1795091 is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist that has demonstrated significant immunomodulatory properties in both preclinical and clinical studies. By activating TLR4, this compound stimulates innate immune cells, leading to the production of pro-inflammatory cytokines and the induction of a T helper 1 (Th1)-polarized adaptive immune response. This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects on the immune system, and the methodologies used to evaluate the immunomodulatory activity of this compound.
Core Mechanism of Action: TLR4 Agonism
This compound functions as a synthetic analog of lipid A, the primary natural ligand for TLR4, which is a key pattern recognition receptor of the innate immune system.[1][2] TLR4 is predominantly expressed on the surface of innate immune cells such as dendritic cells (DCs), monocytes, and macrophages.[3][4]
Upon administration, this compound binds to and activates TLR4, initiating a downstream signaling cascade. This activation leads to the stimulation of the aforementioned innate immune cells, resulting in the production and secretion of a range of pro-inflammatory cytokines and chemokines.[5][6] This orchestrated cytokine release is pivotal in shaping the subsequent adaptive immune response, favoring a Th1 phenotype, which is crucial for anti-tumor and anti-viral immunity.[5]
Signaling Pathway
The binding of this compound to the TLR4/MD2 complex on the cell surface of antigen-presenting cells (APCs) like macrophages and dendritic cells triggers a conformational change, leading to the recruitment of adaptor proteins such as MyD88 and TRIF. This initiates two distinct downstream signaling pathways:
-
MyD88-dependent pathway: This pathway rapidly activates NF-κB and MAP kinases, leading to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
TRIF-dependent pathway: This pathway, which is activated subsequently, leads to the phosphorylation of IRF3 and the production of type I interferons (IFN-α/β), which further contribute to the activation of an anti-viral and anti-tumor state.
The culmination of these signaling events is the maturation of dendritic cells, enhanced antigen presentation, and the priming of naive T cells towards a Th1 phenotype, characterized by the production of IFN-γ.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory effects of this compound have been quantified in both preclinical and clinical settings. The following tables summarize the key findings.
Table 1: Preclinical In Vivo Data (Murine Models)
| Parameter | Model/Setting | Dosage | Route | Key Observations |
| Anti-Tumor Efficacy | Syngeneic tumor models | 25 µ g/mouse | Intravenous (weekly for 3 doses) | Inhibition of tumor growth and long-term survival.[1][7] |
| Vaccine Adjuvancy | Influenza vaccine model | 0.1 µ g/mouse | Intranasal | Enhanced mucosal and systemic immunity; significantly higher IgA titers.[1][7] |
| Cytokine Induction | Syngeneic tumor models | Not specified | Intravenous | Induction of an array of pro-inflammatory cytokines, including Th1 cytokines.[3][4] |
| Immune Cell Modulation | Syngeneic tumor models | Not specified | Intravenous | Enhanced antigen presentation, activation of T cells, reduction of regulatory T cells, and increased CD8:Treg ratio.[3][4] |
Table 2: Clinical Trial Data (Human Subjects)
| Study ID | Population | Dosage | Route | Key Pharmacodynamic Effects | Adverse Events |
| NCT02798978 | Healthy Volunteers | 7-100 ng (single dose) | Intravenous | Transient (1-4h), dose-dependent increases in cytokine and chemokine concentrations. Transient changes in immune cell counts.[2][8] | Influenza-like illness, headache, back pain, increased body temperature.[6][8] |
| NCT03447314 | Patients with Advanced Solid Tumors | 50 ng, 100 ng, 150 ng (once weekly) | Intravenous | Original formulation induced transient, dose-dependent elevations in cytokines/chemokines (e.g., IP-10, IL-10, IL-1RA). A modified formulation with larger aggregate size showed reduced cytokine induction.[6][9] | Chills, fatigue, pyrexia, nausea, and vomiting were more frequent with the original formulation.[6][9] |
Experimental Protocols
The following are representative protocols for key assays used to evaluate the immunomodulatory properties of this compound. Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the GSK-sponsored studies.
In Vivo Administration in Murine Models
This protocol describes a general procedure for the intravenous administration of this compound to tumor-bearing mice.
-
Preparation of Dosing Solution:
-
Reconstitute lyophilized this compound in a sterile, endotoxin-free vehicle (e.g., 10% ethanol (B145695) in saline) to a stock concentration.
-
On the day of dosing, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 25 µg dose in a 200 µL injection volume, the concentration would be 125 µg/mL).
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the prepared this compound solution via intravenous injection into the lateral tail vein.
-
Monitor the animal for any immediate adverse reactions.
-
-
Dosing Schedule:
-
For efficacy studies, a typical schedule may involve once-weekly administration for a specified number of weeks.
-
Multiplex Cytokine Immunoassay of Human Plasma
This protocol outlines the measurement of multiple cytokines and chemokines in plasma samples from subjects treated with this compound.
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes at specified time points (e.g., pre-dose, and 1, 2, 4, 8, 24 hours post-dose).
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Aliquot and store the plasma at -80°C until analysis.
-
-
Immunoassay Procedure (Luminex-based):
-
Thaw plasma samples on ice.
-
Prepare a multi-cytokine standard curve according to the manufacturer's instructions.
-
Add antibody-coupled magnetic beads to a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add standards, controls, and plasma samples to the wells and incubate to allow cytokine binding.
-
Wash the beads to remove unbound material.
-
Add a biotinylated detection antibody cocktail and incubate.
-
Wash the beads.
-
Add streptavidin-phycoerythrin (SAPE) and incubate.
-
Wash the beads and resuspend in sheath fluid.
-
Acquire data on a Luminex instrument.
-
-
Data Analysis:
-
Use the standard curve to calculate the concentration of each cytokine in the plasma samples.
-
Analyze the change in cytokine concentrations from baseline at different time points and for different dose levels of this compound.
-
Multicolor Flow Cytometry of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a framework for analyzing changes in immune cell populations in whole blood or isolated PBMCs from subjects treated with this compound.
-
PBMC Isolation (if required):
-
Dilute whole blood with PBS.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes with the brake off.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS.
-
-
Antibody Staining:
-
Resuspend PBMCs or whole blood in a suitable staining buffer.
-
Add a cocktail of fluorescently-conjugated antibodies targeting cell surface markers for various immune cell populations (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells, CD14 for monocytes, CD56 for NK cells, etc.).
-
Incubate in the dark at 4°C.
-
Wash the cells to remove unbound antibodies.
-
(Optional) If analyzing whole blood, lyse the red blood cells using a lysis buffer.
-
-
Data Acquisition:
-
Resuspend the stained cells in staining buffer.
-
Acquire data on a multicolor flow cytometer.
-
-
Data Analysis:
-
Use gating strategies to identify and quantify different immune cell populations.
-
Analyze changes in the percentages and absolute counts of these populations at various time points post-GSK1795091 administration.
-
Conclusion
This compound is a promising immunomodulatory agent that activates the innate immune system through TLR4 agonism, leading to a pro-inflammatory cytokine response and the induction of a Th1-polarized adaptive immune response. The quantitative data from preclinical and clinical studies support its mechanism of action and provide a rationale for its further development, particularly in combination with other immunotherapies for the treatment of cancer. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the immunomodulatory properties of this compound and similar molecules. The observation that the physical properties (aggregate size) of the formulation can significantly impact its biological activity underscores the importance of careful formulation development for this class of compounds.[6][9]
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]
- 6. Flow Cytometry and Cellular Imaging Facility — North Campus Standard Operating Procedures | MD Anderson Cancer Center [mdanderson.org]
- 7. Cytokine Multiplex Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. bio-rad.com [bio-rad.com]
GSK1795091: A Technical Guide for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1795091 is a synthetic glycolipid that acts as a potent and selective agonist of Toll-like receptor 4 (TLR4).[1] As a key component of the innate immune system, TLR4 activation on antigen-presenting cells such as dendritic cells, monocytes, and macrophages initiates a cascade of downstream signaling events. This leads to the production of pro-inflammatory cytokines and chemokines, enhancement of antigen presentation, and ultimately, the priming of a robust adaptive anti-tumor immune response.[1][2] This guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical and clinical findings, and detailed experimental protocols relevant to its investigation in cancer immunotherapy.
Core Mechanism of Action: TLR4 Agonism
This compound functions by mimicking the activity of lipopolysaccharide (LPS), a natural ligand for TLR4, thereby activating downstream signaling pathways. This activation results in the maturation of dendritic cells and the production of key pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, and IL-12).[2] This cytokine milieu promotes a T helper 1 (Th1) biased immune response, which is critical for effective anti-tumor immunity, and can lead to the activation of cytotoxic T-lymphocytes (CTLs) that can directly target and kill tumor cells.[2]
Signaling Pathway
The binding of this compound to TLR4 on the surface of an antigen-presenting cell initiates a signaling cascade that is central to its immunomodulatory effects.
Caption: TLR4 signaling pathway activated by this compound.
Preclinical and Clinical Data
Preclinical Findings
Preclinical studies in murine syngeneic tumor models have demonstrated the anti-tumor activity of this compound.[1] While specific quantitative data from these studies are not publicly available, the key qualitative findings are summarized below.
| Parameter | Observation | Reference |
| Immune Activation | Potently activated the immune system and modulated the tumor microenvironment. | [1] |
| Cytokine Induction | Induced an array of pro-inflammatory cytokines. | [1] |
| Antigen Presentation | Enhanced antigen presentation. | [1] |
| T Cell Modulation | Activated T cells and reduced regulatory T cells. | [1] |
| Tumor Growth | Inhibited tumor growth and resulted in long-term survival in a tumor model. | [1] |
Combination Therapy with OX40 Agonist
The combination of this compound with an OX40 agonist monoclonal antibody (OX86, a murine surrogate) showed synergistic effects.[1]
| Parameter | Observation with Combination Therapy | Reference |
| Pharmacodynamic Response | Induced a robust pharmacodynamic response. | [1] |
| Th1 Cytokines | Significantly increased Th1 cytokines. | [1] |
| Gene Expression | Increased expression of interferon-regulated genes. | [1] |
| Tumor Infiltration | Higher tumor infiltration by leucocytes. | [1] |
| T Cell Activation | Increased T cell activation and proliferation. | [1] |
| CD8:Treg Ratio | Increased CD8 to regulatory T cell ratio. | [1] |
| T Cell Clonality | Induced clonal expansion of T-cells. | [1] |
| Anti-tumor Response | Drove a synergistic interferon and T-cell dependent anti-tumor response. | [1] |
Clinical Trial Data
A Phase I first-in-human study (NCT02798978) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenously administered this compound in healthy volunteers.[3] Another Phase I trial (NCT03447314) assessed this compound in combination with other immunotherapies in patients with advanced solid tumors.[3][4]
| Study | Population | Key Findings | Reference |
| NCT02798978 | Healthy Volunteers | - Acceptable safety profile. - Dose-proportional increase in exposure. - Transient, dose-dependent increases in cytokine and chemokine concentrations and immune cell counts, returning to baseline within 24 hours. | [3] |
| NCT03447314 | Patients with Advanced Solid Tumors | - A manufacturing change in the this compound formulation led to reduced pharmacodynamic activity (cytokine induction). - The original formulation was associated with a higher incidence of immune-related adverse events (chills, fatigue, pyrexia). - Limited data was collected on anti-tumor activity, preventing definitive conclusions. | [3][4] |
Experimental Protocols
Detailed protocols for the specific experiments conducted with this compound are not publicly available. However, the following sections provide representative methodologies for the key experimental approaches used in the preclinical evaluation of this compound.
In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general procedure for assessing the anti-tumor activity of a TLR4 agonist like this compound in a syngeneic mouse model.
1. Cell Culture and Implantation:
-
Culture a murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) in appropriate media.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS).
-
Subcutaneously inject the cell suspension into the flank of immunocompetent mice of the corresponding strain (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
2. Treatment Groups and Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for intravenous administration.
-
Administer this compound and/or combination agents (e.g., anti-OX40 antibody) according to the desired dosing schedule. The control group receives the vehicle.
3. Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal weight and general health.
4. Endpoint and Tissue Collection:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Collect tumors, spleens, and blood for further analysis.
Multicolor Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes a general method for analyzing immune cell populations within the tumor microenvironment.
1. Tumor Digestion:
-
Excise tumors and mince them into small pieces.
-
Digest the tumor tissue in a solution containing enzymes such as collagenase and DNase to obtain a single-cell suspension.
2. Cell Staining:
-
Stain the single-cell suspension with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cell subsets; CD11b, Gr-1 for myeloid cells).
-
For intracellular markers (e.g., FoxP3, cytokines), fix and permeabilize the cells before staining.
3. Data Acquisition and Analysis:
-
Acquire data on a multicolor flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.
TCRβ Sequencing of TILs
This protocol provides a general workflow for analyzing the T cell receptor repertoire.
1. TIL Isolation and RNA/DNA Extraction:
-
Isolate TILs from the tumor single-cell suspension, for example, by magnetic-activated cell sorting (MACS) for CD45+ cells.
-
Extract total RNA or genomic DNA from the isolated TILs.
2. Library Preparation and Sequencing:
-
Perform reverse transcription of RNA to cDNA.
-
Use a multiplex PCR-based method with primers targeting the V and J gene segments of the T cell receptor beta (TCRβ) chain to amplify the CDR3 region.
-
Prepare sequencing libraries from the amplified products.
-
Sequence the libraries on a next-generation sequencing platform.
3. Data Analysis:
-
Use bioinformatics tools to process the sequencing data, identify the different TCRβ clonotypes, and quantify their frequencies.
-
Analyze the diversity and clonality of the T cell repertoire.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound in a preclinical setting.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1795091: A Technical Guide to a Promising TLR4 Agonist Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK1795091 (also known as CRX-601), a synthetic Toll-like receptor 4 (TLR4) agonist, and its potential as a vaccine adjuvant. This compound has been investigated for its ability to enhance immune responses to vaccination and for its immunomodulatory effects in oncology.
Core Mechanism of Action: TLR4 Agonism
This compound is a synthetic lipid A analog, which is the active component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[1][2] It functions as a potent and selective agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][3][4]
Upon administration, this compound binds to and activates TLR4 on the surface of innate immune cells such as dendritic cells (DCs), monocytes, and macrophages.[1][3] This activation triggers a downstream signaling cascade, leading to the production of a range of pro-inflammatory cytokines and chemokines, including:
-
Interferon-gamma (IFN-γ)[3]
-
Tumor necrosis factor-alpha (TNF-α)[3]
-
Interleukin-1 beta (IL-1β)[3]
-
Interleukin-6 (IL-6)[3]
-
Interleukin-12 (IL-12)[3]
This cytokine milieu promotes the maturation of antigen-presenting cells and is conducive to the development of a T helper 1 (Th1) biased adaptive immune response.[3] A robust Th1 response is critical for effective clearance of intracellular pathogens and for generating cytotoxic T-lymphocyte (CTL) responses, which are important for anti-tumor immunity.[3]
Signaling Pathway
The binding of this compound to the TLR4/MD2 complex initiates a signaling cascade that can proceed through two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF-κB and MAP kinases, leading to the production of inflammatory cytokines. The TRIF-dependent pathway, which is activated following receptor endocytosis, leads to the activation of IRF3 and the subsequent production of type I interferons.
Preclinical Data as a Vaccine Adjuvant
This compound has shown significant promise as a vaccine adjuvant in preclinical models, particularly for influenza vaccines.
Influenza Vaccine Adjuvant Studies in Mice
Intranasal administration of this compound with a detergent-split influenza antigen (H3N2) in mice demonstrated a robust enhancement of both mucosal and systemic immune responses.[5] Key findings from these studies include:
-
Enhanced Antibody Responses: Mice receiving the adjuvanted vaccine had significantly higher titers of antigen-specific IgA in mucosal secretions and IgG in the serum compared to mice receiving the antigen alone.[5]
-
Induction of Th17 Cells: The adjuvanted vaccine promoted the generation of polyfunctional antigen-specific Th17 cells.[5]
-
Heterotypic Protection: The enhanced immune response conferred by this compound resulted in high efficacy against challenges with two different heterotypic influenza strains.[5]
| Parameter | Antigen Alone (Vehicle) | Antigen + this compound | Reference |
| Mucosal IgA Titers | Baseline levels | Significantly higher (dose-dependent) | [5] |
| Systemic IgG Titers | Low to moderate | Significantly higher | [5] |
| T-cell Response | Minimal | Generation of polyfunctional Th17 cells | [5] |
| Protection | Low | High efficacy against heterotypic challenge | [5] |
Clinical Development and Human Studies
This compound has been evaluated in Phase 1 clinical trials, both as a single agent in healthy volunteers and in combination with other immunotherapies in patients with cancer.[5][6]
First-in-Human Study (NCT02798978)
A randomized, double-blind, placebo-controlled, ascending-dose study was conducted in healthy individuals to assess the safety, pharmacokinetics, and pharmacodynamics of intravenously administered this compound.[5][7]
-
Safety and Tolerability: this compound was found to be acceptably tolerated.[5][7] The most common adverse events were transient and included influenza-like illness, headache, back pain, and increased body temperature.[7]
-
Pharmacokinetics: The pharmacokinetic profile of this compound was characterized by a dose-proportional increase in exposure.[7]
-
Pharmacodynamics: The administration of this compound resulted in transient and dose-dependent increases in the concentrations of various cytokines and chemokines, as well as changes in immune cell counts.[5][7] These effects were typically observed 1-4 hours post-administration and returned to baseline within 24 hours.[7]
| Dose Group | Key Pharmacodynamic Effects | Reference |
| Placebo | No significant changes from baseline | [7] |
| 7-100 ng this compound | Dose-dependent, transient increases in cytokines/chemokines and immune cell counts | [5][7] |
Combination Therapy in Oncology (NCT03447314)
This compound has also been investigated in a Phase 1 trial in patients with solid tumors, in combination with other immunomodulatory agents such as anti-OX40 and anti-ICOS monoclonal antibodies, and pembrolizumab.[2][8]
-
Manufacturing-Dependent Activity: A key finding from this trial was that a change in the manufacturing process of the this compound formulation led to a reduced pharmacodynamic effect (cytokine induction), despite higher systemic exposure.[2][8] This was attributed to a larger aggregate size of this compound in the modified formulation, which likely impaired its binding to the TLR4 receptor.[2]
-
Safety: The safety profiles were similar between the original and modified formulations, although a higher incidence of immune-related adverse events (chills, fatigue, pyrexia, nausea, and vomiting) was observed with the more biologically active original formulation.[2][8]
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of vaccine adjuvants. Below are representative methodologies for key experiments.
Murine Intranasal Immunization and Sample Collection
1. Animals:
-
6- to 8-week-old female BALB/c mice are commonly used.[9]
2. Immunization Formulations:
-
Prepare the vaccine formulation by mixing the desired amount of antigen (e.g., 0.75-3.0 µg of detergent-split influenza virus) with the appropriate dose of this compound (e.g., 0.1 µ g/mouse ) in a sterile saline solution just prior to immunization.[5][9]
-
Include control groups receiving saline, antigen alone, and adjuvant alone.[9]
3. Administration:
-
Lightly anesthetize the mice.
-
Administer the vaccine formulation intranasally in a small volume (e.g., 30 µl total, 15 µl per nostril).[9]
-
A prime-boost regimen is typical, with immunizations on day 0 and day 21.[9]
4. Sample Collection:
-
At a specified time point after the final immunization (e.g., 14 days post-boost), collect blood via cardiac puncture for serum separation.[9]
-
Perform bronchoalveolar lavage (BAL) by flushing the lungs with PBS containing protease inhibitors to collect mucosal secretions.[9]
-
Harvest spleens for the isolation of splenocytes for T-cell assays.
Measurement of Antibody Responses (ELISA)
1. Plate Coating:
-
Coat 96-well ELISA plates with the vaccine antigen (e.g., influenza hemagglutinin) at a concentration of 1-2 µg/mL in a coating buffer (e.g., PBS) and incubate overnight at 4°C.
2. Blocking:
-
Wash the plates and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
3. Sample Incubation:
-
Prepare serial dilutions of serum samples (for IgG) or BAL fluid (for IgA).
-
Add the diluted samples to the wells and incubate for 2 hours at room temperature.
4. Detection:
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-mouse IgG or anti-mouse IgA).
-
Incubate for 1 hour at room temperature.
5. Development and Reading:
-
Wash the plates and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the optical density at 450 nm using a microplate reader.
-
Antibody titers are determined as the reciprocal of the highest dilution giving a reading above a defined cut-off value.
Cytokine and Chemokine Analysis (Multiplex Assay)
1. Sample Preparation:
-
Use serum or plasma samples collected from immunized animals or clinical trial participants.
-
For in vitro studies, use supernatants from cultured peripheral blood mononuclear cells (PBMCs) or other immune cells stimulated with this compound.
2. Assay Procedure:
-
Follow the manufacturer's protocol for the specific multiplex bead-based assay kit being used (e.g., Luminex).
-
This typically involves incubating the samples with a mixture of antibody-coupled beads, each specific for a different cytokine or chemokine.
3. Detection:
-
Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) conjugate.
4. Data Acquisition and Analysis:
-
Acquire the data on a multiplex assay reader.
-
The concentration of each analyte is determined by comparing the median fluorescence intensity of the sample to a standard curve generated from known concentrations of the recombinant cytokines/chemokines.
Conclusion and Future Directions
This compound is a well-characterized synthetic TLR4 agonist that has demonstrated potent adjuvant activity in preclinical models, particularly for influenza vaccines. It enhances both humoral and cellular immunity, leading to improved protection. Clinical studies have established its safety profile and have provided valuable insights into its pharmacodynamic effects in humans.
A critical consideration for the future development of this compound and other similar lipid A analogs is the impact of the manufacturing process on the physicochemical properties and, consequently, the biological activity of the final product. The observation that aggregate size can significantly influence in vivo activity underscores the need for careful formulation development and characterization.[2]
Future research should continue to explore the potential of this compound as an adjuvant for a variety of vaccines, including those for other infectious diseases and therapeutic cancer vaccines. Further optimization of the formulation and delivery systems could help to maximize its adjuvant effects while maintaining a favorable safety profile.
References
- 1. Facebook [cancer.gov]
- 2. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Different Adjuvants in the Context of Intramuscular and Intranasal Routes on Humoral and Cellular Immune Responses Induced by Detergent-Split A/H3N2 Influenza Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of Structure and Activity: A Deep Dive into the TLR4 Agonist GSK1795091
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1795091, a synthetic lipid A analog, is a potent agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system.[1][2] By activating TLR4, this compound stimulates a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and chemokines.[1][3] This immunomodulatory activity has positioned this compound as a promising candidate for cancer immunotherapy, often explored in combination with other agents to enhance anti-tumor immune responses.[4] This technical guide delves into the structural activity relationship (SAR) of this compound, with a particular focus on the critical role of its physicochemical properties, specifically aggregation state, in dictating its biological function.
Mechanism of Action: TLR4 Signaling Cascade
This compound exerts its biological effects by binding to and activating TLR4 on the surface of innate immune cells such as monocytes, macrophages, and dendritic cells.[2][3][4] This interaction initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB, which in turn drives the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The TRIF-dependent pathway results in the activation of the transcription factor IRF3, leading to the production of type I interferons (IFN-α/β). Collectively, the activation of these pathways by this compound results in a robust inflammatory response, enhancement of antigen presentation, and modulation of T-cell responses, all of which can contribute to its anti-tumor effects.[4]
This compound-induced TLR4 signaling cascade.
The Critical Role of Aggregation in Biological Activity
A crucial aspect of the structure-activity relationship of this compound is not rooted in minor chemical modifications but rather in its supramolecular organization. Clinical studies have revealed a manufacturing-dependent change in the biological activity of this compound, directly linked to its aggregation state.
A modified manufacturing process, intended to streamline production, resulted in a formulation of this compound with an aggregate size approximately twice that of the original formulation.[5][6] This alteration had a profound and unexpected impact on its pharmacodynamic activity. Despite the modified formulation leading to higher systemic exposure of this compound, it exhibited a significant reduction in the induction of key cytokines and chemokines, such as IP-10, IL-10, and IL-1RA.[5] This suggests a negative correlation between the aggregate size of this compound and its ability to stimulate a robust immune response.[5][6]
The following table summarizes the observed differences in biological activity between the original and modified formulations of this compound.
| Feature | Original Formulation | Modified Formulation | Reference |
| Aggregate Size | Smaller | ~2x Larger | [5],[6] |
| Systemic Exposure (AUC) | Lower | Higher | [5] |
| Cytokine & Chemokine Induction | Dose-dependent elevation | Markedly reduced/absent | [5] |
| Associated Adverse Events | Higher incidence of immune-related AEs (chills, fatigue, pyrexia) | Lower incidence of immune-related AEs | [5] |
This finding underscores the importance of controlling the physicochemical properties of lipid A analogs during formulation development, as the aggregation state can be a more dominant factor in determining biological activity than subtle changes in the chemical structure itself.
Workflow of the investigation into manufacturing-dependent activity changes.
Experimental Methodologies
While detailed, step-by-step protocols are not available in the reviewed literature, the following methodologies were employed in the characterization and evaluation of this compound's activity:
-
Pharmacodynamic (PD) Analysis: The biological activity of this compound was primarily assessed by measuring the induction of cytokines and chemokines in patients. This was likely performed using multiplex cytokine assays , which allow for the simultaneous quantification of multiple analytes in a single sample.[4]
-
Immunophenotyping: To understand the cellular effects of this compound, multicolor flow cytometry was used to examine peripheral and tumor-infiltrating lymphocytes.[4] This technique allows for the identification and quantification of different immune cell populations.
-
Gene Expression Analysis: NanoString technology was employed to analyze the expression of interferon-regulated genes, providing insights into the activation of specific signaling pathways.[4]
-
T-cell Receptor Sequencing: TCRβ sequencing was utilized to assess the clonal expansion of T-cells, a measure of the adaptive immune response.[4]
-
Structural Characterization: The investigation into the manufacturing-dependent changes involved structural characterization of the different formulations to determine aggregate size. While the specific techniques are not detailed, methods such as dynamic light scattering (DLS) or transmission electron microscopy (TEM) are commonly used for this purpose.
Conclusion
The structural activity relationship of the TLR4 agonist this compound presents a compelling case where the physicochemical property of aggregation plays a more dominant role in determining biological activity than traditional chemical structure modifications. The observation that larger aggregates of this compound lead to reduced pharmacodynamic effects, despite higher systemic exposure, has significant implications for the development of lipid A analogs and other molecules prone to self-assembly. This underscores the critical need for rigorous control and characterization of formulation parameters throughout the drug development process to ensure consistent and optimal biological activity. Future research into the precise molecular interactions between different aggregate forms of this compound and the TLR4/MD-2 complex will be crucial for a complete understanding of its mechanism of action and for the rational design of next-generation immunomodulatory therapies.
References
- 1. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svarlifescience.com [svarlifescience.com]
- 3. Facebook [cancer.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. medkoo.com [medkoo.com]
- 6. A Light-Controlled TLR4 Agonist and Selectable Activation of Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
The Immunostimulatory Potential of GSK1795091 on Dendritic Cell Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, has emerged as a potent activator of the innate immune system, with significant implications for vaccine adjuvantation and cancer immunotherapy. This technical guide provides an in-depth analysis of the core mechanisms by which this compound stimulates dendritic cells (DCs), the master regulators of adaptive immunity. Through the activation of TLR4, this compound initiates a signaling cascade that culminates in dendritic cell maturation, characterized by the upregulation of co-stimulatory molecules, enhanced antigen presentation, and the production of pro-inflammatory cytokines. These events are critical for the subsequent priming of robust T-cell responses. This document summarizes the available quantitative data on DC activation, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction
The activation of dendritic cells is a pivotal event in the initiation of an adaptive immune response. Toll-like receptors, a class of pattern recognition receptors, play a crucial role in this process by recognizing conserved molecular patterns on pathogens. This compound is a synthetic small molecule that acts as a potent and selective agonist of TLR4, mimicking the effects of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1] Upon binding to TLR4 on the surface of dendritic cells, this compound triggers a signaling cascade that leads to DC maturation and the induction of a T helper 1 (Th1) biased immune response, making it an attractive candidate for various immunotherapeutic applications.[2] Preclinical studies have demonstrated its ability to enhance antigen presentation and regulate T-cell responses.[3]
Mechanism of Action: TLR4 Signaling Pathway
This compound-mediated activation of dendritic cells is initiated through its interaction with the TLR4 receptor complex, which also includes MD-2 and CD14. This binding event triggers a conformational change in TLR4, leading to the recruitment of intracellular adaptor proteins and the initiation of two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-Dependent Pathway: This pathway is crucial for the early-phase activation of NF-κB and the mitogen-activated protein kinases (MAPKs), leading to the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
TRIF-Dependent Pathway: This pathway is responsible for the late-phase activation of NF-κB and the induction of type I interferons (IFN-α/β) through the activation of IRF3.
The synergistic action of both pathways is essential for the full maturation of dendritic cells, including the upregulation of co-stimulatory molecules and the production of IL-12, a key cytokine for Th1 polarization.
Quantitative Data on Dendritic Cell Activation
While specific in vitro quantitative data for this compound's effect on dendritic cell maturation markers and cytokine production is not extensively available in the public domain, preclinical studies have qualitatively described its potent immunostimulatory effects.[1][3] The tables below present expected outcomes based on the known mechanism of action of TLR4 agonists and data from closely related synthetic TLR4 agonists like GLA (Glucopyranosyl Lipid A).
Table 1: Upregulation of Dendritic Cell Maturation Markers
| Marker | Function | Expected Upregulation with this compound |
| CD80 (B7-1) | Co-stimulatory molecule for T-cell activation | Significant Increase |
| CD86 (B7-2) | Co-stimulatory molecule for T-cell activation | Significant Increase |
| MHC Class II | Antigen presentation to CD4+ T-cells | Moderate to Significant Increase |
| CD40 | Co-stimulatory molecule, enhances DC activation | Significant Increase |
| CCR7 | Chemokine receptor for migration to lymph nodes | Significant Increase |
Table 2: Cytokine Profile of this compound-Stimulated Dendritic Cells
| Cytokine | Primary Function in this Context | Expected Secretion Level |
| IL-12p70 | Promotes Th1 differentiation and cytotoxic T-lymphocyte (CTL) activity | High |
| TNF-α | Pro-inflammatory cytokine, enhances DC activation and T-cell priming | High |
| IL-6 | Pro-inflammatory cytokine, influences T-cell differentiation | Moderate to High |
| IL-1β | Pro-inflammatory cytokine, contributes to inflammation | Moderate |
| IFN-α/β | Antiviral and immunomodulatory effects | Moderate |
| IL-10 | Immunoregulatory cytokine | Low to Moderate |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activation of dendritic cells by this compound. These protocols are adapted from standard procedures for in vitro dendritic cell culture and stimulation.
Generation of Human Monocyte-Derived Dendritic Cells (moDCs)
This protocol describes the generation of immature moDCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
To enrich for monocytes, plate PBMCs in a 6-well plate at a density of 5-10 x 10^6 cells/well in RPMI-1640 and incubate for 2 hours at 37°C, 5% CO2.
-
Remove non-adherent cells by gentle washing with warm PBS.
-
Add 2 mL of complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to the adherent monocytes.
-
Culture for 5-7 days, replacing half of the medium with fresh cytokine-supplemented medium every 2-3 days.
-
On day 7, immature moDCs can be harvested for stimulation experiments.
In Vitro Stimulation of moDCs with this compound
Materials:
-
Immature moDCs (from protocol 4.1)
-
This compound (reconstituted in a suitable vehicle, e.g., DMSO, and diluted in culture medium)
-
Complete RPMI-1640 medium
-
24-well tissue culture plates
-
Lipopolysaccharide (LPS) as a positive control
Procedure:
-
Harvest immature moDCs and seed them in a 24-well plate at a density of 0.5-1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range for initial experiments is 0.1 - 10 µg/mL.
-
Add the this compound dilutions to the moDC cultures. Include a vehicle-only control and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate the cells for 24-48 hours at 37°C, 5% CO2.
-
After incubation, harvest the cells and supernatants for downstream analysis.
Analysis of Dendritic Cell Activation
A. Flow Cytometry for Surface Marker Expression:
-
Harvest the stimulated moDCs and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against human CD11c, HLA-DR, CD80, CD86, and CD40 for 30 minutes at 4°C.
-
Wash the cells twice with FACS buffer.
-
Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for each marker on the CD11c+ population.
B. ELISA/Multiplex Assay for Cytokine Profiling:
-
Collect the culture supernatants from the stimulated moDCs.
-
Centrifuge to remove any cellular debris.
-
Measure the concentrations of IL-12p70, TNF-α, IL-6, IL-1β, and IL-10 using commercially available ELISA kits or a multiplex bead-based immunoassay according to the manufacturer's instructions.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for assessing this compound-induced dendritic cell activation and the logical relationship leading to T-cell activation.
Conclusion
This compound is a promising immunomodulatory agent that effectively activates dendritic cells through the TLR4 signaling pathway. This activation leads to a mature DC phenotype capable of potently stimulating T-cell responses, which is a critical requirement for effective vaccines and cancer immunotherapies. While further studies are needed to provide more detailed quantitative data on its in vitro effects on human dendritic cells, the existing preclinical and clinical data strongly support its continued development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the immunological properties of this compound and similar TLR4 agonists.
References
The Pharmacodynamic Profile of GSK1795091 in Healthy Volunteers: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
GSK1795091 is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist that has been investigated for its potential as an immunomodulatory agent, particularly in the field of oncology. As a TLR4 agonist, this compound mimics the action of lipopolysaccharide (LPS), a component of Gram-negative bacteria, to activate the innate immune system.[1] This activation leads to a cascade of downstream signaling events, resulting in the production of pro-inflammatory cytokines and the stimulation of various immune cells. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in healthy volunteers, based on the findings from a first-in-human, randomized, double-blind, placebo-controlled, ascending-dose clinical trial (NCT02798978).[2][3]
Core Pharmacodynamic Findings
Intravenous administration of this compound to healthy volunteers resulted in transient and dose-dependent changes in a range of pharmacodynamic biomarkers, indicating successful target engagement and downstream immune activation. The key pharmacodynamic effects were observed in cytokine and chemokine induction and alterations in immune cell counts. These changes typically occurred within 1 to 4 hours post-administration and returned to baseline levels within 24 hours.[2]
Data Presentation
The following tables summarize the quantitative pharmacodynamic data observed in the aforementioned clinical study. It is important to note that while the trends depicted are based on published findings, the exact mean values presented are illustrative due to the limited availability of specific numerical data in the public domain.
Table 1: Peak Plasma Cytokine and Chemokine Concentrations Following Single Intravenous Doses of this compound in Healthy Volunteers (Illustrative Data)
| Analyte | Placebo (n=10) | This compound (7 ng, n=6) | This compound (15 ng, n=6) | This compound (30 ng, n=6) | This compound (60 ng, n=6) | This compound (100 ng, n=6) |
| TNF-α (pg/mL) | < 2.0 | 15.5 | 45.2 | 120.8 | 250.1 | 450.6 |
| IL-6 (pg/mL) | < 1.5 | 10.2 | 35.8 | 95.3 | 210.7 | 390.4 |
| IL-1β (pg/mL) | < 1.0 | 5.1 | 12.3 | 30.5 | 65.2 | 115.8 |
| IP-10 (CXCL10) (pg/mL) | < 100 | 500 | 1500 | 4500 | 9000 | 15000 |
| MCP-1 (CCL2) (pg/mL) | < 50 | 150 | 400 | 1000 | 2200 | 4000 |
Table 2: Mean Changes from Baseline in Peripheral Blood Immune Cell Counts Following Single Intravenous Doses of this compound in Healthy Volunteers (Illustrative Data)
| Cell Type | Time Point | Placebo | 7 ng | 15 ng | 30 ng | 60 ng | 100 ng |
| Lymphocytes (%) | 4h | -5% | -15% | -25% | -40% | -55% | -70% |
| 24h | -2% | -3% | -5% | -8% | -10% | -12% | |
| Neutrophils (%) | 4h | +8% | +20% | +45% | +80% | +150% | +250% |
| 24h | +3% | +5% | +8% | +12% | +15% | +20% | |
| Monocytes (%) | 4h | -3% | -10% | -20% | -35% | -50% | -65% |
| 24h | -1% | -2% | -4% | -6% | -8% | -10% |
Experimental Protocols
Healthy Volunteer Clinical Trial (NCT02798978)
A randomized, double-blind, placebo-controlled, single-dose, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy adult volunteers.[2][3]
-
Participants: Healthy male and female volunteers aged 18 to 50 years.
-
Study Design: Participants were randomized to receive a single intravenous injection of either this compound or a matching placebo. The study followed a dose-escalation design with sequential cohorts receiving doses of 7, 15, 30, 60, and 100 ng.[2]
-
Drug Administration: this compound was administered as a single intravenous bolus injection.[3]
-
Pharmacodynamic Assessments: Blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, 16, 24, and 48 hours) for the analysis of a panel of cytokines, chemokines, and immune cell populations.[3]
Pharmacodynamic Analysis Methods
-
Cytokine and Chemokine Analysis: Plasma concentrations of a panel of cytokines and chemokines (including but not limited to TNF-α, IL-6, IL-1β, IP-10, and MCP-1) were measured using a validated multiplex immunoassay platform (e.g., Luminex-based technology). This method allows for the simultaneous quantification of multiple analytes from a small sample volume.
-
Immune Cell Enumeration: Whole blood samples were analyzed using flow cytometry to determine the absolute counts and percentages of various immune cell subsets, including lymphocytes, neutrophils, and monocytes. Standardized protocols with specific antibody panels were utilized for cell surface staining and data acquisition.
Visualizations
Signaling Pathway
This compound, as a TLR4 agonist, activates a well-defined intracellular signaling cascade. Upon binding to the TLR4/MD-2 receptor complex on the surface of immune cells such as monocytes and macrophages, it initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors, such as NF-κB and IRFs, which drive the expression of pro-inflammatory cytokines, chemokines, and type I interferons.
Caption: TLR4 Signaling Pathway Activated by this compound.
Experimental Workflow
The clinical trial to assess the pharmacodynamics of this compound in healthy volunteers followed a structured workflow from participant screening to data analysis.
Caption: Experimental Workflow for the Phase 1 Study of this compound.
Conclusion
The pharmacodynamic data from the first-in-human study of this compound in healthy volunteers provide clear evidence of its ability to engage TLR4 and stimulate a dose-dependent innate immune response. The transient nature of the observed effects on cytokines, chemokines, and immune cell counts suggests a manageable safety profile at the doses studied. These findings have been instrumental in guiding the further clinical development of this compound as a potential immunotherapy agent in oncology and other indications where augmentation of the immune response is desired. The detailed understanding of its pharmacodynamic profile is crucial for designing subsequent clinical trials, including dose selection and scheduling for combination therapies.
References
An In-depth Technical Guide on the Cytokine Induction Profiles of GSK1795091
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK1795091 is a synthetic Toll-like receptor 4 (TLR4) agonist developed for its potential as an immunomodulatory agent in oncology. Its primary mechanism of action involves the activation of the innate immune system, leading to a cascade of events initiated by the production of pro-inflammatory cytokines and chemokines. This technical guide provides a comprehensive overview of the cytokine induction profiles of this compound, detailing its mechanism of action, summarizing key clinical trial findings, and providing insights into the experimental protocols used for its evaluation. A critical aspect addressed is the impact of manufacturing changes on the compound's biological activity, specifically its ability to induce cytokines.
Introduction to this compound
This compound is a synthetic lipid A analog designed to mimic the immunostimulatory properties of lipopolysaccharide (LPS), the primary natural ligand for TLR4.[1] By activating TLR4, this compound stimulates innate immune cells such as dendritic cells, monocytes, and macrophages.[2] This activation triggers the production of a range of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL) such as IL-1β, IL-6, and IL-12.[2] The intended therapeutic effect is the induction of a T helper 1 (Th1) immune response, which can lead to a potent anti-tumor cytotoxic T-lymphocyte (CTL) response when used in combination with other cancer therapies.[2][3]
Mechanism of Action: The TLR4 Signaling Pathway
This compound exerts its immunostimulatory effects by binding to and activating the TLR4 receptor complex, which is primarily expressed on the surface of innate immune cells.[2] This binding event initiates a downstream signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent (MyD88-independent) pathway.
The MyD88-dependent pathway is the primary route for the induction of most pro-inflammatory cytokines. Upon TLR4 activation, the adaptor protein MyD88 is recruited, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These transcription factors then drive the expression of genes encoding for cytokines like TNF-α, IL-6, and IL-1β.
The TRIF-dependent pathway is crucial for the induction of type I interferons (IFN-α/β) and the maturation of dendritic cells. This pathway is initiated by the recruitment of the adaptor protein TRIF.
Cytokine Induction Profiles: Clinical Trial Data
The cytokine induction profile of this compound has been primarily evaluated in two key Phase I clinical trials: NCT02798978 in healthy volunteers and NCT03447314 in patients with advanced solid tumors.[1][4] A significant finding from these studies was that the biological activity of this compound, in terms of cytokine induction, was highly dependent on its manufacturing process.[1][5]
NCT02798978: First-in-Human Study in Healthy Volunteers
This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenously administered this compound in healthy participants.[4] The results demonstrated that this compound was generally well-tolerated and induced transient, dose-dependent increases in various cytokines and chemokines.[4] These changes were typically observed within 1-4 hours of administration and returned to baseline levels within 24 hours.[4]
Table 1: Summary of Cytokine Induction in Healthy Volunteers (NCT02798978) - Illustrative Data
| Cytokine/Chemokine | Dose of this compound | Peak Fold Change (Mean) | Time to Peak (Hours) |
| TNF-α | Low Dose | 5-10 | 1-2 |
| High Dose | 20-30 | 1-2 | |
| IL-6 | Low Dose | 10-20 | 2-4 |
| High Dose | 50-100 | 2-4 | |
| IP-10 (CXCL10) | Low Dose | 15-25 | 2-4 |
| High Dose | 60-120 | 2-4 | |
| IL-1RA | Low Dose | 5-15 | 2-4 |
| High Dose | 30-60 | 2-4 |
Note: The data in this table is illustrative and based on qualitative descriptions from the cited literature. Specific quantitative data from the clinical trial is not publicly available.
NCT03447314: Study in Patients with Advanced Solid Tumors and the Impact of a Manufacturing Change
This study evaluated this compound in combination with other immunotherapies in cancer patients.[1] During the trial, a modification was made to the manufacturing process of the this compound formulation to streamline production.[1] This change, however, resulted in a significant reduction in the drug's pharmacodynamic activity, specifically its ability to induce cytokines.[1][5]
Subsequent investigations revealed that the modified formulation led to the formation of larger aggregates of this compound.[1] This alteration in the drug's physical state is believed to have negatively impacted its interaction with the TLR4 receptor complex, thereby diminishing the downstream cytokine response.[1] Patients who received the original formulation exhibited the expected transient, dose-dependent elevations in cytokines and chemokines, such as IP-10, IL-10, and IL-1RA, which were not observed in patients who received the modified formulation.[5] This finding underscores the critical importance of controlling the physicochemical properties of synthetic TLR4 agonists to ensure their biological activity.
Table 2: Comparison of Cytokine Induction Between Original and Modified Formulations of this compound - Illustrative Data
| Cytokine/Chemokine | Original Formulation | Modified Formulation |
| IP-10 (CXCL10) | Significant, dose-dependent increase | No significant increase |
| IL-10 | Significant, dose-dependent increase | No significant increase |
| IL-1RA | Significant, dose-dependent increase | No significant increase |
| TNF-α | Transient increase | Minimal to no increase |
Note: The data in this table is illustrative and based on qualitative descriptions from the cited literature. Specific quantitative data from the clinical trial is not publicly available.
Experimental Protocols
The assessment of cytokine induction by this compound in clinical trials involved the collection of peripheral blood samples from participants at various time points post-administration. These samples were then processed to measure the concentrations of a panel of cytokines and chemokines.
In Vivo Cytokine Measurement
Objective: To quantify the levels of circulating cytokines and chemokines in plasma following intravenous administration of this compound.
Methodology:
-
Blood Collection: Whole blood samples were collected from subjects at pre-defined time points before and after the administration of this compound.
-
Plasma Separation: Plasma was isolated from the whole blood samples through centrifugation.
-
Cytokine Analysis: The concentrations of a panel of cytokines and chemokines in the plasma samples were determined using a custom multiplex immunoassay, such as the Quanterix Simoa platform.[5] This technology allows for the simultaneous measurement of multiple analytes from a small sample volume with high sensitivity.
In Vitro Whole Blood Stimulation Assay
Objective: To assess the direct immunostimulatory activity of this compound on human immune cells in an in vitro setting.
Methodology:
-
Blood Collection: Fresh whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Stimulation: Aliquots of whole blood are incubated with varying concentrations of this compound or a control substance (e.g., vehicle or a different TLR agonist) in a sterile environment.
-
Incubation: The samples are incubated for a defined period (e.g., 6-24 hours) at 37°C in a humidified atmosphere with 5% CO2 to allow for cellular activation and cytokine secretion.
-
Plasma Collection: After incubation, the samples are centrifuged to pellet the blood cells, and the plasma supernatant is collected.
-
Cytokine Measurement: The concentrations of cytokines in the plasma are quantified using a multiplex immunoassay or ELISA.
Conclusion
This compound is a potent synthetic TLR4 agonist that induces a robust, transient, and dose-dependent pro-inflammatory cytokine response. This pharmacodynamic effect is a key indicator of its biological activity and is central to its proposed anti-cancer immunomodulatory mechanism. Clinical studies have highlighted the critical importance of the drug's physicochemical properties, as a change in its manufacturing process that altered its aggregation state led to a significant loss of cytokine-inducing capacity. For researchers and drug development professionals, the case of this compound serves as a crucial reminder of the need for stringent control over manufacturing processes for complex synthetic immunomodulators to ensure consistent biological activity. Future development of TLR4 agonists and other immunotherapies will benefit from the insights gained from the studies of this compound's cytokine induction profiles.
References
- 1. Whole blood stimulation assays and cytokine quantification by ELISA [bio-protocol.org]
- 2. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quanterix.com [quanterix.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with GSK1795091
Introduction
GSK1795091 is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist.[1][2] As an analogue of lipid A, it is designed to stimulate the innate immune system. Activation of TLR4 on innate immune cells such as monocytes, macrophages, and dendritic cells triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines.[1][2][3] This leads to the enhancement of antigen presentation and the regulation of T-cell responses, ultimately fostering a robust anti-tumor immune response.[1][4][5] Preclinical in vivo studies have demonstrated that this compound can inhibit tumor growth and improve long-term survival in murine tumor models.[1][2][6] These application notes provide a summary of available data and generalized protocols for in vivo research involving this compound.
Mechanism of Action: TLR4 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR4 signaling pathway. Upon administration, this compound binds to TLR4, initiating a downstream signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF3. This results in the transcription and secretion of a variety of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons.[3] This orchestrated immune response promotes the maturation of antigen-presenting cells, leading to the activation of a T helper 1 (Th1) biased adaptive immune response and the generation of cytotoxic T-lymphocytes (CTLs) that can target and eliminate tumor cells.[3]
References
- 1. ascopubs.org [ascopubs.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Facebook [cancer.gov]
- 4. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK1795091 Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the Toll-like receptor 4 (TLR4) agonist, GSK1795091, in murine cancer models. This document summarizes key quantitative data, outlines experimental procedures, and visualizes the underlying biological pathways and experimental workflows.
Introduction
This compound is a synthetic TLR4 agonist that acts as an immunologic stimulator.[1][2] By activating TLR4, this compound stimulates innate immune cells such as dendritic cells (DCs), monocytes, and macrophages.[3] This activation leads to the production of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-12).[3] This cascade initiates a T helper 1 (Th1) biased immune response, which can enhance the generation of a cytotoxic T-lymphocyte (CTL) response against tumor cells, making it a promising agent for cancer immunotherapy.[3][4] Preclinical studies in murine syngeneic tumor models have demonstrated that this compound can inhibit tumor growth and improve long-term survival, both as a monotherapy and in combination with other immunotherapies like OX40 agonists.[1][2][4][5]
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize quantitative data from representative preclinical studies of this compound in murine models. This data can serve as a starting point for designing experiments.
Table 1: Single Agent In Vivo Efficacy of this compound in a Murine Tumor Model
| Parameter | Details | Reference |
| Animal Model | Generic tumor model in mice | [1] |
| Compound | This compound | [1] |
| Administration Route | Intravenous (i.v.) | [1] |
| Dosage | 25 µ g/mouse | [1] |
| Dosing Schedule | Once weekly for 3 doses | [1] |
| Outcome | Inhibition of tumor growth and long-term survival | [1] |
Table 2: this compound as a Vaccine Adjuvant in Mice
| Parameter | Details | Reference |
| Animal Model | Mice | [1] |
| Compound | This compound (as an adjuvant with split-influenza antigen) | [1] |
| Administration Route | Intranasal | [1] |
| Dosage | 0.1 µ g/mouse | [1] |
| Outcome | Induction of strong mucosal and systemic immune responses | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the activation of the Toll-like receptor 4 (TLR4) signaling pathway.
Experimental Protocols
This section provides detailed protocols for evaluating the in vivo anti-tumor efficacy and pharmacodynamic effects of this compound in murine cancer models.
Syngeneic Mouse Model for Efficacy Studies
This protocol describes a general procedure to assess the anti-tumor activity of this compound in a syngeneic tumor model, such as B16F10 melanoma in C57BL/6 mice or CT26 colon carcinoma in BALB/c mice.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
B16F10 or CT26 tumor cells
-
Sterile Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Tumor Cell Culture: Culture tumor cells according to standard protocols. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the right flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., ~50-100 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Group 1: Vehicle control (e.g., intravenous injection of 100 µL of vehicle).
-
Group 2: this compound (25 µ g/mouse , administered intravenously).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound.
-
On the day of treatment, dilute the stock solution with the vehicle to the final desired concentration.
-
Administer the treatment intravenously once per week for three weeks.
-
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor mice for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period. Tumors and spleens can be excised for further analysis.
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Multicolor Flow Cytometry
This protocol outlines the procedure for isolating and analyzing TILs from tumor tissues.
Materials:
-
Tumor dissociation buffer (e.g., Collagenase IV and DNase I in RPMI)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 0.5% BSA and 0.02% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension:
-
Excise tumors and mince them into small pieces.
-
Incubate with dissociation buffer at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer.
-
-
Staining:
-
Resuspend cells in FACS buffer and block Fc receptors with Fc block.
-
Incubate with a cocktail of fluorochrome-conjugated antibodies against surface markers in the dark on ice.
-
Wash the cells with FACS buffer.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
Resuspend the final cell pellet in FACS buffer containing a viability dye.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multicolor flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations (e.g., CD8+ T cells, CD4+ T helper cells, regulatory T cells).
-
Multiplex Cytokine Analysis of Mouse Serum
This protocol describes the measurement of cytokine levels in mouse serum following this compound administration.
Materials:
-
EDTA-coated microcentrifuge tubes for blood collection
-
Centrifuge
-
Multiplex cytokine assay kit (e.g., Luminex-based)
-
Plate reader compatible with the multiplex assay
Procedure:
-
Animal Dosing: Administer a single intravenous dose of this compound (25 µ g/mouse ) or vehicle control to the mice.
-
Blood Collection: At various time points post-administration (e.g., 2, 6, 24 hours), collect blood samples via a suitable method (e.g., submandibular or retro-orbital bleeding) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C. Collect the plasma and store at -80°C until analysis.
-
Cytokine Measurement:
-
Thaw plasma samples on ice.
-
Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves incubating the plasma with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
Read the plate on a compatible instrument.
-
Calculate cytokine concentrations based on a standard curve.
-
Gene Expression Analysis of Tumor Tissue by NanoString
This protocol provides a general workflow for analyzing gene expression in tumor tissue using the NanoString nCounter system.
Materials:
-
Excised tumor tissue
-
RNA isolation kit (e.g., RNeasy Kit)
-
NanoString nCounter instrument and reagents
-
Gene-specific CodeSet (e.g., PanCancer IO 360™ Panel)
Procedure:
-
RNA Isolation:
-
Excise tumors from treated and control mice and snap-freeze in liquid nitrogen or store in an RNA stabilization reagent.
-
Isolate total RNA from the tumor tissue using a commercial kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
-
Hybridization:
-
Hybridize the isolated RNA with the NanoString reporter and capture probes from the selected CodeSet.
-
-
Sample Processing and Data Acquisition:
-
Process the hybridized samples on the nCounter Prep Station.
-
Acquire digital counts for each target gene using the nCounter Digital Analyzer.
-
-
Data Analysis:
-
Normalize the raw data to internal positive controls and housekeeping genes.
-
Perform differential gene expression analysis between treatment and control groups to identify pathways modulated by this compound.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound in a murine cancer model.
Conclusion
The administration of this compound in murine cancer models provides a robust platform to investigate its potential as an immunotherapeutic agent. The protocols outlined in this document offer a framework for conducting these studies, from initial efficacy assessments to detailed mechanistic analyses of the induced anti-tumor immune response. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of TLR4 agonists in oncology.
References
Application Notes and Protocols for Cell-Based Assays to Determine GSK1795091 Activity
Introduction
GSK1795091 is a synthetic lipid A analog that functions as a potent and selective Toll-like receptor 4 (TLR4) agonist[1][2]. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria[2]. Upon activation, TLR4 initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines[3]. As an immunologic stimulator, this compound has been investigated for its potential in cancer immunotherapy and as a vaccine adjuvant[1][4].
These application notes provide detailed protocols for two robust cell-based assays to quantify the activity of this compound: an NF-κB reporter assay using HEK293 cells and a cytokine release assay using primary human peripheral blood mononuclear cells (PBMCs).
TLR4 Signaling Pathway
Activation of the TLR4 receptor complex by an agonist like this compound triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.
Application Note 1: NF-κB Reporter Assay for this compound Activity
Principle
This assay utilizes a human embryonic kidney (HEK293) cell line genetically engineered to stably express human TLR4, MD-2, and CD14. These cells also contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter[5][6]. When this compound activates the TLR4 receptor, the subsequent activation of NF-κB drives the expression of the reporter protein. The amount of reporter protein produced is proportional to the extent of TLR4 activation and can be quantified using a colorimetric or luminescent substrate[7][8].
Experimental Protocol: NF-κB SEAP Reporter Assay using HEK-Blue™ hTLR4 Cells
This protocol is adapted for the use of HEK-Blue™ hTLR4 cells (InvivoGen), which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene.
Materials:
-
HEK-Blue™ hTLR4 cells
-
HEK-Blue™ Detection medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli K12 (Positive Control)
-
Endotoxin-free water (Vehicle Control)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR4 cells according to the supplier's instructions.
-
On the day of the assay, wash the cells with PBS and detach them by gentle tapping or using a cell scraper. Do not use trypsin[8].
-
Resuspend the cells in pre-warmed HEK-Blue™ Detection medium to a density of approximately 1.4 x 10^5 cells/mL[8].
-
-
Assay Plate Setup:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours[9].
-
-
Measurement:
-
After incubation, measure the SEAP activity. This can be done by observing the color change of the HEK-Blue™ Detection medium.
-
Quantify the results by measuring the absorbance at 620-655 nm using a spectrophotometer[9].
-
Data Presentation
The activity of this compound is typically quantified by determining its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The results can be summarized in a table for comparison with other TLR4 agonists.
Table 1: Representative Potency of TLR4 Agonists in an NF-κB Reporter Assay
| Compound | Cell Line | Reporter | EC50 (ng/mL) | Reference |
| LPS (Illustrative) | HEK-Blue™ hTLR4 | SEAP | 0.1 - 10 | [10] |
| This compound (Expected) | HEK-Blue™ hTLR4 | SEAP | To be determined | - |
Note: The EC50 value for this compound should be determined experimentally. The value for LPS is provided as a representative example of a potent TLR4 agonist.
Application Note 2: Cytokine Release Assay in Human PBMCs
Principle
A primary physiological function of TLR4 activation in immune cells is the production and secretion of pro-inflammatory cytokines[3]. This assay measures the amount of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released into the cell culture supernatant following stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with this compound. PBMCs are a mixed population of immune cells isolated from whole blood and provide a more physiologically relevant system than cell lines[11]. The concentration of secreted cytokines is typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[11].
Experimental Protocol: Cytokine Release Assay and ELISA
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound
-
LPS (Positive Control)
-
DMSO (Vehicle Control)
-
96-well cell culture plates
-
Human TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
PBMC Isolation and Seeding:
-
Cell Stimulation:
-
Prepare dilutions of this compound and LPS in culture medium. Ensure the final DMSO concentration for the vehicle control is consistent across all treatments and does not exceed 0.5%.
-
Add 100 µL of the compound dilutions, controls, or media alone to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator[11].
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet. Supernatants can be used immediately or stored at -80°C for later analysis[11].
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves preparing a standard curve, adding samples and standards to an antibody-coated plate, and developing a colorimetric signal[11].
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Data Presentation
The results are presented as the concentration of each cytokine (in pg/mL) in the supernatant. The data can be displayed in a table to show the dose-dependent effect of this compound on cytokine release.
Table 2: Representative Cytokine Release from PBMCs Stimulated with a TLR4 Agonist
| Stimulus | Concentration (ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | < 50 | < 100 |
| LPS (Illustrative) | 100 | 2500 ± 300 | 4000 ± 500 |
| This compound (Expected) | 1 | To be determined | To be determined |
| This compound (Expected) | 10 | To be determined | To be determined |
| This compound (Expected) | 100 | To be determined | To be determined |
Note: Data are presented as mean ± SD. The values for LPS are illustrative of a typical response. Actual values for this compound should be determined experimentally.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. asco.org [asco.org]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK1795091 as a Vaccine Adjuvant in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, as a vaccine adjuvant in murine models. The information compiled herein is intended to guide the design and execution of immunological studies to evaluate the adjuvant properties of this compound in enhancing immune responses to various antigens.
Introduction
This compound is a potent and selective synthetic TLR4 agonist that has demonstrated significant immunoadjuvant activity in preclinical studies. By activating the TLR4 signaling pathway, this compound stimulates innate immune cells, leading to the production of pro-inflammatory cytokines and the promotion of a robust adaptive immune response. These characteristics make it a promising candidate for use as an adjuvant in vaccines against infectious diseases and cancer.
Mechanism of Action
This compound functions as an immunological stimulator by binding to and activating TLR4, a key pattern recognition receptor of the innate immune system. This activation primarily occurs on antigen-presenting cells (APCs) such as dendritic cells (DCs), monocytes, and macrophages. The subsequent signaling cascade results in the production of a range of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-12). This cytokine milieu promotes the development of a T helper 1 (Th1) biased immune response, which is crucial for cell-mediated immunity against intracellular pathogens and tumors. Furthermore, studies have indicated that intranasal administration of this compound with an influenza antigen can promote the generation of polyfunctional antigen-specific Th17 cells.
Data Presentation
The following tables summarize the quantitative effects of this compound as a vaccine adjuvant in mice based on available preclinical data.
| Experiment | Antigen | Adjuvant Dose & Route | Key Findings | Reference |
| Influenza Vaccine | Detergent split-influenza antigen (H3N2) | 0.1 µ g/mouse , intranasal | Significantly higher IgA titers in a dose-dependent manner compared to non-adjuvanted controls. Promoted antigen-specific IgG and IgA antibody responses. | [1] |
| Cancer Immunotherapy | Tumor Model | 25 µ g/mouse , intravenous (once weekly for 3 doses) | Inhibited tumor growth and resulted in long-term survival. | [1] |
| Immune Response Parameter | Effect of this compound Adjuvant | Cell Types Involved | Key Cytokines |
| Humoral Immunity | Enhanced antigen-specific IgG and IgA production. | B cells, T follicular helper cells | IL-4, IL-21 |
| Cellular Immunity | Promotes Th1 and Th17 differentiation. | CD4+ T cells, Dendritic Cells, Macrophages | IFN-γ, TNF-α, IL-2, IL-12, IL-17A |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound as a vaccine adjuvant in mice. These protocols are based on established methodologies and should be adapted to specific experimental needs.
Protocol 1: Intranasal Immunization with an Influenza Vaccine
Objective: To evaluate the adjuvant effect of this compound on the immune response to an intranasally administered influenza vaccine.
Materials:
-
This compound (CRX-601)
-
Detergent split-influenza antigen (e.g., H3N2)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Pipettes and sterile, pyrogen-free tips
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Vaccine Formulation:
-
Reconstitute this compound to a stock concentration of 100 µg/mL in sterile PBS.
-
On the day of immunization, dilute the this compound stock solution and the influenza antigen to their final concentrations in sterile PBS. For example, to achieve a final dose of 0.1 µg of this compound and 1 µg of antigen in a 20 µL volume, prepare a solution containing 5 µg/mL this compound and 50 µg/mL antigen.
-
Gently mix the vaccine formulation. Prepare a control formulation with antigen only.
-
-
Immunization:
-
Anesthetize the mice using isoflurane.
-
Hold the mouse in a supine position.
-
Carefully administer 10 µL of the vaccine formulation into each nostril using a pipette, for a total volume of 20 µL.
-
Allow the mouse to recover in a clean cage.
-
Typically, a prime immunization is followed by a booster immunization 2-3 weeks later.
-
-
Sample Collection and Analysis:
-
Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., 2 weeks post-boost) to analyze serum antibody responses.
-
Perform nasal washes to collect mucosal secretions for IgA analysis.
-
Isolate splenocytes for T-cell response analysis.
-
Protocol 2: Intravenous Immunization with a Cancer Vaccine
Objective: To assess the systemic adjuvant activity of this compound in a murine cancer vaccine model.
Materials:
-
This compound
-
Tumor-associated antigen (TAA) or whole-cell tumor vaccine
-
Sterile, endotoxin-free saline
-
Syringes with 27-30 gauge needles
-
Mouse restrainer
Procedure:
-
Vaccine Formulation:
-
Prepare a sterile solution of this compound and the cancer antigen in saline. For a 25 µg dose of this compound in a 100 µL injection volume, the concentration would be 250 µg/mL.
-
Ensure the formulation is well-mixed and free of air bubbles.
-
-
Immunization:
-
Place the mouse in a restrainer to immobilize the tail.
-
Swab the tail with alcohol to dilate the vein.
-
Carefully inject 100 µL of the vaccine formulation into the lateral tail vein.
-
Administer immunizations as per the experimental design (e.g., once weekly for three weeks).
-
-
Monitoring and Analysis:
-
Monitor tumor growth regularly using calipers.
-
Record survival data.
-
At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Protocol 3: Analysis of Antigen-Specific Antibody Responses by ELISA
Objective: To quantify antigen-specific IgG and IgA antibodies in mouse serum and mucosal secretions.
Materials:
-
96-well ELISA plates
-
Antigen for coating
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-mouse IgG and anti-mouse IgA detection antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat ELISA plates with the antigen of interest (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Washing and Blocking: Wash the plates with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted serum or mucosal wash samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: After washing, add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plates and add TMB substrate. Incubate in the dark until a blue color develops.
-
Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Analysis: Calculate antibody titers based on the dilution that gives an absorbance value above a predetermined cutoff.
Protocol 4: Intracellular Cytokine Staining for Th1/Th17 Cell Analysis
Objective: To identify and quantify antigen-specific Th1 (IFN-γ+) and Th17 (IL-17A+) CD4+ T cells.
Materials:
-
Splenocytes from immunized mice
-
Antigen for restimulation
-
Cell culture medium (e.g., RPMI-1640)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD3, CD4, IFN-γ, and IL-17A
-
Flow cytometer
Procedure:
-
Cell Restimulation: Isolate splenocytes and restimulate them with the specific antigen (e.g., 5-10 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours.
-
Surface Staining: Stain the cells with antibodies against surface markers (CD3, CD4).
-
Fixation and Permeabilization: Fix the cells and then permeabilize the cell membrane using appropriate buffers.
-
Intracellular Staining: Stain the cells with antibodies against intracellular cytokines (IFN-γ, IL-17A).
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T cells producing IFN-γ and IL-17A.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for adjuvant testing.
References
Application Notes and Protocols: GSK1795091 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic Toll-like receptor 4 (TLR4) agonist, GSK1795091, and its use in combination with checkpoint inhibitors for cancer immunotherapy. This document details its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed protocols for relevant experimental procedures.
Introduction to this compound
This compound is a synthetic lipid A analog that acts as a potent and selective agonist of Toll-like receptor 4 (TLR4). TLR4 is a pattern recognition receptor expressed on innate immune cells, such as monocytes, macrophages, and dendritic cells, and plays a crucial role in the activation of the innate immune system. Upon administration, this compound binds to and activates TLR4, leading to the stimulation of these innate immune cells. This activation results in the production of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, and IL-12). This cascade of events can induce a T helper 1 (Th1) immune response, which is critical for effective anti-tumor immunity. By activating the innate immune system, this compound can modulate the tumor microenvironment, enhance antigen presentation, and promote the activation and proliferation of T cells.
The rationale for combining this compound with checkpoint inhibitors lies in the complementary mechanisms of action of these two classes of drugs. While checkpoint inhibitors work by releasing the "brakes" on the adaptive immune system, allowing T cells to recognize and attack cancer cells, TLR4 agonists like this compound act as an "accelerator" for the innate immune system. This dual approach aims to create a more robust and durable anti-tumor immune response.
Signaling Pathway of this compound
This compound initiates a signaling cascade through the TLR4 receptor complex. This process involves the recruitment of adaptor proteins, leading to the activation of downstream transcription factors and the subsequent expression of genes involved in the inflammatory response.
Preclinical Data: this compound in Combination with an OX40 Agonist
A key preclinical study evaluated the intravenous administration of this compound in combination with a murine surrogate OX40 agonist monoclonal antibody (mAb), OX86, in syngeneic mouse tumor models.[1][2] The results demonstrated a potent synergistic anti-tumor response.
Key Findings:
-
This compound Monotherapy: At sufficient doses to induce systemic cytokines, this compound inhibited tumor growth and led to long-term survival in a tumor model.[1][2] It was shown to modulate the tumor microenvironment by inducing pro-inflammatory cytokines, enhancing antigen presentation, activating T cells, and reducing regulatory T cells (Tregs).[1][2]
-
Combination Therapy: The combination of this compound with the anti-OX40 mAb induced a robust pharmacodynamic response, characterized by a significant increase in Th1 cytokines and the expression of interferon-regulated genes.[1][2] This was accompanied by higher tumor infiltration by leukocytes, increased T cell activation and proliferation, and an elevated CD8:Treg ratio.[1][2] The combination also led to the clonal expansion of T-cells, driving a synergistic, interferon and T-cell dependent anti-tumor response.[1][2]
Data Presentation
Note: The specific quantitative data from the preclinical study abstract is not publicly available. The following tables are placeholders to illustrate how the data would be presented.
Table 1: Tumor Growth Inhibition in Syngeneic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | [Data not available] | - |
| This compound | [Data not available] | [Data not available] |
| Anti-OX40 mAb | [Data not available] | [Data not available] |
| This compound + Anti-OX40 mAb | [Data not available] | [Data not available] |
Table 2: Changes in Immune Cell Populations in the Tumor Microenvironment
| Treatment Group | CD8+ T cells (% of CD45+ cells) | Regulatory T cells (% of CD4+ T cells) | CD8:Treg Ratio |
| Vehicle Control | [Data not available] | [Data not available] | [Data not available] |
| This compound | [Data not available] | [Data not available] | [Data not available] |
| Anti-OX40 mAb | [Data not available] | [Data not available] | [Data not available] |
| This compound + Anti-OX40 mAb | [Data not available] | [Data not available] | [Data not available] |
Table 3: Plasma Cytokine Levels Post-Treatment
| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-12 (pg/mL) |
| Vehicle Control | [Data not available] | [Data not available] | [Data not available] |
| This compound | [Data not available] | [Data not available] | [Data not available] |
| Anti-OX40 mAb | [Data not available] | [Data not available] | [Data not available] |
| This compound + Anti-OX40 mAb | [Data not available] | [Data not available] | [Data not available] |
Clinical Trial Data
This compound has been evaluated in Phase I clinical trials, both as a monotherapy in healthy volunteers and in combination with checkpoint inhibitors in patients with advanced solid tumors.
First-in-Human Study in Healthy Volunteers (NCT02798978)
This randomized, double-blind, placebo-controlled, ascending-dose study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a single intravenous injection of this compound (doses ranging from 7-100 ng) in healthy participants.[3]
Key Findings:
-
Safety: this compound was found to be acceptably tolerated. The most common adverse events were influenza-like illness, headache, back pain, and increased body temperature.[3] No serious adverse events were reported.[3]
-
Pharmacokinetics: The pharmacokinetic properties of this compound were characterized by a dose-proportional increase in exposure.[3]
-
Pharmacodynamics: Transient and dose-dependent changes in induced cytokine and chemokine concentrations and immune cell counts were observed 1-4 hours after administration, returning to baseline within 24 hours.[3]
Table 4: Summary of Pharmacodynamic Changes in Healthy Volunteers
| Dose of this compound | Peak Fold Change in Plasma Cytokines (e.g., IP-10, IL-10, IL-1RA) | Peak Change in Immune Cell Counts (e.g., Neutrophils, Lymphocytes) |
| 7 ng | [Data not available] | [Data not available] |
| [Dose Level 2] | [Data not available] | [Data not available] |
| ... | [Data not available] | [Data not available] |
| 100 ng | [Data not available] | [Data not available] |
Phase I Study in Patients with Advanced Solid Tumors (NCT03447314)
This open-label study evaluated the safety and efficacy of this compound in combination with the anti-OX40 monoclonal antibody (GSK3174998), an anti-ICOS monoclonal antibody (GSK3359609), or the anti-PD-1 monoclonal antibody, pembrolizumab, in patients with advanced solid tumors.[4]
Key Findings:
-
Manufacturing Issue: A modification in the manufacturing process of the this compound formulation during the trial resulted in reduced pharmacodynamic activity (cytokine induction), despite higher systemic exposure.[4] This change was hypothesized to be due to an increase in the aggregate size of this compound, which may have impaired its binding to the TLR4 receptor.[4]
-
Safety: The combination therapies were associated with treatment-emergent adverse events in most patients, with the original formulation showing a higher incidence of immune-related side effects such as chills, fatigue, and pyrexia.
Table 5: Patient Demographics and Combination Partners in NCT03447314
| Characteristic | Value |
| Total Enrolled Patients | 54 |
| Combination Partner | |
| GSK3174998 (anti-OX40) | 30 |
| GSK3359609 (anti-ICOS) | 11 |
| Pembrolizumab (anti-PD-1) | 13 |
Experimental Protocols
The following are detailed, generalized protocols for key experiments relevant to the study of this compound in combination with checkpoint inhibitors. These should be adapted based on specific experimental needs.
In Vivo Syngeneic Mouse Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the anti-tumor efficacy of this compound in combination with a checkpoint inhibitor.
Materials:
-
Syngeneic tumor cell line (e.g., CT26 for BALB/c mice, B16F10 for C57BL/6 mice)
-
Female mice, 6-8 weeks old (strain matched to the tumor cell line)
-
This compound
-
Checkpoint inhibitor antibody (e.g., anti-mouse PD-1, anti-mouse OX40)
-
Vehicle/control solutions
-
Sterile PBS, cell culture medium
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture the tumor cells in appropriate medium to ~80% confluency. Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the tumor cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., Vehicle, this compound, Checkpoint Inhibitor, Combination).
-
Treatment Administration:
-
Administer this compound intravenously at the desired dose and schedule.
-
Administer the checkpoint inhibitor intraperitoneally at the desired dose and schedule.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
-
Tissue Harvest: Collect tumors, spleens, and blood for downstream analysis.
Multicolor Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue.
Materials:
-
Tumor tissue
-
RPMI medium, FACS buffer (PBS with 2% FBS)
-
Enzyme digestion cocktail (e.g., collagenase, DNase)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1)
-
Viability dye
-
Flow cytometer
Procedure:
-
Tumor Dissociation: Mince the tumor tissue and digest with the enzyme cocktail to obtain a single-cell suspension.
-
Cell Filtration: Pass the cell suspension through a 70 µm cell strainer.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.
-
Cell Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers.
-
For intracellular markers (e.g., FoxP3), fix and permeabilize the cells before adding the intracellular antibody.
-
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software to quantify different immune cell populations.
Multiplex Cytokine Assay
This protocol describes the measurement of multiple cytokine concentrations in mouse serum.
Materials:
-
Mouse serum samples
-
Multiplex cytokine assay kit (bead-based)
-
Assay plate
-
Wash buffer
-
Detection antibodies
-
Streptavidin-phycoerythrin (SA-PE)
-
Luminex or similar multiplex assay system
Procedure:
-
Sample Preparation: Thaw serum samples on ice and centrifuge to remove any debris.
-
Assay Protocol: Follow the manufacturer's instructions for the specific multiplex kit. This typically involves:
-
Adding antibody-coupled beads to the assay plate.
-
Adding standards and samples to the wells and incubating.
-
Washing the beads.
-
Adding a cocktail of biotinylated detection antibodies and incubating.
-
Washing the beads.
-
Adding SA-PE and incubating.
-
Washing the beads and resuspending in assay buffer.
-
-
Data Acquisition: Read the plate on the multiplex assay system.
-
Data Analysis: Use the standard curve to calculate the concentration of each cytokine in the samples.
Conclusion
This compound, a synthetic TLR4 agonist, has demonstrated the potential to enhance anti-tumor immunity, particularly when combined with checkpoint inhibitors like anti-OX40 antibodies. Preclinical studies have shown that this combination can lead to a synergistic anti-tumor effect by activating both the innate and adaptive immune systems. While clinical development has been hampered by a manufacturing issue, the underlying scientific rationale for this combination therapy remains strong. The protocols provided in these application notes offer a framework for researchers to further investigate the potential of this compound and similar TLR4 agonists in the field of cancer immunotherapy. Further studies are warranted to optimize the formulation and clinical application of this compound in combination with various checkpoint inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experiments Using GSK1795091
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of GSK1795091 for in vivo experiments, covering its use as both an anti-cancer agent and a vaccine adjuvant. Detailed protocols for common experimental setups are provided, along with data summaries and visualizations to facilitate experimental design and execution.
Mechanism of Action and Signaling Pathway
This compound is a synthetic Toll-like receptor 4 (TLR4) agonist.[1][2][3] Its mechanism of action involves binding to the TLR4 receptor complex on the surface of innate immune cells such as macrophages and dendritic cells. This binding event triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and IRF3. Consequently, this results in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and type I interferons, which in turn modulate the adaptive immune response.[1][2]
Caption: TLR4 Signaling Pathway Activated by this compound.
Recommended In Vivo Dosages
The optimal dosage of this compound is application-dependent. Below is a summary of reported dosages from preclinical and clinical studies.
| Application | Species | Route of Administration | Dosage Range | Dosing Schedule | Reference |
| Anti-Tumor | Mouse | Intravenous (IV) | 25 µ g/mouse | Once weekly for 3 doses | [4] |
| Vaccine Adjuvant | Mouse | Intranasal (IN) | 0.1 µ g/mouse | Single dose with antigen | [4] |
| Safety/Tolerability | Human | Intravenous (IV) | 7 - 100 ng | Single ascending dose | [5] |
Formulation and Preparation
This compound is a lipophilic molecule requiring a specific formulation for in vivo administration. Two common solvent systems have been reported for preclinical studies.
Formulation 1: Aqueous-based
-
Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Solubility: ≥ 2.5 mg/mL
-
Preparation:
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to the desired final volume.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]
-
Formulation 2: Oil-based
-
Composition: 10% DMSO, 90% Corn Oil
-
Solubility: ≥ 2.5 mg/mL
-
Preparation:
-
Dissolve this compound in DMSO.
-
Add corn oil and mix thoroughly.[4]
-
Note on Clinical Formulations: Clinical trial materials are typically supplied as a solution for injection at concentrations such as 100 ng/mL or 1000 ng/mL and administered as an intravenous bolus.[5] A manufacturing change involving a switch from sonication to ethanol (B145695) dissolution for the active pharmaceutical ingredient was noted to impact the biological activity, highlighting the importance of formulation consistency.[6]
Experimental Protocols
Protocol 1: Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol outlines the use of this compound as a monotherapy in a subcutaneous syngeneic tumor model.
1. Cell Culture and Preparation:
-
Culture a suitable murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) in appropriate media.
-
Harvest cells at approximately 80% confluency.[7]
-
Wash cells with sterile PBS or HBSS and resuspend at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
2. Tumor Implantation:
-
Anesthetize mice (e.g., using isoflurane).
-
Shave the flank of the mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the shaved flank.[8][9]
3. Dosing:
-
Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Prepare this compound for injection using one of the formulations described above.
-
Administer 25 µg of this compound per mouse via intravenous injection (e.g., tail vein).
-
Dose once weekly for a total of three weeks.[4]
4. Monitoring and Endpoints:
-
Measure tumor volume using calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.
Caption: Workflow for Anti-Tumor Efficacy Study.
Protocol 2: Vaccine Adjuvant Efficacy in a Mouse Model
This protocol describes the use of this compound as an adjuvant for an intranasally administered vaccine.
1. Vaccine Formulation:
-
Prepare the vaccine by mixing the desired antigen with this compound.
-
The final concentration of this compound should be such that a 0.1 µg dose is delivered in the final administration volume.[4]
2. Intranasal Administration:
-
Lightly anesthetize mice (e.g., with isoflurane).
-
Hold the mouse in a supine position.
-
Administer a total volume of 10-30 µL of the vaccine formulation, delivering half of the volume to each nostril using a pipette.[10][11]
3. Immunization Schedule:
-
A prime-boost strategy is often employed. For example, a primary immunization followed by a booster dose 2-3 weeks later.
4. Readouts:
-
Collect blood samples at various time points to measure antigen-specific antibody titers (e.g., IgG, IgA) in the serum.
-
At the end of the study, collect bronchoalveolar lavage (BAL) fluid to measure mucosal antibody responses.
-
Antigen-specific T-cell responses can be assessed from splenocytes.
Caption: Workflow for Vaccine Adjuvant Study.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. youtube.com [youtube.com]
- 10. Intranasal administration of a recombinant RBD vaccine induced protective immunity against SARS-CoV-2 in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Intranasal Administration of GSK1795091 as an Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1795091, also known as CRX-601, is a synthetic Toll-like receptor 4 (TLR4) agonist that has shown significant potential as a vaccine adjuvant.[1] Its ability to stimulate the innate immune system leads to an enhanced and more robust adaptive immune response to co-administered antigens. Intranasal administration of this compound is a particularly promising strategy for vaccines targeting respiratory pathogens, as it can induce both systemic and mucosal immunity.[1][2] These application notes provide a detailed overview of the use of this compound as an intranasal adjuvant, including its mechanism of action, protocols for in-vivo studies, and expected immunological outcomes.
Mechanism of Action: TLR4 Signaling Pathway
This compound functions by binding to and activating TLR4, a pattern recognition receptor expressed on the surface of innate immune cells such as macrophages and dendritic cells. This activation triggers a downstream signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-Dependent Pathway: This pathway leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. This cytokine milieu is crucial for the activation and differentiation of T helper 1 (Th1) cells.
-
TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β), which play a key role in antiviral responses.
The combined activation of these pathways by this compound leads to a potentiation of the immune response to the accompanying antigen, characterized by enhanced antibody production and cell-mediated immunity.
Caption: TLR4 Signaling Pathway Activated by this compound.
Experimental Protocols
Preparation of Liposomal this compound Adjuvanted Influenza Vaccine
Materials:
-
This compound (CRX-601)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Split influenza virus antigen (e.g., H3N2)
-
Sterile, depyrogenated vials
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPC and cholesterol in chloroform in a round-bottom flask. A common molar ratio is 2:1 DOPC to cholesterol.
-
Add this compound to the lipid solution. The final concentration of this compound in the liposomes is typically in the range of 0.1 to 1.0 mg/mL.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome (B1194612) Hydration:
-
Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation. The volume of PBS will determine the final concentration of the lipids and this compound.
-
The mixture can be sonicated in a water bath to aid in the formation of multilamellar vesicles.
-
-
Liposome Sizing:
-
To obtain unilamellar liposomes of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Vaccine Formulation:
-
Aseptically mix the prepared liposomal this compound with the desired concentration of the split influenza virus antigen. A typical antigen concentration is 0.1 µg of hemagglutinin (HA) per dose.[2]
-
The final formulation should be stored at 4°C until use.
-
Intranasal Immunization of Mice
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Liposomal this compound adjuvanted influenza vaccine
-
Vehicle control (liposomes without this compound)
-
Antigen alone control
-
Micropipettes and sterile tips
Procedure:
-
Animal Handling: Acclimatize mice for at least one week before the start of the experiment.
-
Immunization Schedule: A prime-boost strategy is typically employed.
-
Prime: On day 0, lightly anesthetize the mice (e.g., with isoflurane) and intranasally administer 10 µL of the vaccine formulation (5 µL per nostril).
-
Boost: On day 21, administer a second intranasal dose of the same vaccine formulation.[2]
-
-
Control Groups: Include groups of mice that receive the vehicle control or antigen alone to assess the adjuvant effect of this compound.
Caption: Experimental Workflow for Intranasal this compound Adjuvant Study.
Assessment of Immune Responses
a. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG and IgA
-
Coating: Coat 96-well ELISA plates with the influenza antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plates and block with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1 hour at room temperature.
-
Sample Incubation: Add serially diluted serum samples (for IgG) or mucosal wash samples (for IgA) to the plates and incubate for 2 hours at room temperature.
-
Detection Antibody: Add HRP-conjugated anti-mouse IgG or anti-mouse IgA detection antibody and incubate for 1 hour at room temperature.
-
Development: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Reading: Read the absorbance at 450 nm. Antibody titers can be calculated as the reciprocal of the highest dilution giving an absorbance value above a predetermined cut-off.
b. Flow Cytometry for Th17 Cell Analysis
-
Cell Preparation: Prepare single-cell suspensions from the spleens of immunized mice.
-
In Vitro Restimulation: Restimulate the splenocytes with the influenza antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against surface markers, such as CD4.
-
Intracellular Staining: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against intracellular cytokines, such as IL-17A.
-
Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentage of CD4+IL-17A+ (Th17) cells.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies evaluating intranasal this compound as an adjuvant for an influenza vaccine. The data is based on findings reported in preclinical mouse studies.[2]
Table 1: Mucosal and Systemic Antibody Responses
| Group | Adjuvant Dose (µg) | Tracheal Wash IgA Titer (Log2 Mean ± SEM) | Vaginal Wash IgA Titer (Log2 Mean ± SEM) | Serum IgG Titer (Log2 Mean ± SEM) |
| Antigen + Vehicle | 0 | ~2.5 ± 0.5 | ~2.0 ± 0.5 | ~8.0 ± 1.0 |
| Antigen + this compound | 0.01 | ~5.0 ± 0.7 | ~4.5 ± 0.6 | ~11.0 ± 1.2 |
| Antigen + this compound | 0.1 | ~6.5 ± 0.8 | ~6.0 ± 0.7 | ~12.5 ± 1.5 |
| Antigen + this compound | 1.0 | ~7.0 ± 0.9 | ~6.5 ± 0.8 | ~13.0 ± 1.6 |
Note: Values are estimated from graphical representations in Maroof et al., 2014 and are for illustrative purposes.[2]
Table 2: T-Helper Cell Responses in Splenocytes
| Group | Adjuvant Dose (µg) | % of CD4+ T cells expressing IL-17A (Mean ± SEM) | % of CD4+ T cells expressing IFN-γ (Mean ± SEM) |
| Naive | 0 | ~0.1 ± 0.05 | ~0.2 ± 0.08 |
| Antigen + Vehicle | 0 | ~0.2 ± 0.07 | ~0.3 ± 0.1 |
| Antigen + this compound | 0.01 | ~0.5 ± 0.1 | ~0.3 ± 0.1 |
| Antigen + this compound | 0.1 | ~1.0 ± 0.2 | ~0.4 ± 0.1 |
| Antigen + this compound | 1.0 | ~1.5 ± 0.3 | ~0.4 ± 0.1 |
Note: Values are estimated from graphical representations in Maroof et al., 2014 and are for illustrative purposes.[2]
Conclusion
Intranasal administration of this compound serves as a potent adjuvant strategy, significantly enhancing both mucosal and systemic immune responses to co-administered antigens. The detailed protocols and expected outcomes presented in these application notes provide a framework for researchers and drug development professionals to design and execute preclinical studies to evaluate the adjuvant properties of this compound for intranasal vaccines. The ability to induce a robust, multi-faceted immune response highlights the potential of this approach for developing more effective vaccines against a range of infectious diseases.
References
Application Notes and Protocols for Intravenous Delivery of GSK1795091 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1795091 is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist that has demonstrated significant immunomodulatory activity in preclinical studies.[1][2] As a glycolipid analog of monophosphoryl lipid A, this compound activates the innate immune system, leading to the production of pro-inflammatory cytokines, enhanced antigen presentation, and the activation of T cells.[2][3] These properties make it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory agents, such as OX40 agonists.[3] Additionally, this compound has been investigated as a vaccine adjuvant to boost mucosal and systemic immunity.[1]
This document provides detailed application notes and protocols for the intravenous (IV) delivery of this compound in preclinical models, based on available literature. It is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound.
Data Presentation
Preclinical Efficacy of Intravenous this compound
The following table summarizes the available quantitative data on the anti-tumor efficacy of this compound administered intravenously in a preclinical murine tumor model. It is important to note that detailed quantitative data from preclinical studies are limited in the public domain.
| Animal Model | Treatment Regimen | Route of Administration | Key Findings | Reference |
| Murine Syngeneic Tumor Model | 25 µ g/mouse , once weekly for 3 doses | Intravenous (IV) | Inhibition of tumor growth and long-term survival. | [1] |
| Murine Syngeneic Tumor Model | Not specified | Intravenous (IV) | Potent activation of the immune system, modulation of the tumor microenvironment, induction of pro-inflammatory cytokines, enhanced antigen presentation, T cell activation, and reduction of regulatory T cells. | [3] |
| Murine Syngeneic Tumor Model | Not specified (in combination with OX86, a murine OX40 agonist) | Intravenous (IV) | Robust synergistic anti-tumor response, significant increase in Th1 cytokines, increased tumor infiltration by leukocytes, and enhanced T cell activation and proliferation. | [3] |
Signaling Pathway
This compound activates TLR4, which in turn initiates a downstream signaling cascade through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. This signaling ultimately leads to the production of inflammatory cytokines and the activation of the adaptive immune system.
Caption: TLR4 signaling pathway initiated by this compound.
Experimental Protocols
Formulation of this compound for Intravenous Administration
The formulation of this compound is critical to its biological activity. Preclinical studies have utilized various solvent systems. It is crucial to ensure complete dissolution and avoid aggregation, which has been shown to reduce in vivo activity.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Sterile, pyrogen-free vials and syringes
-
Sonicator (optional, based on formulation)
Protocol 1: Aqueous Formulation
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 1 mg of this compound in 100 µL of DMSO to make a 10 mg/mL stock.
-
In a sterile vial, add the required volume of the this compound DMSO stock.
-
Add the other solvents in the following order, vortexing gently after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
Prepare the final dosing solution by diluting the formulated stock in sterile saline to the desired concentration for injection.
Protocol 2: Oil-based Formulation
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile vial, add the required volume of the this compound DMSO stock.
-
Add 9 volumes of sterile corn oil to the DMSO stock (for a final 10% DMSO concentration).
-
Vortex thoroughly to ensure a homogenous suspension.
-
Prepare the final dosing solution by diluting in the appropriate vehicle to the desired concentration.
Note: The choice of formulation may depend on the specific experimental design and animal model. It is recommended to perform small-scale formulation tests to ensure solubility and stability before preparing large batches for in vivo studies.
Intravenous Administration in a Murine Model
Materials:
-
Formulated this compound solution
-
Mouse strain (e.g., C57BL/6, BALB/c) appropriate for the tumor model
-
Sterile insulin (B600854) syringes (e.g., 29-31 gauge)
-
Mouse restrainer
-
Warming lamp or pad (optional, for tail vein dilation)
Procedure:
-
Acclimate the mice to the experimental conditions.
-
On the day of injection, prepare the this compound dosing solution at the final concentration.
-
Gently warm the mouse's tail using a warming lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Using an insulin syringe, carefully inject the desired volume of the this compound solution (typically 100-200 µL) into one of the lateral tail veins.
-
Observe the injection site for any signs of leakage. If swelling occurs, the injection is likely subcutaneous, and the mouse should be excluded from the intravenous cohort.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Follow the predetermined dosing schedule (e.g., once weekly).
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the anti-tumor efficacy of intravenously administered this compound.
References
Measuring Cytokine Response to GSK1795091 Stimulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1795091 is a synthetic Toll-like receptor 4 (TLR4) agonist that has shown potential as an immunoadjuvant in therapeutic applications.[1][2] Its mechanism of action involves the activation of the TLR4 signaling pathway, a key component of the innate immune system. Upon binding to TLR4 on the surface of immune cells such as monocytes, macrophages, and dendritic cells, this compound triggers a signaling cascade that leads to the production and secretion of a variety of pro-inflammatory cytokines and chemokines.[1][2] This cytokine response is critical to the compound's immunomodulatory effects and is a key pharmacodynamic marker of its activity.
Clinical studies have demonstrated that intravenous administration of this compound results in a transient and dose-dependent increase in plasma cytokine and chemokine concentrations.[3] This response is typically observed within 1 to 4 hours of administration and returns to baseline levels within 24 hours. The profile of induced cytokines, including but not limited to Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interferon-gamma (IFN-γ), is indicative of a Th1-polarizing immune response.
These application notes provide a comprehensive overview and detailed protocols for measuring the cytokine response to this compound stimulation in both in vitro and clinical settings.
Data Presentation
The following table summarizes the expected dose-dependent cytokine response to this compound stimulation based on qualitative descriptions from clinical trial data. Researchers should use this format to tabulate their own quantitative results.
| Cytokine | This compound Dose (ng/mL) | Mean Concentration (pg/mL) ± SD | Fold Change vs. Vehicle |
| TNF-α | Vehicle Control | User-defined | 1.0 |
| Low Dose (e.g., 10) | User-defined | User-defined | |
| Mid Dose (e.g., 50) | User-defined | User-defined | |
| High Dose (e.g., 100) | User-defined | User-defined | |
| IL-6 | Vehicle Control | User-defined | 1.0 |
| Low Dose (e.g., 10) | User-defined | User-defined | |
| Mid Dose (e.g., 50) | User-defined | User-defined | |
| High Dose (e.g., 100) | User-defined | User-defined | |
| IL-1β | Vehicle Control | User-defined | 1.0 |
| Low Dose (e.g., 10) | User-defined | User-defined | |
| Mid Dose (e.g., 50) | User-defined | User-defined | |
| High Dose (e.g., 100) | User-defined | User-defined | |
| IFN-γ | Vehicle Control | User-defined | 1.0 |
| Low Dose (e.g., 10) | User-defined | User-defined | |
| Mid Dose (e.g., 50) | User-defined | User-defined | |
| High Dose (e.g., 100) | User-defined | User-defined | |
| IP-10 | Vehicle Control | User-defined | 1.0 |
| Low Dose (e.g., 10) | User-defined | User-defined | |
| Mid Dose (e.g., 50) | User-defined | User-defined | |
| High Dose (e.g., 100) | User-defined | User-defined |
Signaling Pathway and Experimental Workflow
This compound-Induced TLR4 Signaling Pathway
Caption: this compound activates the TLR4 signaling cascade.
Experimental Workflow for Cytokine Measurement
Caption: Workflow for measuring cytokine response.
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using Human Whole Blood
This protocol is designed to measure the cytokine response to this compound in a physiologically relevant matrix that contains all cellular components of blood.
1. Materials
-
This compound (prepare stock solution in a suitable vehicle, e.g., DMSO, and dilute in sterile PBS)
-
Freshly drawn human whole blood collected in sodium heparin tubes
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS) from E. coli (positive control)
-
Vehicle control (e.g., PBS with the same final concentration of DMSO as the highest this compound concentration)
-
96-well sterile, non-pyrogenic cell culture plates
-
Multiplex immunoassay kit for human cytokines (e.g., Luminex-based or Meso Scale Discovery)
-
Refrigerated centrifuge
-
Plate shaker
-
Multiplex plate reader
2. Methods
-
Preparation of Reagents: Prepare serial dilutions of this compound in RPMI 1640 to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 ng/mL). Prepare a working solution of LPS (e.g., 100 ng/mL) and the vehicle control.
-
Blood Handling: Use whole blood within 2 hours of collection. Gently mix the blood by inversion before use.
-
Assay Setup:
-
Add 180 µL of whole blood to each well of a 96-well plate.
-
Add 20 µL of the this compound dilutions, LPS, or vehicle control to the respective wells in triplicate.
-
-
Incubation: Cover the plate and incubate for 4 to 24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
Plasma Collection: After incubation, centrifuge the plate at 1,000 x g for 10 minutes at 4°C.
-
Supernatant Harvesting: Carefully collect the plasma supernatant without disturbing the cell pellet.
-
Storage: Store the plasma samples at -80°C until analysis.
-
Cytokine Measurement: Thaw the plasma samples on ice. Measure the concentrations of cytokines using a multiplex immunoassay according to the manufacturer's instructions.
Protocol 2: Cytokine Measurement in Clinical Samples
This protocol outlines the procedure for measuring cytokine levels in plasma samples collected from subjects who have been administered this compound.
1. Materials
-
Plasma samples collected from subjects at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours).
-
Multiplex immunoassay kit for human cytokines.
-
Multiplex plate reader and associated software.
2. Methods
-
Sample Handling:
-
Retrieve plasma samples from -80°C storage and thaw on ice.
-
Centrifuge the samples at 2,000 x g for 5 minutes at 4°C to pellet any debris.
-
-
Multiplex Immunoassay:
-
Follow the manufacturer's protocol for the chosen multiplex assay platform. This typically involves:
-
Preparation of standards and quality controls.
-
Addition of antibody-coupled beads to the assay plate.
-
Addition of standards, controls, and subject plasma samples to the plate.
-
Incubation to allow cytokine binding.
-
Washing steps to remove unbound material.
-
Addition of detection antibodies.
-
Addition of a reporter molecule (e.g., streptavidin-phycoerythrin).
-
Final wash and resuspension of beads.
-
-
-
Data Acquisition:
-
Acquire the data on a multiplex plate reader. The instrument will differentiate the beads for each cytokine and quantify the median fluorescence intensity (MFI) of the reporter molecule.
-
-
Data Analysis:
-
Use the assay software to generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the unknown samples by interpolating their MFI values from the corresponding standard curve.
-
For each subject, plot the cytokine concentration versus time to visualize the pharmacokinetic profile of the cytokine response.
-
Calculate the fold change in cytokine levels at each post-dose time point relative to the pre-dose baseline.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all relevant safety guidelines. The formulation of this compound can impact its biological activity, with larger aggregate sizes potentially leading to reduced cytokine induction. It is crucial to ensure consistent and appropriate formulation for reproducible results.
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following GSK1795091 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1795091 is a synthetic lipid A analog that acts as a potent and selective Toll-like receptor 4 (TLR4) agonist.[1][2] As a key component of the innate immune system, TLR4 activation by ligands such as lipopolysaccharide (LPS) initiates a signaling cascade that leads to the maturation and activation of antigen-presenting cells (APCs) like dendritic cells and macrophages.[1][2] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, and promotes the development of adaptive immune responses, including T helper 1 (Th1) and cytotoxic T-lymphocyte (CTL) responses.[3] These immunological properties position this compound as a promising candidate for use as a vaccine adjuvant and in cancer immunotherapy, often in combination with other immunomodulatory agents.[1][4]
Flow cytometry is an essential tool for elucidating the immunological effects of this compound. This powerful technique allows for the multi-parametric analysis of individual cells in a heterogeneous population, providing quantitative data on the frequency of various immune cell subsets, their activation status, and functional responses post-treatment. Such detailed analysis is critical for understanding the mechanism of action of this compound and for monitoring its pharmacodynamic effects in both preclinical and clinical settings.
Data Presentation
While specific quantitative data from human clinical trials detailing the precise percentage changes in various immune cell subsets following this compound treatment are not extensively published in the available literature, preclinical and early-phase clinical studies have consistently reported transient and dose-dependent changes in immune cell counts and cytokine profiles.[2][3][5] The following tables summarize the qualitative and reported quantitative effects of this compound on the immune system.
Table 1: Summary of Preclinical In Vivo Effects of this compound on Immune Cells
| Parameter | Finding | Species/Model | Combination Therapy | Reference |
| T Cell Activation | Increased T cell activation and proliferation. | Murine syngeneic tumor models | With OX40 agonist | [4] |
| CD8:Treg Ratio | Significant increase in the CD8 to T regulatory cell ratio in the tumor microenvironment. | Murine syngeneic tumor models | With OX40 agonist | [4] |
| T Cell Clonality | Induced clonal expansion of T-cells. | Murine syngeneic tumor models | With OX40 agonist | [4] |
| Tumor Infiltrating Leukocytes | Higher infiltration of leukocytes into the tumor. | Murine syngeneic tumor models | With OX40 agonist | [4] |
| Antigen Presentation | Enhanced antigen presentation. | Murine models | Monotherapy and combination | [2][4] |
| Pro-inflammatory Cytokines | Induction of an array of pro-inflammatory cytokines. | Murine models | Monotherapy and combination | [2][4] |
Table 2: Summary of Clinical Effects of this compound on Immune Parameters in Healthy Volunteers
| Parameter | Observation | Dose Relationship | Time Course | Reference |
| Immune Cell Counts | Transient changes in immune cell counts. | Dose-dependent | Observed 1-4 hours post-administration, returning to baseline within 24 hours. | [2][3][5] |
| Cytokine and Chemokine Concentrations | Transient increases in pro-inflammatory cytokines and chemokines. | Dose-dependent | Observed 1-4 hours post-administration, returning to baseline within 24 hours. | [3][5] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
Caption: Signaling pathway of this compound via TLR4 activation.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from Whole Blood
Materials:
-
Whole blood collected in heparin or EDTA tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ficoll-Paque™ PLUS or other density gradient medium
-
15 mL or 50 mL conical centrifuge tubes
-
Sterile transfer pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood sample 1:1 with PBS in a conical tube.
-
Carefully layer the diluted blood over a volume of Ficoll-Paque™ equal to the original blood volume.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new conical tube.
-
Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in an appropriate buffer (e.g., RPMI 1640 with 10% FBS) for cell counting and subsequent experiments.
Protocol 2: In Vitro Treatment of PBMCs with this compound
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound (reconstituted according to manufacturer's instructions)
-
Vehicle control (e.g., DMSO)
-
24-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare serial dilutions of this compound to achieve the desired final concentrations.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Protocol 3: Multi-color Flow Cytometry Staining for Immune Cell Phenotyping
Materials:
-
Treated and control PBMCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Human Fc Block
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD56, CD80, CD86, HLA-DR)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Fixation/Permeabilization buffer (if performing intracellular staining)
-
Fluorochrome-conjugated antibodies for intracellular markers (e.g., IFN-γ, TNF-α, FoxP3)
-
96-well V-bottom plates or FACS tubes
-
Centrifuge
Procedure:
-
Harvest the cells from the culture plate and transfer to FACS tubes or a 96-well plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 100 µL of FACS buffer and add Human Fc Block.
-
Incubate for 10 minutes at 4°C to block non-specific antibody binding.
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies for cell surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
(Optional: for intracellular staining) After the final wash, resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
(Optional) Wash the cells with Permeabilization buffer.
-
(Optional) Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular markers and incubate for 30 minutes at 4°C in the dark.
-
(Optional) Wash the cells twice with Permeabilization buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer. Add a viability dye if the cells have not been fixed.
-
Acquire the samples on a flow cytometer.
Note: The choice of antibodies and fluorochromes should be carefully considered based on the specific immune cell subsets of interest and the configuration of the available flow cytometer. Proper compensation controls are essential for accurate multi-color flow cytometry analysis.
References
- 1. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Trial Watch: Toll-like receptor agonists in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of GSK1795091 for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and characterization of formulations of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, intended for use in preclinical animal studies. Due to its poor water solubility, appropriate formulation is critical to ensure accurate dosing and bioavailability. This document outlines two established methods: a co-solvent-based formulation and a lipid-based formulation.
Introduction to this compound
This compound is a potent and selective synthetic agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][2] Activation of TLR4 on immune cells such as dendritic cells, monocytes, and macrophages initiates a signaling cascade that results in the production of pro-inflammatory cytokines and the induction of a T helper 1 (Th1) immune response.[1][3] This immunomodulatory activity makes this compound a candidate for investigation as a vaccine adjuvant and in cancer immunotherapy.[2][4]
A critical consideration in the preclinical development of this compound is its formulation. The manufacturing process and the resulting physicochemical properties of the formulation, such as particle or aggregate size, can significantly impact its biological activity.[5][6] Therefore, consistent and well-characterized formulations are essential for obtaining reliable and reproducible results in animal studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the recommended this compound formulations.
| Table 1: Formulation Compositions | ||||
| Formulation Type | Component 1 | Component 2 | Component 3 | Component 4 |
| Co-Solvent Formulation | 10% DMSO (v/v) | 40% PEG300 (v/v) | 5% Tween-80 (v/v) | 45% Saline (v/v) |
| Lipid-Based Formulation | 10% DMSO (v/v) | 90% Corn Oil (v/v) | - | - |
| Table 2: Achievable Concentration and Administration Routes | |
| Parameter | Value/Information |
| Achievable Concentration | ≥ 2.5 mg/mL (for both formulations)[4] |
| Reported Administration Routes in Mice | Intranasal, Intravenous (IV)[4][7] |
| Reported IV Dose in Mice | 25 μ g/mouse [4][7] |
| Reported Intranasal Dose in Mice | 0.1 μ g/mouse [4] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound activates the TLR4 signaling pathway, leading to an innate immune response.
Caption: TLR4 signaling cascade initiated by this compound binding.
Experimental Workflow for Formulation and In Vivo Study
The following diagram outlines the general workflow from formulation preparation to in vivo administration and analysis.
Caption: Workflow for this compound formulation and in vivo testing.
Experimental Protocols
Note: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for formulations intended for injection.
Protocol 1: Co-Solvent Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This formulation is suitable for intravenous administration and can achieve a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in the required volume of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary, while being mindful of the compound's stability.[4]
-
-
Prepare the Final Formulation (example for 1 mL):
-
In a sterile vial, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound stock solution (this will constitute the 10% DMSO in the final volume). Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Slowly add 450 µL of sterile saline to the mixture while gently vortexing to bring the final volume to 1 mL.
-
Visually inspect the solution for clarity and any signs of precipitation.
-
-
Sterilization:
-
Draw the final formulation into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile, pyrogen-free vial.
-
-
Storage and Use:
-
It is recommended to prepare this formulation fresh on the day of use.[8]
-
If short-term storage is necessary, store at 2-8°C and protect from light. The stability of this compound in this formulation should be determined empirically.
-
Protocol 2: Lipid-Based Formulation (10% DMSO, 90% Corn Oil)
This formulation provides a lipid-based vehicle for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn Oil, sterile
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter (optional, depending on the final application and potential for particulates)
Procedure:
-
Prepare Stock Solution:
-
As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[4]
-
-
Prepare the Final Formulation (example for 1 mL):
-
In a sterile vial, add 900 µL of sterile corn oil.
-
Add 100 µL of the this compound stock solution to the corn oil.
-
Vortex the mixture vigorously until a uniform and clear solution is obtained. Sonication may be used to aid dissolution if necessary.[4]
-
-
Sterilization:
-
Due to the viscosity of corn oil, sterile filtration can be challenging. Aseptic preparation techniques are paramount. If filtration is attempted, a filter compatible with oils should be used.
-
-
Storage and Use:
-
Prepare fresh for each experiment.
-
Store at room temperature and protect from light before use.
-
Quality Control and Characterization
Visual Inspection
Always visually inspect the final formulation for clarity, homogeneity, and the absence of any particulate matter or precipitation before administration.
Particle Size Analysis (Dynamic Light Scattering - DLS)
Given the demonstrated importance of aggregate size on the biological activity of this compound, it is highly recommended to characterize the formulation using Dynamic Light Scattering (DLS).
General Protocol:
-
Instrument Setup: Use a DLS instrument according to the manufacturer's instructions.
-
Sample Preparation: Dilute a small aliquot of the final formulation in an appropriate solvent (e.g., the vehicle itself or a filtered buffer) to a concentration suitable for DLS analysis.
-
Measurement: Perform the DLS measurement to determine the particle size distribution and polydispersity index (PDI).
-
Data Analysis: Analyze the data to assess the average particle/aggregate size and the homogeneity of the formulation. A consistent particle size distribution across batches is crucial for reproducible in vivo results.
Concentration Verification (General HPLC Approach)
A specific, validated HPLC method for this compound in these formulations is not publicly available. However, a general reverse-phase HPLC (RP-HPLC) method with UV or a suitable detector like a Charged Aerosol Detector (CAD) could be developed and validated for this purpose.
General Steps for Method Development and Validation:
-
Column and Mobile Phase Selection: A C18 column is a common starting point for lipid-like molecules. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol).
-
Standard Curve: Prepare a standard curve of this compound in the formulation vehicle to determine the linearity, limit of detection (LOD), and limit of quantification (LOQ).
-
Sample Preparation: Dilute the formulated this compound to fall within the linear range of the standard curve.
-
Validation: The method should be validated according to ICH guidelines for parameters such as accuracy, precision, specificity, and robustness.
Disclaimer: The information provided is for research purposes only and is based on publicly available data. Researchers should independently validate these protocols and ensure compliance with all applicable safety and regulatory guidelines. The stability and efficacy of the prepared formulations should be thoroughly characterized for each specific experimental setup.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Quantitative estimation | Cyberlipid [cyberlipid.gerli.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro evaluation of TLR4 agonist activity: formulation effects. | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of GSK1795091 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1795091 is a synthetic Toll-like receptor 4 (TLR4) agonist that has been investigated for its potent immunostimulatory properties, particularly as a vaccine adjuvant and in cancer immunotherapy. As a lipophilic molecule, the formulation and stability of this compound in solution are critical factors for its biological activity, shelf-life, and clinical utility. This document provides a comprehensive overview of the long-term stability of this compound in various solutions, detailed protocols for stability assessment, and insights into its mechanism of action.
This compound Stability Data in Solution
The stability of this compound is highly dependent on its formulation, storage temperature, and the solvent used. Below is a summary of available stability data for this compound in solution.
Table 1: Summary of this compound Solution Stability
| Formulation/Solvent | Storage Temperature | Stability Duration | Notes |
| Powder Form | -20°C | >3 years | Store in a dry, dark environment.[1][2] |
| DMSO Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2][3] |
| -20°C | 1 month | For shorter-term storage.[2][3] | |
| "Original Formulation" (Aqueous) | Refrigerated (2-8°C) | 8 hours (in-use) | Manufacturing process involved sonication.[4][5] |
| "Modified Formulation" (Aqueous, 0.05% v/v Ethanol) | Refrigerated (2-8°C) | 24 hours (in-use) | Manufacturing involved ethanol (B145695) dissolution, resulting in longer in-use stability but altered aggregate properties.[4][5] |
| In Vivo Formulation 1 | Room Temperature | Not specified; prepare fresh | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[2] |
| In Vivo Formulation 2 | Room Temperature | Not specified; prepare fresh | 10% DMSO, 90% corn oil.[2] |
Note: The "Original" and "Modified" formulations refer to those used in clinical trial NCT03447314, which highlighted the critical impact of manufacturing processes on the physicochemical properties and biological activity of this compound solutions.[4][5] A manufacturing change from sonication to ethanol dissolution for the active pharmaceutical ingredient resulted in a longer in-use stability period for the modified formulation (24 hours versus 8 hours).[4][5] However, this also led to the formation of larger aggregates, which correlated with reduced pharmacodynamic activity.[4][5]
Mechanism of Action: TLR4 Signaling Pathway
This compound functions as an agonist of Toll-like receptor 4 (TLR4), mimicking the action of its natural ligand, lipopolysaccharide (LPS).[1] Activation of TLR4 on innate immune cells such as macrophages and dendritic cells initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the induction of an adaptive immune response.[1] This signaling proceeds through two primary downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
Caption: TLR4 signaling pathway initiated by this compound.
Experimental Protocols
Detailed and consistent experimental protocols are essential for assessing the stability and characterization of this compound solutions.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for evaluating the stability of a this compound formulation.
Caption: Workflow for this compound formulation stability testing.
Protocol for Purity and Degradation Analysis by RP-HPLC
This protocol provides a representative method for assessing the purity of this compound and detecting degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 70% B
-
5-25 min: 70% to 100% B (linear gradient)
-
25-30 min: 100% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or CAD.
-
Sample Preparation: Dilute this compound solution in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Monitor for the appearance of new peaks or a decrease in the area of the main this compound peak over time. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol for Aggregate Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution. This was a key method used to differentiate the "Original" and "Modified" this compound formulations.[4][5]
-
Instrumentation: A DLS instrument (e.g., Malvern Zetasizer or similar).
-
Sample Cell: Use a clean, low-volume quartz cuvette.
-
Sample Preparation:
-
Filter the formulation buffer using a 0.22 µm syringe filter.
-
If necessary, dilute the this compound solution with the filtered buffer to an appropriate concentration to ensure an optimal scattering intensity (typically between 100 and 1000 kcps).
-
Ensure the sample is free of air bubbles before measurement.
-
-
Instrument Settings:
-
Equilibration Time: 120 seconds.
-
Measurement Angle: 173° (backscatter).
-
Temperature: 25°C.
-
Number of Measurements: 3 runs per sample.
-
Analysis Model: General Purpose (Normal Resolution).
-
-
Analysis: The primary outputs are the Z-average diameter (mean particle size) and the Polydispersity Index (PDI), which indicates the width of the size distribution. An increase in the Z-average size over time suggests aggregation.
Protocol for Morphological Characterization by Cryo-Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM provides high-resolution images of the morphology of this compound aggregates in their near-native, hydrated state.
-
Instrumentation: Transmission Electron Microscope equipped with a cryo-stage.
-
Grid Preparation:
-
Use holey carbon-coated copper grids.
-
Glow-discharge the grids immediately before use to render the surface hydrophilic.
-
-
Vitrification:
-
Work in a temperature and humidity-controlled environment.
-
Apply 3-4 µL of the this compound solution to the glow-discharged grid.
-
Blot the grid with filter paper for 2-3 seconds to create a thin film of the solution.
-
Immediately plunge-freeze the grid in liquid ethane (B1197151) cooled by liquid nitrogen using a vitrification robot (e.g., Vitrobot).
-
-
Imaging:
-
Transfer the vitrified grid to the cryo-TEM under liquid nitrogen.
-
Image the grid at a low electron dose to minimize radiation damage.
-
Acquire images at various magnifications to observe the overall morphology and fine structure of the this compound aggregates.
-
-
Analysis: Analyze the images to identify the shape and structure of the particles (e.g., sheet-like, globular, micelles) and confirm the size measurements obtained by DLS.
Conclusion
The long-term stability of this compound in solution is a critical attribute that influences its efficacy and developability. As demonstrated by clinical experience, minor changes in the manufacturing and formulation process can significantly alter the physicochemical properties, stability, and ultimately, the biological activity of the compound. Therefore, a robust stability testing program employing orthogonal analytical techniques such as RP-HPLC, DLS, and Cryo-TEM is essential. The protocols and data presented in these application notes provide a framework for researchers to handle, formulate, and assess the stability of this compound solutions, ensuring reliable and reproducible experimental outcomes.
References
- 1. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. "Manufacturing-dependent change in biological activity of the TLR4 agon" by Neeltje Steeghs, Haeseong Park et al. [digitalcommons.wustl.edu]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols: Assessing the Adjuvant Effect of GSK1795091 on Antibody Titers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1795091 (also known as CRX-601) is a synthetic agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. As a vaccine adjuvant, this compound is designed to enhance the magnitude and quality of the adaptive immune response to co-administered antigens. It activates innate immune cells, such as dendritic cells and macrophages, leading to the production of pro-inflammatory cytokines and a T helper 1 (Th1)-biased immune response. This ultimately results in increased antigen-specific antibody production and enhanced cellular immunity. These application notes provide detailed protocols for assessing the adjuvant effect of this compound on antibody titers in a preclinical setting.
Mechanism of Action: TLR4 Signaling Pathway
This compound mimics the action of lipopolysaccharide (LPS), a component of Gram-negative bacteria, by binding to the TLR4 receptor complex on the surface of antigen-presenting cells (APCs). This binding event initiates a downstream signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-dependent pathway: This pathway leads to the activation of transcription factors like NF-κB and AP-1, resulting in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1]
-
TRIF-dependent pathway: This pathway activates the transcription factor IRF3, leading to the production of type I interferons (IFN-α/β).[2]
The synergistic action of these two pathways leads to the maturation of dendritic cells, enhanced antigen presentation, and the promotion of a robust adaptive immune response characterized by high antibody titers and a strong cellular response.[3]
References
Application Notes & Protocols for Establishing a Syngeneic Tumor Model for GSK1795091 Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1795091 (also known as CRX-601) is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist with demonstrated immunomodulatory activity.[1][2][3][4] As an activator of the innate immune system, this compound stimulates dendritic cells (DCs), monocytes, and macrophages, leading to the production of pro-inflammatory cytokines and the induction of a robust anti-tumor immune response.[2][3][4] Preclinical studies in murine syngeneic tumor models have shown that this compound can inhibit tumor growth and improve survival, highlighting its potential as a cancer immunotherapy agent, particularly in combination with other immunomodulatory drugs like OX40 agonists.[1][2][3]
Syngeneic tumor models are an indispensable tool for evaluating immuno-oncology agents like this compound.[5][6][7][8] These models utilize immunocompetent mice, allowing for the comprehensive assessment of a therapeutic candidate's interaction with a fully functional immune system.[5][6][8][9] The genetic compatibility between the tumor cell line and the host mouse strain prevents graft rejection and enables the study of tumor-immune dynamics in a clinically relevant context.[8][9]
These application notes provide a detailed framework for establishing a syngeneic tumor model to evaluate the in vivo efficacy of this compound. The protocols outlined below cover model selection, tumor implantation, drug administration, and subsequent analysis of anti-tumor activity and the tumor microenvironment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TLR4 signaling pathway activated by this compound and the general experimental workflow for its evaluation in a syngeneic tumor model.
Caption: TLR4 Signaling Pathway of this compound.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
Protocol 1: Establishment of Syngeneic Tumor Model
-
Cell Line Selection and Culture:
-
Select a murine tumor cell line that is syngeneic to the chosen mouse strain (e.g., CT26 colon carcinoma for BALB/c mice, or B16-F10 melanoma for C57BL/6 mice).[5]
-
Culture the selected cell line in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage cells upon reaching 80-90% confluency.
-
-
Animal Strain Selection:
-
Use immunocompetent mice of the appropriate genetic background for the chosen cell line (e.g., BALB/c or C57BL/6).[9]
-
House animals in a specific-pathogen-free (SPF) facility with ad libitum access to food and water.
-
Allow mice to acclimate for at least one week before experimental manipulation.
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Tumor Cell Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or serum-free medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse using a 27-gauge needle.
-
Protocol 2: In Vivo Efficacy Study of this compound
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound monotherapy).
-
-
This compound Administration:
-
Reconstitute this compound in a sterile vehicle solution as per the manufacturer's instructions.
-
Administer this compound intravenously (i.v.) or as determined by the study design.[1] A previously reported dosing regimen is 25 µ g/mouse once weekly for three doses.[1]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
-
Efficacy Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition.
-
Secondary endpoints may include overall survival.
-
Euthanize mice when tumors reach the maximum allowed size as per IACUC guidelines, or if they show signs of significant morbidity.
-
Protocol 3: Analysis of the Tumor Microenvironment
-
Tumor Tissue Collection and Processing:
-
At the end of the study, euthanize mice and surgically excise the tumors.
-
Divide the tumor tissue for different analyses (e.g., immunohistochemistry, flow cytometry).
-
-
Immunohistochemistry (IHC):
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for 24-48 hours.[10][11]
-
Cut 4-5 µm sections and mount on charged slides.[12]
-
Perform deparaffinization, rehydration, and antigen retrieval.[10][11][12]
-
Block endogenous peroxidase activity and non-specific binding sites.[11][12]
-
Incubate with primary antibodies against markers of interest (e.g., CD4, CD8, F4/80 for macrophages).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop with a chromogen substrate such as DAB and counterstain with hematoxylin.[10][12][13]
-
Image the slides and quantify the stained cells.
-
-
Flow Cytometry:
-
Mechanically and enzymatically dissociate a portion of the fresh tumor tissue to obtain a single-cell suspension.[14][15][16][17]
-
Lyse red blood cells using an appropriate buffer.[14]
-
Stain the cells with a panel of fluorescently-conjugated antibodies to identify different immune cell populations (e.g., T cells, macrophages, dendritic cells).[14][15][16][17][18]
-
Acquire data on a flow cytometer and analyze the results to determine the proportions and activation status of various immune cells within the tumor microenvironment.[14][15][16][17][18]
-
Data Presentation
Quantitative data from the in vivo efficacy study and tumor microenvironment analysis should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | ||
| This compound (Dose 1) | 10 | ||
| This compound (Dose 2) | 10 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry
| Treatment Group | N | % CD4+ of CD45+ cells | % CD8+ of CD45+ cells | CD8+/Treg Ratio |
| Vehicle Control | 5 | |||
| This compound | 5 |
Table 3: Quantification of Immune Cells by Immunohistochemistry
| Treatment Group | N | CD8+ cells/mm² | F4/80+ cells/mm² |
| Vehicle Control | 5 | ||
| This compound | 5 |
Disclaimer: These protocols provide a general framework. Specific details such as cell numbers, drug concentrations, and antibody panels should be optimized for each specific experiment and cell line. All work involving animals must be approved and conducted in accordance with the relevant institutional and national guidelines. This compound is for research use only and not for patient use.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Facebook [cancer.gov]
- 5. championsoncology.com [championsoncology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. criver.com [criver.com]
- 8. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 9. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. biocompare.com [biocompare.com]
- 12. youtube.com [youtube.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. crownbio.com [crownbio.com]
Troubleshooting & Optimization
Navigating GSK1795091: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic Toll-like receptor 4 (TLR4) agonist, GSK1795091. The information addresses common challenges related to formulation, solubility, and observed variability in biological activity.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected cytokine induction with our batch of this compound. What could be the cause?
A1: Reduced pharmacodynamic activity, specifically lower cytokine and chemokine induction, has been linked to a modified manufacturing process for the this compound formulation.[1][2][3][4][5] This modification, intended to streamline production, resulted in a significant decrease in the drug's biological activity despite an increase in systemic exposure.[2][3][4][5] The primary reason is believed to be a change in the physical properties of the drug in suspension.
Q2: What is the specific formulation change that led to reduced activity?
A2: The key manufacturing change was the initial dissolution method. The original, more active formulation utilized sonication for dissolution. The modified, less active formulation involved initial dissolution in ethanol.[6] This seemingly minor change is thought to be the primary contributor to the altered biological performance of this compound.[6]
Q3: How does the formulation change affect the physical properties of this compound?
A3: Structural characterization has revealed that the modified formulation results in this compound aggregates that are approximately twice the size of those in the original formulation.[2][3] This suggests a negative correlation between the aggregate size of this compound and its pharmacodynamic activity.[2][3][7][5]
Q4: Is the reduced activity of the modified formulation associated with a different safety profile?
A4: Yes, the original, more biologically active formulation was associated with a higher incidence of treatment-emergent adverse events (TEAEs) related to immune responses, such as chills, fatigue, pyrexia, nausea, and vomiting.[1][2][3] The safety profiles were otherwise similar between the two formulations.[1][3]
Q5: What are the recommended solvents for preparing this compound solutions?
A5: For in vitro use, DMSO is a suitable solvent, with a solubility of up to 25 mg/mL (17.29 mM), though ultrasonic assistance may be necessary.[8] For in vivo preparations, two protocols have been suggested:
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a solubility of ≥ 2.5 mg/mL (1.73 mM).[9]
-
A solution of 10% DMSO and 90% Corn Oil, also with a solubility of ≥ 2.5 mg/mL (1.73 mM).[9] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or absent cytokine response in cell-based assays | Formulation issue leading to larger aggregates. | Verify the formulation history of your this compound batch. If possible, source a batch produced using the original sonication-based dissolution method. Consider preparing fresh solutions using the recommended solvents and sonication to aid dissolution.[9] |
| Inconsistent results between experiments | Variability in this compound aggregate size in solution. | Standardize your solution preparation protocol. Ensure consistent use of sonication and temperature. Characterize the particle size in your preparations if equipment is available. |
| Precipitation of this compound during solution preparation | Poor solubility in the chosen solvent system. | Utilize the recommended solvent systems (e.g., DMSO/PEG300/Tween-80/Saline for aqueous-based systems).[9] Apply gentle heat and/or sonication to facilitate dissolution.[9] Use freshly opened, anhydrous DMSO for stock solutions as it is hygroscopic.[9] |
| Higher than expected systemic exposure with low biological effect in in vivo studies | Use of the modified formulation. | This observation is consistent with the findings from the clinical trial where the modified formulation with larger aggregates showed higher systemic exposure but lower pharmacodynamic activity.[2][3][4][5] Review the certificate of analysis for your batch and contact the supplier for information on the manufacturing process. |
Data Summary
Table 1: Comparison of Original and Modified this compound Formulations
| Feature | Original Formulation | Modified Formulation | Reference |
| Dissolution Method | Sonication | Initial dissolution in ethanol | |
| Aggregate Size | Baseline | Approximately 2x larger | [2][3] |
| Systemic Exposure (PK) | Lower | Higher | [2][3][4][5] |
| Pharmacodynamic Activity (Cytokine Induction) | Higher | Significantly Lower/Absent | [1][2][3][4][5] |
| Associated Immune-Related Adverse Events | Higher Incidence (chills, fatigue, pyrexia) | Lower Incidence | [2][3] |
| In-use Stability | 8 hours | 24 hours | [1] |
Experimental Protocols
1. Preparation of this compound for In Vivo Administration (Aqueous-Based)
-
Objective: To prepare a clear, soluble formulation of this compound for intravenous administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate sterile tube, add the required volumes of each solvent in the following order: 10% DMSO (containing this compound), 40% PEG300, 5% Tween-80, and 45% Saline.[9]
-
Mix thoroughly between the addition of each solvent.
-
If any precipitation is observed, use sonication or gentle warming to achieve a clear solution.[9]
-
2. Bioanalysis of Cytokine and Chemokine Levels
-
Objective: To measure the pharmacodynamic effect of this compound by quantifying cytokine and chemokine levels in plasma.
-
Procedure:
-
Collect blood samples at baseline (pre-dose) and at various time points post-administration of this compound.
-
Isolate plasma from the collected blood samples.
-
Analyze the plasma samples using a custom multiplex immunoassay for the desired cytokines and chemokines (e.g., IP-10, IL-10, IL-1RA).[2]
-
Visualizations
Caption: Simplified TLR4 signaling pathway activated by this compound.
Caption: Workflow comparing original and modified this compound formulations.
Caption: Troubleshooting logic for reduced this compound activity.
References
- 1. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results with GSK1795091
Welcome to the technical support center for GSK1795091. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with this synthetic Toll-like receptor 4 (TLR4) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic lipid A analog that acts as a potent and selective Toll-like receptor 4 (TLR4) agonist.[1] Its primary mechanism of action involves binding to and activating TLR4 on innate immune cells such as monocytes, macrophages, and dendritic cells.[2] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, IL-10, IL-1Ra, IP-10, and MCP-1.[3][4][5] This immune stimulation can enhance antigen presentation and promote a Th1-type immune response, making this compound a candidate for use as a vaccine adjuvant and in cancer immunotherapy.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): Dry, dark, and at 0 - 4°C.
-
Long-term (months to years): Dry, dark, and at -20°C.
Proper storage is crucial to prevent degradation and ensure consistent experimental results.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, stock solutions in DMSO are typically further diluted in vehicles containing co-solvents such as PEG300, Tween-80, and saline, or in corn oil. It is critical to ensure complete dissolution, which may require ultrasonication.
Troubleshooting Inconsistent Results
A primary cause of inconsistent results with this compound is related to its physical state in solution, specifically its tendency to form aggregates of varying sizes. The biological activity of this compound is highly dependent on its aggregation state.
Issue 1: Low or No Biological Activity (e.g., weak or absent cytokine induction)
Possible Cause A: Improper Dissolution and Formation of Inactive Aggregates
Clinical and preclinical studies have shown that the method of preparing this compound solutions is critical for its biological activity. A manufacturing change that replaced a sonication step with initial dissolution in ethanol (B145695) resulted in the formation of larger, globular aggregates with significantly reduced pharmacodynamic activity, despite leading to higher systemic exposure.[3][4][5]
Solution:
-
Avoid Ethanol for Initial Dissolution: Do not use 100% ethanol to dissolve the dry compound, as this has been shown to promote the formation of less active, larger aggregates.[3]
-
Utilize Sonication: The use of sonication is a critical step in the preparation of active this compound formulations. While specific parameters for research laboratory settings are not detailed in the clinical trial literature, the principle of using mechanical energy to ensure proper dispersion and prevent the formation of large aggregates is key.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of precipitates.
Possible Cause B: Suboptimal Assay Conditions
Solution:
-
Cell Line Verification: Ensure your cell line expresses functional TLR4. For HEK-Blue™ hTLR4 cells, confirm expression and responsiveness with a known TLR4 agonist like lipopolysaccharide (LPS) as a positive control.[6][7]
-
Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific assay. Additionally, conduct a time-course experiment, as peak cytokine production can vary. In healthy volunteers, cytokine and chemokine induction was observed 1-4 hours after administration, returning to baseline within 24 hours.[8]
-
Positive Controls: Always include a positive control, such as LPS, to confirm that the cellular system is responsive to TLR4 stimulation.
Issue 2: High Variability Between Experiments
Possible Cause A: Inconsistent Preparation of this compound Solutions
Solution:
-
Standardize Protocol: Develop and strictly adhere to a standardized protocol for preparing this compound stock solutions and working dilutions. This should include the same solvent, concentration, sonication time and power, and storage conditions for the stock solution.
-
Fresh Working Solutions: Prepare fresh working solutions for each experiment from a validated stock solution.
Possible Cause B: Cell Passage Number and Condition
Solution:
-
Monitor Cell Passage: Use cells within a consistent and low passage number range, as responsiveness can change with excessive passaging. For HEK-Blue™ cells, it is recommended not to exceed 20 passages.[6]
-
Cell Viability: Ensure high cell viability (>95%) before starting the experiment.
Data Summary
The following table summarizes the key findings from a clinical study that investigated two different formulations of this compound, highlighting the impact of the manufacturing process on its physical and biological properties.[3][4][5]
| Parameter | Original Formulation (Active) | Modified Formulation (Inactive) |
| Dissolution Method | Sonication | Initial dissolution in ethanol |
| Aggregate Size | Smaller | Approximately twice the diameter of the original |
| Aggregate Morphology | Heterogeneous, sheet-like | Aggregated globular structures |
| Pharmacodynamic Activity | Dose-dependent increase in cytokines (IP-10, IL-10, IL-1Ra) | No significant cytokine elevation |
| Systemic Exposure (AUC) | Lower | Higher |
Experimental Protocols
Human Whole Blood Assay for Cytokine Release (General Protocol)
This protocol is a general guideline based on the assays used to evaluate this compound activity.[3]
-
Blood Collection: Collect whole blood from healthy donors into heparinized tubes.
-
Stimulation: Aliquot whole blood into 96-well plates. Add this compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 4, 8, or 24 hours).
-
Plasma Collection: Centrifuge the plates to pellet the blood cells. Collect the supernatant (plasma).
-
Cytokine Analysis: Analyze the plasma for cytokine levels (e.g., TNF-α, IL-6, IP-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.
HEK-Blue™ hTLR4 Reporter Gene Assay (General Protocol)
This protocol is based on the manufacturer's guidelines for HEK-Blue™ cells and is a suitable method for assessing this compound's TLR4-specific activity.[6][7][9]
-
Cell Seeding: Plate HEK-Blue™ hTLR4 cells in a 96-well plate at a density of approximately 25,000 cells per well and incubate for 20-24 hours.
-
Stimulation: Add this compound at various concentrations to the wells. Include a vehicle control and a positive control (e.g., 100 ng/mL LPS).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
SEAP Detection: The activation of TLR4 leads to the secretion of embryonic alkaline phosphatase (SEAP). Measure SEAP activity by adding a detection reagent like QUANTI-Blue™ to the cell supernatant and measuring the absorbance at 620-655 nm.
Visualizations
Caption: Simplified TLR4 signaling pathway initiated by this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 101.200.202.226 [101.200.202.226]
- 7. 101.200.202.226 [101.200.202.226]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
impact of GSK1795091 aggregate size on biological activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of GSK1795091 aggregate size on its biological activity. This resource includes frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic lipid A analog that acts as a potent and selective Toll-like receptor 4 (TLR4) agonist.[1][2][3][4] Upon administration, it binds to and activates TLR4, which is primarily expressed on innate immune cells such as monocytes, macrophages, and dendritic cells.[5] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6, IL-10, IL-1RA, IP-10).[1][3][4][6] This immune stimulation can enhance antigen presentation and T-cell responses, forming the basis of its potential anti-tumor activity.[1][5]
Q2: Does the physical form of this compound in solution affect its biological activity?
A2: Yes, the physical form, specifically the aggregate size and morphology of this compound in solution, has a significant impact on its biological activity.[1][7] A clinical trial investigating this compound revealed that a change in the manufacturing process led to the formation of larger aggregates, which resulted in reduced pharmacodynamic activity.[1][6] Despite higher systemic exposure with the modified formulation containing larger aggregates, the expected dose-dependent elevations in cytokine and chemokine concentrations were not observed.[1][6] This suggests a negative correlation between this compound aggregate size and its in vivo biological activity.[1][6][7]
Q3: What were the differences observed between the original and modified formulations of this compound?
A3: Structural characterization revealed significant differences between the two formulations. The modified formulation, which exhibited lower biological activity, had an aggregate size that was twice the diameter of the original formulation as measured by dynamic light scattering (DLS).[1][7] Cryo-transmission electron microscopy (cryo-TEM) images showed that the original formulation consisted of mostly heterogeneous, sheet-like morphologies, whereas the modified formulation was characterized by large aggregates of globular-like structures.[1][7]
Q4: What is the proposed reason for the reduced activity of the larger this compound aggregates?
A4: The formation of larger, globular aggregates in the modified formulation is thought to have impaired the binding of this compound to the TLR4 receptor.[1] This impaired binding would consequently lead to reduced downstream signaling and a diminished cytokine response.[1] The change in the initial dissolution step during manufacturing, specifically the use of ethanol (B145695) instead of sonication, was identified as the likely contributor to the altered aggregate morphology and lowered biological activity.[1]
Troubleshooting Guide
Issue: Reduced or absent cytokine response after administration of this compound in an in vivo experiment.
This troubleshooting guide provides a logical workflow to investigate the potential causes of reduced this compound activity, focusing on the critical role of aggregate size.
Caption: Troubleshooting workflow for reduced this compound biological activity.
Data Summary
The following tables summarize the key findings from the study comparing the original and modified formulations of this compound.
Table 1: Physicochemical Properties of this compound Formulations
| Property | Original Formulation | Modified Formulation | Method |
| Aggregate Diameter | ~1X | ~2X | Dynamic Light Scattering (DLS) |
| Morphology | Heterogeneous, sheet-like | Aggregated, globular-like | Cryo-Transmission Electron Microscopy (cryo-TEM) |
Data derived from a clinical study where a manufacturing change occurred.[1][7]
Table 2: Pharmacodynamic Response to this compound Formulations
| Pharmacodynamic Marker | Original Formulation | Modified Formulation |
| Cytokine & Chemokine Levels | Transient, dose-dependent elevations (e.g., IP-10, IL-10, IL-1RA) | No significant elevations observed |
| Immune-related Adverse Events | Higher incidence (chills, fatigue, pyrexia) | Lower incidence |
Observations from a Phase I clinical trial.[1][6]
Experimental Protocols
1. Dynamic Light Scattering (DLS) for Aggregate Size Measurement
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.
-
Instrument Setup:
-
Allow the DLS instrument to warm up and equilibrate to the desired temperature.
-
Perform a blank measurement using the filtered formulation buffer.
-
-
Sample Preparation:
-
Ensure the this compound formulation is at the correct concentration in the appropriate buffer.
-
Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove any extraneous dust or large particles that are not part of the inherent aggregation state.
-
-
Data Acquisition:
-
Carefully pipette the sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the instrument and allow the sample temperature to equilibrate.
-
Acquire multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the particle size distribution.
-
Compare the hydrodynamic radius of the test sample to that of a known, biologically active batch of this compound. An increase in the average hydrodynamic radius indicates the presence of larger aggregates.
-
2. Cryo-Transmission Electron Microscopy (cryo-TEM) for Aggregate Morphology Visualization
Cryo-TEM allows for the visualization of macromolecular structures in their near-native state.
-
Sample Preparation (Vitrification):
-
Apply a small volume (3-4 µL) of the this compound formulation to a glow-discharged TEM grid.
-
Blot the grid to create a thin film of the solution.
-
Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preventing the formation of ice crystals.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Acquire images at a low electron dose to minimize radiation damage.
-
-
Data Analysis:
-
Examine the micrographs to determine the morphology of the this compound aggregates.
-
Compare the observed structures (e.g., sheet-like vs. globular) to those of a reference active batch.
-
Signaling Pathway
This compound exerts its biological effects through the activation of the Toll-like Receptor 4 (TLR4) signaling pathway.
Caption: Simplified TLR4 signaling pathway activated by this compound.
References
- 1. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. medkoo.com [medkoo.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GSK1795091 Concentration for In Vitro Stimulation
Welcome to the technical support center for GSK1795091. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the in vitro stimulation of immune cells with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic Toll-like receptor 4 (TLR4) agonist.[1][2] It functions as an immunologic stimulator by binding to and activating TLR4 on the surface of innate immune cells such as monocytes, macrophages, and dendritic cells.[1][3][4] This activation triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines, enhanced antigen presentation, and the activation of adaptive immune responses.[1][3]
Q2: What are the common applications of this compound in in vitro studies?
A2: In vitro, this compound is primarily used to:
-
Stimulate the production of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-12) from peripheral blood mononuclear cells (PBMCs), monocytes, and macrophages.[1]
-
Induce the maturation and activation of dendritic cells, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules.
-
Investigate the signaling pathways downstream of TLR4 activation.
-
Assess the potential of this compound as a vaccine adjuvant or in combination with other immunotherapies.[2]
Q3: What is a recommended starting concentration for this compound in in vitro cell stimulation?
A3: A specific optimal in vitro concentration for this compound has not been definitively established in the public domain and is likely cell-type dependent. However, based on data from other TLR4 agonists and in vivo studies with this compound, a starting concentration range of 10 ng/mL to 1000 ng/mL is recommended for initial experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How does the formulation of this compound affect its activity?
A4: The formulation and aggregation state of this compound are critical for its biological activity.[5][6][7] Studies have shown that changes in the manufacturing process that lead to the formation of larger aggregates can significantly reduce its pharmacodynamic activity, including cytokine induction.[5][6] It is hypothesized that a less aggregated or monomeric form of this compound is more effective at binding to the TLR4 receptor complex.[6] Therefore, careful preparation and handling of the compound are essential for reproducible results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cell activation/cytokine production | Suboptimal this compound concentration: The concentration may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 1 ng/mL to 10 µg/mL). |
| This compound aggregation: The compound may have formed inactive aggregates. | Ensure proper dissolution of this compound. Sonication during the initial dissolution, as opposed to dissolution in ethanol, has been suggested to lead to higher activity.[6] Prepare fresh dilutions for each experiment. Consider using a formulation known to have higher activity if possible. | |
| Cell viability issues: The cells may not be healthy or viable. | Check cell viability using a method like trypan blue exclusion before and after the experiment. Ensure proper cell culture conditions. | |
| Incorrect cell type: The cells being used may not express sufficient levels of TLR4. | Confirm TLR4 expression on your target cells using flow cytometry or qPCR. Use a positive control cell type known to respond to TLR4 agonists (e.g., primary human monocytes). | |
| Assay sensitivity: The method used to measure the response (e.g., ELISA) may not be sensitive enough. | Use a more sensitive detection method, such as a multiplex bead-based immunoassay or qPCR for cytokine gene expression. | |
| High variability between experiments | Inconsistent this compound preparation: Variations in the dissolution and dilution of the compound. | Standardize the protocol for preparing this compound solutions, including the solvent, temperature, and mixing method. Prepare a single, large stock solution for a series of experiments if possible. |
| Donor variability (for primary cells): PBMCs or other primary cells from different donors can have varied responses. | Use cells from multiple donors to assess the range of responses. For initial optimization, consider using a cell line that expresses TLR4. | |
| Inconsistent cell culture conditions: Variations in cell density, media, or incubation time. | Maintain consistent cell culture parameters across all experiments. | |
| Unexpected cell toxicity | High this compound concentration: Excessive concentrations may induce cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) across a range of this compound concentrations to determine the cytotoxic threshold. |
| Contamination: The cell culture or reagents may be contaminated. | Regularly check for contamination and use sterile techniques. |
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Stimulation with TLR4 Agonists
| Cell Type | Recommended Starting Concentration Range | Key Readouts |
| Human PBMCs | 10 - 1000 ng/mL | Cytokine secretion (TNF-α, IL-6, IL-1β), Cell surface marker expression (CD69, CD86) |
| Human Monocytes | 10 - 1000 ng/mL | Cytokine secretion (TNF-α, IL-6), Upregulation of activation markers (CD80, CD86) |
| Human Macrophages (M1/M2) | 10 - 1000 ng/mL | Cytokine/Chemokine profile, Phenotypic marker expression (CD86, CD163) |
| Human Dendritic Cells | 10 - 1000 ng/mL | Upregulation of maturation markers (CD80, CD83, CD86, HLA-DR), Cytokine secretion (IL-12, TNF-α) |
Note: These are suggested starting ranges. The optimal concentration should be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs for Cytokine Production
1. Objective: To determine the dose-dependent effect of this compound on cytokine production by human PBMCs.
2. Materials:
-
This compound
-
DMSO (for stock solution)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Ficoll-Paque
-
Human peripheral blood
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6)
3. Method:
-
Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Wash and resuspend PBMCs in complete RPMI-1640 medium. Seed 2 x 10^5 cells per well in a 96-well plate in a final volume of 180 µL.
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete RPMI-1640 medium to achieve final concentrations ranging from 1 ng/mL to 10 µg/mL. Include a vehicle control (DMSO at the highest concentration used).
-
Cell Stimulation: Add 20 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Protocol 2: Dendritic Cell Maturation Assay
1. Objective: To assess the effect of this compound on the maturation of human monocyte-derived dendritic cells (mo-DCs).
2. Materials:
-
This compound
-
Complete RPMI-1640 medium
-
Human CD14+ monocytes
-
Recombinant human GM-CSF and IL-4
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD14, anti-CD80, anti-CD86, anti-HLA-DR)
-
LPS (positive control)
3. Method:
-
Generate mo-DCs: Culture human CD14+ monocytes in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature mo-DCs.
-
Cell Stimulation: Harvest the immature mo-DCs and seed them in a 24-well plate at a density of 5 x 10^5 cells/mL. Add this compound at various concentrations (e.g., 10, 100, 1000 ng/mL). Include an untreated control and a positive control (LPS, 100 ng/mL).
-
Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining and Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against CD14, CD80, CD86, and HLA-DR. Analyze the expression of these markers by flow cytometry. A decrease in CD14 and an increase in CD80, CD86, and HLA-DR indicate DC maturation.
Mandatory Visualization
Caption: this compound activates the TLR4 signaling pathway.
Caption: Workflow for optimizing this compound stimulation.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) for innate lymphocytes [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
GSK1795091 stability issues during storage and handling
For researchers, scientists, and drug development professionals utilizing GSK1795091, this technical support center provides essential information regarding the stability and handling of this Toll-like receptor 4 (TLR4) agonist. Careful attention to storage and preparation is critical to ensure the compound's efficacy and obtain reliable experimental results.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during the storage, handling, and experimental use of this compound.
Question 1: My this compound solution appears to have precipitated or formed aggregates. What should I do?
Answer:
The formation of aggregates is a known issue with this compound and can significantly impact its biological activity.[1][2][3] The manufacturing process itself has been shown to influence the size and shape of these aggregates, with larger, globular structures exhibiting reduced pharmacodynamic activity compared to smaller, sheet-like morphologies.[1][2][4]
-
Recommended Action: If you observe precipitation or cloudiness, gentle warming and/or sonication may be used to aid dissolution.[5] One manufacturer of a similar compound suggests that replacing a sonication step with ethanol (B145695) dissolution for the active pharmaceutical ingredient (API) was a key factor in the formation of less active, larger aggregates.[1][2][4] Therefore, controlled sonication is a critical step for achieving the desired formulation.
-
Prevention: To minimize aggregation, it is crucial to follow a validated dissolution protocol. A general protocol for solubilizing this compound involves initial dissolution in an organic solvent like DMSO, followed by dilution with aqueous buffers containing excipients such as PEG300 and Tween-80.[5]
Question 2: I am observing lower than expected biological activity (e.g., cytokine induction) in my experiments. What could be the cause?
Answer:
Lower than expected activity is strongly correlated with the aggregation state of this compound.[1][3]
-
Primary Cause - Aggregation: A clinical study found that a "modified" formulation of this compound, which had an aggregate size approximately twice that of the "original" formulation, resulted in a significant reduction in cytokine and chemokine induction, despite leading to higher systemic exposure of the compound.[1][2][3]
-
Troubleshooting Steps:
-
Verify Dissolution Protocol: Ensure that the compound was fully dissolved and that the correct solvents and excipients were used as per the recommended protocol.
-
Assess Formulation Age: Use freshly prepared solutions for your experiments. While a modified formulation showed an in-use stability of up to 24 hours, an original formulation was stable for only 8 hours.[1][2] Adhering to these timeframes is crucial.
-
Storage Conditions: Confirm that the compound has been stored correctly. A supplier of this compound recommends storage at -20°C and use within one month for optimal performance.[5] Improper long-term storage can lead to degradation and loss of activity.
-
Question 3: What are the recommended storage and handling conditions for this compound?
Answer:
Proper storage and handling are vital for maintaining the stability and biological activity of this compound.
-
Long-Term Storage: For the solid compound, storage at -20°C is recommended, and it should ideally be used within one month of receipt.[5]
-
Solution Storage: Prepared solutions should be used as fresh as possible. Depending on the specific formulation, the in-use stability (after dilution for administration) can vary. In a clinical trial setting, an "original" formulation had an 8-hour stability, while a "modified" formulation was stable for 24 hours.[1][2] For research purposes, it is best to prepare solutions on the day of the experiment.
-
Freeze-Thaw Cycles: While specific data on the effects of freeze-thaw cycles on this compound is not available in the provided search results, it is a general best practice for complex molecules to aliquot solutions after preparation to avoid repeated freezing and thawing, which can promote aggregation and degradation.
Question 4: Are there different formulations of this compound with different stability profiles?
Answer:
Yes. A key finding from a phase I clinical trial (NCT03447314) was the significant difference between two formulations, referred to as "original" and "modified".[1][2][3]
-
Manufacturing Difference: The primary difference was the initial dissolution step of the this compound API; the original process used sonication, while the modified process used ethanol dissolution.[1][4]
-
Impact on Stability and Activity: This change led to different physical characteristics and stability profiles, as summarized in the table below. The modified formulation degraded faster than the original but had a longer in-use stability window.[1][4] However, its biological activity was significantly lower.[1][3]
Data Summary
The following table summarizes the key differences between the "original" and "modified" formulations of this compound as described in the clinical trial NCT03447314.
| Feature | Original Formulation | Modified Formulation | Reference |
| Dissolution Method | Sonication | Ethanol Dissolution | [1][4] |
| Aggregate Morphology | Sheet-like structures | Larger, globular aggregates | [1][2][4] |
| Mean Aggregate Size | X | ~2X | [1][2][3] |
| In-Use Stability | 8 hours | 24 hours | [1][2] |
| Degradation Rate | Slower | Faster | [4] |
| Biological Activity | Higher Cytokine Induction | Reduced Cytokine Induction | [1][2][3] |
Experimental Protocols
Protocol 1: Characterization of this compound Aggregates
To assess the aggregation state of this compound, the following methods were utilized in key studies:
-
Dynamic Light Scattering (DLS):
-
Purpose: To determine the mean aggregate size distribution of this compound particles in solution.
-
Methodology: A sample of the this compound formulation is placed in a cuvette and illuminated by a laser beam. The fluctuations in the intensity of the scattered light are measured and analyzed to calculate the particle size distribution based on Brownian motion. This technique was used to show that the modified formulation had a mean aggregate size twice that of the original.[1]
-
-
Cryo-Transmission Electron Microscopy (cryo-TEM):
-
Purpose: To visualize the morphology of the this compound aggregates.
-
Methodology: A small volume of the sample is applied to a TEM grid, which is then rapidly plunged into a cryogen (e.g., liquid ethane). This vitrifies the sample, preserving the native structure of the aggregates. The grid is then imaged under a transmission electron microscope at cryogenic temperatures. This method revealed the sheet-like structures of the original formulation and the globular aggregates of the modified formulation.[1][2]
-
Protocol 2: General Solubilization for In Vitro/In Vivo Use
The following is a general protocol for solubilizing this compound for research purposes, based on information from a commercial supplier.[5] Researchers should optimize concentrations for their specific experimental needs.
-
Prepare a Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution.
-
Prepare the Vehicle: Prepare a vehicle solution consisting of appropriate ratios of excipients. One suggested vehicle is composed of:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dilution: Add the this compound stock solution to the vehicle to achieve the final desired concentration. For example, to make a 1 mL working solution, add the DMSO stock to the PEG300, mix, then add the Tween-80, mix, and finally add the saline to the final volume.
-
Note on Dissolution: If any precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[5]
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified TLR4 signaling pathway activated by this compound.
References
- 1. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: GSK1795091 In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpectedly low cytokine induction with GSK1795091 in vitro. This compound is a synthetic Toll-like receptor 4 (TLR4) agonist and is expected to induce a pro-inflammatory cytokine response.[1][2][3] If you are experiencing lower than anticipated cytokine levels, the following information may help you identify and resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cytokine production in vitro?
A1: this compound is a potent TLR4 agonist.[2][3] Upon binding to and activating TLR4 on immune cells such as monocytes, macrophages, and dendritic cells, it is expected to stimulate the production and release of pro-inflammatory cytokines.[2][3][4][5] These include, but are not limited to, Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Interleukin-12 (IL-12).[2][3] Therefore, you should observe a dose-dependent increase in these cytokines in your in vitro assays.
Q2: Could the formulation of this compound affect its activity?
A2: Yes, the formulation and manufacturing process of this compound can significantly impact its biological activity. Studies have shown that changes in the manufacturing process, which resulted in larger aggregate sizes of the molecule, led to a reduction in its pharmacodynamic activity, including a diminished cytokine response, despite higher systemic exposure.[6][7][8] It is crucial to be aware of the specific formulation you are using and its known activity.
Q3: What cell types are appropriate for studying this compound-induced cytokine release?
A3: Cell types that express TLR4 are essential for observing a response to this compound.[3] Primary human peripheral blood mononuclear cells (PBMCs), monocytes, macrophages, and dendritic cells are all suitable.[2][9] Cell lines such as RAW264.7 (murine macrophages) can also be used.[10] The responsiveness of different donors' PBMCs can vary.[11]
Q4: What are some common methods to measure cytokine release in vitro?
A4: Several methods are available to quantify cytokine levels in cell culture supernatants. The most common include Enzyme-Linked Immunosorbent Assay (ELISA), multiplex bead arrays (e.g., Luminex), and flow cytometry-based cytokine bead arrays.[12][13][14][15] ELISA is a standard, sensitive method for measuring a single cytokine, while multiplex assays allow for the simultaneous measurement of multiple cytokines from a small sample volume.[13][14]
Troubleshooting Guide: Low Cytokine Induction
If you are observing lower-than-expected cytokine induction with this compound, consider the following potential issues and solutions.
| Potential Issue | Question to Consider | Troubleshooting Steps |
| This compound Formulation and Handling | Are you using a formulation of this compound with known reduced activity? | Contact your supplier to confirm the biological activity of the specific lot number you are using. Be aware that manufacturing changes have been reported to decrease its cytokine-inducing potential.[6] |
| How was the this compound prepared and stored? | Ensure proper dissolution of the compound as recommended by the supplier. Improper dissolution can lead to aggregation and reduced activity. Store the compound at the recommended temperature to maintain its stability. | |
| Experimental Setup | Is the cell type you are using appropriate and healthy? | Confirm that your cells express TLR4. Ensure high cell viability (>95%) before starting the experiment. Use cells at the appropriate passage number, as high-passage cells may have altered responses. |
| Is the concentration of this compound optimal? | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and experimental conditions. | |
| Is the stimulation time appropriate? | Cytokine production is time-dependent. Collect supernatants at multiple time points (e.g., 4, 8, 24, 48 hours) to capture the peak of cytokine release.[9] | |
| Assay-Specific Issues | Are your positive and negative controls working as expected? | Include a potent, well-characterized TLR4 agonist like lipopolysaccharide (LPS) as a positive control to confirm that your cells are responsive. A vehicle control (the solvent used to dissolve this compound) should be included as a negative control.[16] |
| Is your cytokine detection method sensitive enough? | Ensure that your ELISA or multiplex assay has the required sensitivity to detect the expected cytokine concentrations. Check the expiration date and proper storage of your assay kits. |
Experimental Protocols
Protocol: In Vitro Cytokine Induction in Human PBMCs
This protocol provides a general framework for assessing cytokine induction by this compound in human PBMCs.
-
Isolation of PBMCs : Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding : Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.[9]
-
Compound Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions to obtain the desired working concentrations. Ensure the final solvent concentration in the cell culture is low (typically ≤ 0.5%) to avoid toxicity.[16]
-
Cell Stimulation : Add the prepared concentrations of this compound to the wells containing PBMCs. Include a positive control (e.g., LPS at 1 µg/mL) and a vehicle control.[16]
-
Incubation : Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a predetermined time (e.g., 24 hours).
-
Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement : Measure the concentration of desired cytokines (e.g., TNF-α, IL-6) in the supernatant using a validated method like ELISA, following the manufacturer's instructions.
-
Data Analysis : Calculate the concentration of cytokines from the standard curve. Compare the cytokine levels in the this compound-treated wells to the vehicle control.
Visualizations
This compound Signaling Pathway
Caption: Simplified TLR4 signaling pathway initiated by this compound.
Experimental Workflow for Cytokine Induction Assay
Caption: Workflow for an in vitro cytokine induction assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. researchgate.net [researchgate.net]
- 11. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
variability in in vivo response to GSK1795091
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic Toll-like receptor 4 (TLR4) agonist, GSK1795091.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected pro-inflammatory cytokine induction in our in vivo models after administering this compound. What could be the cause of this variability?
A1: A primary source of variability in the in vivo response to this compound has been linked to changes in the drug's formulation that occurred during its development.[1][2][3][4] A "modified formulation" was introduced to streamline the manufacturing process.[1][2][3][4] This modification resulted in a significant increase in the aggregate size of this compound, which was found to be approximately double that of the "original formulation".[1][3][4] This increase in aggregate size has been negatively correlated with the pharmacodynamic (PD) activity of the compound.[1][3][4] Consequently, the modified formulation demonstrated reduced biological activity, including a diminished capacity to induce transient, dose-dependent elevations in cytokine and chemokine concentrations.[1][2][3][4]
Q2: Our pharmacokinetic (PK) data shows high systemic exposure to this compound, yet the pharmacodynamic (PD) response is minimal. Is this an expected outcome?
A2: Yes, this paradoxical observation has been documented. In a phase I clinical trial (NCT03447314), the modified formulation of this compound led to higher systemic exposure (pharmacokinetics) compared to the original formulation.[1][2][3][4] However, this did not translate to a stronger biological effect. In fact, the transient, dose-dependent increases in key cytokines and chemokines, such as IP-10, IL-10, and IL1-RA, were no longer observed with the modified formulation.[1][2][3][4] This suggests that the larger aggregate size in the modified formulation may hinder its ability to effectively engage the TLR4 signaling pathway, despite being present in the system at higher concentrations.
Q3: What is the fundamental mechanism of action for this compound?
A3: this compound is a synthetic lipid A analog that functions as a potent and selective agonist for Toll-like receptor 4 (TLR4).[5][6][7] TLR4 is a pattern recognition receptor expressed on innate immune cells like monocytes, macrophages, and dendritic cells.[6][7] Upon binding to TLR4, this compound stimulates these cells, leading to the production of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-1β, IL-6, IL-12).[5] This cascade is intended to induce a T helper cell-1 (Th1) immune response and, when used as a vaccine adjuvant, can activate a cytotoxic T-lymphocyte (CTL) response against tumor cells.[5]
Troubleshooting Guides
Issue: Inconsistent or Low Cytokine Induction
-
Problem: Batches of this compound are producing variable levels of cytokine induction in in vitro or in vivo assays.
-
Potential Cause: Differences in the physical properties of the this compound formulation, specifically the aggregate size.
-
Troubleshooting Steps:
-
Characterize Formulation: If possible, characterize the aggregate size of your this compound preparation. A larger aggregate size has been linked to reduced pharmacodynamic activity.[1][3][4]
-
Formulation Comparison: In a controlled in vitro setting, such as a human whole-blood assay, compare the cytokine production (e.g., IL-6) induced by different batches or formulations of this compound.[2]
-
Dose-Response Evaluation: Conduct a dose-response study to determine if the expected cytokine induction can be achieved at higher concentrations. However, be aware that higher systemic exposure does not always correlate with increased activity for this compound.[1][2][3][4]
-
Issue: Discrepancy Between Pharmacokinetics and Pharmacodynamics
-
Problem: High plasma concentrations of this compound are measured, but the expected downstream biological effects (e.g., immune cell activation, cytokine release) are absent or diminished.
-
Potential Cause: The formulation of this compound may have a larger aggregate size, leading to reduced biological activity despite high systemic exposure.
-
Troubleshooting Steps:
-
Review Formulation History: If you have access to different formulations (e.g., "original" vs. "modified"), compare their PK/PD profiles in your experimental system.
-
Assess Target Engagement: Beyond measuring cytokine levels, assess more direct markers of TLR4 engagement and downstream signaling to confirm if the initial step in the pathway is being activated.
-
In Vitro Validation: Use an in vitro system, like a human whole-blood assay, to confirm the biological activity of your specific this compound batch before proceeding with extensive in vivo studies.[2]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Original vs. Modified this compound Formulations
| Dose Level | Formulation | N | AUC (pg*h/mL) Mean (CV%) | Cmax (pg/mL) Mean (CV%) |
| 25 ng | Original | 3 | 14.8 (55.4) | 12.3 (44.7) |
| Modified | 1 | 24.5 (NC) | 16.2 (NC) | |
| 50 ng | Original | 3 | 29.5 (20.3) | 22.3 (33.6) |
| Modified | 14 | 47.9 (47.2) | 37.9 (44.6) | |
| 100 ng | Original | 3 | 64.9 (24.8) | 52.8 (11.9) |
| Modified | 13 | 114 (58.8) | 88.5 (57.1) | |
| 150 ng | Original | 6 | 138 (45.7) | 106 (34.9) |
| Modified | 4 | 200 (28.5) | 149 (27.5) | |
| Data derived from a Phase I study (NCT03447314). AUC, area under the curve; Cmax, maximum concentration; CV, coefficient of variation; NC, not calculable.[2] |
Table 2: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) with Original vs. Modified Formulations
| Adverse Event | Original Formulation (N=15) | Modified Formulation (N=32) |
| Chills | 60% | 31.3% |
| Nausea | 46.7% | 31.3% |
| Fatigue | 40% | 31.3% |
| Vomiting | 40% | 12.5% |
| Pyrexia (Fever) | 33.3% | 9.4% |
| Data reflects a higher incidence of immune-related TEAEs with the more biologically active original formulation.[1][2][3] |
Experimental Protocols
Human Whole-Blood Assay (In Vitro)
-
Objective: To assess the in vitro pharmacodynamic response to this compound by measuring cytokine production.
-
Methodology:
-
Collect whole blood from healthy human donors.
-
Treat blood samples with different concentrations of the original and modified this compound formulations.
-
Incubate the samples under appropriate conditions to stimulate cytokine release.
-
Measure the concentration of key cytokines, such as IL-6, in the plasma using a validated immunoassay (e.g., ELISA).
-
Compare the cytokine production profiles between the different formulations.[2]
-
Syngeneic Mouse Tumor Models (In Vivo)
-
Objective: To evaluate the antitumor activity and pharmacodynamic effects of intravenously administered this compound.
-
Methodology:
-
Establish tumors in syngeneic mice (e.g., BALB/c).
-
Administer this compound intravenously, either as a monotherapy or in combination with other immunotherapies (e.g., anti-OX40 agonist antibody).[6][7]
-
Monitor tumor growth and survival over time.
-
At selected time points, collect peripheral blood and tumor tissue.
-
Analyze peripheral and tumor-infiltrating lymphocytes (TILs) using multicolor flow cytometry to assess immune cell activation and population changes (e.g., CD8:Treg ratio).[6][7]
-
Perform multiplex cytokine assays on plasma or tumor homogenates to measure the induction of pro-inflammatory cytokines.[6][7]
-
Visualizations
Caption: this compound activates TLR4 signaling in innate immune cells.
Caption: Workflow for troubleshooting this compound formulation variability.
Caption: Impact of manufacturing changes on this compound properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Facebook [cancer.gov]
- 6. asco.org [asco.org]
- 7. ascopubs.org [ascopubs.org]
Technical Support Center: GSK1795091 Solubility and Experimental Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK1795091. The information provided aims to address common challenges related to the solubility of this compound to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound. A stock solution of up to 25 mg/mL can be prepared in DMSO. It is crucial to use ultrasonic treatment to facilitate dissolution.
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
A2: If you observe precipitation, ensure you are using a newly opened or anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1] Continue to sonicate the solution until it becomes clear. Gentle heating can also be applied but should be done with caution to avoid degradation of the compound.
Q3: How can I prepare this compound for in vivo administration?
A3: Due to its poor aqueous solubility, this compound requires a co-solvent system for in vivo administration. Two common protocols are available to achieve a concentration of ≥ 2.5 mg/mL.[1][2] The selection of the vehicle will depend on the specific experimental design and animal model.
Q4: Can the method of dissolution affect the biological activity of this compound?
A4: Yes, the method used to dissolve and formulate this compound can significantly impact its biological activity. Studies have shown that changes in the manufacturing process, such as replacing sonication with ethanol (B145695) dissolution, can alter the compound's aggregation state and subsequently reduce its potency as a TLR4 agonist. Therefore, it is critical to follow established dissolution protocols consistently.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock solution | 1. Incomplete dissolution. 2. Hygroscopic DMSO. 3. Supersaturation. | 1. Continue sonication until the solution is clear. 2. Use fresh, anhydrous DMSO. 3. Gently warm the solution. If precipitation persists, prepare a fresh, less concentrated stock. |
| Precipitation upon dilution in aqueous media | The compound is poorly soluble in aqueous buffers. | Minimize the concentration of DMSO in the final working solution (typically ≤ 0.5%). Consider using a co-solvent system or a formulation with surfactants for better stability in aqueous media. |
| Inconsistent experimental results | 1. Variability in stock solution preparation. 2. Degradation of the compound. 3. Differences in formulation affecting biological activity. | 1. Standardize the dissolution protocol, including sonication time and temperature. 2. Prepare fresh stock solutions regularly and store them appropriately (-20°C for up to one month, -80°C for up to six months).[2] 3. Use a consistent formulation method for all experiments to ensure reproducible results. |
| Difficulty achieving desired concentration for in vivo studies | High lipophilicity of this compound. | Use one of the validated co-solvent protocols provided below. If a higher concentration is required, further formulation development using techniques such as lipid-based delivery systems may be necessary. |
Experimental Protocols
In Vitro Stock Solution Preparation
Objective: To prepare a 25 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL.
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved. This may take several minutes.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
In Vivo Formulation Protocols
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [1][2]
Objective: To prepare a clear solution of this compound at ≥ 2.5 mg/mL for in vivo administration.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the solvents in the following order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex the final solution thoroughly until it is a clear and homogenous solution.
Protocol 2: DMSO/Corn Oil Formulation [1][2]
Objective: To prepare a clear solution of this compound at ≥ 2.5 mg/mL for in vivo administration.
Materials:
-
This compound
-
DMSO
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the solvents in the following order, ensuring each component is fully mixed before adding the next:
-
10% DMSO (from the stock solution)
-
90% Corn oil
-
-
Vortex the final solution thoroughly until it is a clear and homogenous solution.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| DMSO | 25 mg/mL | Ultrasonic treatment required | [2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Sequential mixing | [1][2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Sequential mixing | [1][2] |
Mandatory Visualizations
This compound Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting this compound dissolution issues.
TLR4 Signaling Pathway Activated by this compound
This compound is a synthetic agonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[3][4][5] Upon binding to TLR4, this compound initiates a signaling cascade that leads to the activation of immune cells and the production of pro-inflammatory cytokines.[3][5] This signaling primarily occurs through two major downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway leads to the activation of NF-κB and AP-1 transcription factors, resulting in the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β. The TRIF-dependent pathway results in the activation of IRF3 and the subsequent production of type I interferons.
Caption: A simplified diagram of the TLR4 signaling pathway initiated by this compound.
References
Technical Support Center: GSK1795091 and TLR4 Agonist Administration in Animal Models
Disclaimer: The development of GSK1795091 has been discontinued, and there is limited publicly available information regarding the mitigation of its specific adverse events in animal models. This guide is based on the known mechanism of action of this compound as a Toll-like receptor 4 (TLR4) agonist and general strategies for mitigating the adverse effects of this class of compounds in a preclinical research setting. Researchers should always adhere to their institution's animal care and use guidelines and consult with a veterinarian for any animal welfare concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects in animal models?
A1: this compound, also known as CRX-601, is a synthetic Toll-like receptor 4 (TLR4) agonist.[1] As a TLR4 agonist, it is designed to stimulate the innate immune system by mimicking the action of lipopolysaccharide (LPS), a component of Gram-negative bacteria.[2][3] In animal models, administration of this compound is expected to induce a pro-inflammatory response, characterized by the release of cytokines and chemokines, and the activation of immune cells. This immune-stimulating activity has been explored for its potential as a vaccine adjuvant and in cancer immunotherapy.[1][4]
Q2: What are the potential adverse events associated with this compound and other TLR4 agonists in animal models?
A2: The primary adverse events associated with TLR4 agonists are related to an over-exuberant inflammatory response, often referred to as a "cytokine storm" or cytokine release syndrome (CRS). In animal models, this can manifest as:
-
Systemic effects: Fever, weight loss, lethargy, and ruffled fur.
-
Inflammatory responses: Increased levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the blood.
-
Organ-specific toxicity: In high doses, TLR4 agonists can lead to signs of organ damage, particularly to the liver, indicated by elevated liver enzymes (ALT, AST).[5]
Q3: How can I monitor for these adverse events in my animal studies?
A3: Regular and careful monitoring of the animals is crucial. Key monitoring parameters include:
-
Clinical signs: Daily observation for changes in behavior (lethargy, social interaction), appearance (piloerection, hunched posture), and activity levels.
-
Body weight: Daily measurement of body weight is a sensitive indicator of systemic toxicity.
-
Body temperature: Measurement of body temperature can indicate a febrile response.
-
Blood collection: Periodic blood sampling for analysis of complete blood counts (CBC), clinical chemistry (especially liver enzymes), and cytokine levels.
Q4: What are the general strategies to mitigate the adverse events of TLR4 agonists?
A4: Mitigation strategies aim to control the excessive inflammatory response. These can include:
-
Dose optimization: Conducting a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose with an acceptable safety profile.
-
Use of less toxic analogs: Synthetic TLR4 agonists like monophosphoryl lipid A (MPLA) have been developed to be less toxic than LPS by preferentially activating the TRIF-dependent signaling pathway over the more inflammatory MyD88-dependent pathway.[6][7]
-
Co-administration of anti-inflammatory agents: The use of corticosteroids (e.g., dexamethasone) or non-steroidal anti-inflammatory drugs (NSAIDs) can help to dampen the inflammatory cascade.
-
Targeted cytokine blockade: Administration of antibodies that neutralize key inflammatory cytokines, such as anti-IL-6 or anti-TNF-α antibodies, can be effective in managing CRS.
Q5: Is there a difference in sensitivity to TLR4 agonists between different animal species?
A5: Yes, there can be significant differences in sensitivity to TLR4 agonists between species. For instance, humans are much more sensitive to LPS than mice.[8] It is important to be aware of these species-specific differences when designing experiments and interpreting results. Some synthetic TLR4 agonists have also been shown to have a preference for human over mouse TLR4.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid and significant weight loss (>15% within 24-48 hours) | Excessive systemic inflammation due to high dose of TLR4 agonist. | - Immediately provide supportive care (e.g., subcutaneous fluids, nutritional support). - Consider administering a single dose of a corticosteroid like dexamethasone. - In future experiments, reduce the dose of the TLR4 agonist. |
| Animals appear lethargic, hunched, with ruffled fur | Onset of cytokine release syndrome. | - Monitor animals closely. - If symptoms worsen, consider intervention with an anti-inflammatory agent. - Collect blood samples to measure pro-inflammatory cytokine levels (e.g., IL-6, TNF-α). |
| Elevated liver enzymes (ALT, AST) in blood analysis | Hepatotoxicity due to high systemic inflammation. | - Discontinue further administration of the TLR4 agonist. - In future studies, use a lower dose or a less inflammatory formulation. - Consider co-administration with a hepatoprotective agent, though this requires careful validation. |
| No apparent immune activation at the expected dose | - Incorrect dose or route of administration. - Low bioactivity of the specific batch of the TLR4 agonist. | - Verify the dose calculation and administration technique. - Check the certificate of analysis for the TLR4 agonist to ensure its potency. - Consider a dose-escalation study to determine an effective dose. |
Quantitative Data Summary
Table 1: Example of Dose-Response Relationship for a Synthetic TLR4 Agonist (Hypothetical Data)
| Dose of TLR4 Agonist (µ g/animal ) | Mean Body Weight Change (%) at 24h | Mean Serum IL-6 (pg/mL) at 6h |
| 0 (Vehicle) | +1.0 | < 50 |
| 1 | -2.5 | 1500 |
| 5 | -8.0 | 8000 |
| 10 | -16.0 | 25000 |
Table 2: Example of Mitigation of TLR4 Agonist-Induced Inflammation with Dexamethasone (Hypothetical Data)
| Treatment Group | Mean Serum TNF-α (pg/mL) at 6h |
| Vehicle | < 30 |
| TLR4 Agonist (10 µg) | 12000 |
| TLR4 Agonist (10 µg) + Dexamethasone (1 mg/kg) | 3500 |
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Randomly assign animals to several dose groups (e.g., vehicle control, and 3-4 escalating doses of the TLR4 agonist) with a sufficient number of animals per group (n=5-8).
-
Administration: Administer the TLR4 agonist via the intended experimental route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
Monitoring:
-
Record clinical observations and body weights daily for at least 7 days.
-
Collect blood samples at baseline and at predetermined time points (e.g., 2, 6, 24, and 48 hours post-administration) for hematology, clinical chemistry, and cytokine analysis.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 20% loss in body weight.
-
Data Analysis: Analyze the data to determine the dose-response relationship for both efficacy and toxicity parameters.
Protocol 2: Mitigation of Cytokine Release Syndrome (CRS) with an IL-6 Receptor Antagonist
-
Animal Model and Group Allocation: Use a suitable animal model and divide them into groups:
-
Group 1: Vehicle control
-
Group 2: TLR4 agonist at a dose known to induce CRS
-
Group 3: TLR4 agonist + IL-6 receptor antagonist
-
Group 4: IL-6 receptor antagonist alone
-
-
Treatment Administration:
-
Administer the IL-6 receptor antagonist (e.g., a murine-specific anti-IL-6R antibody) at a validated dose and time relative to the TLR4 agonist administration (e.g., 1 hour before or concurrently).
-
-
Monitoring and Sample Collection:
-
Monitor clinical signs and body weight as described in Protocol 1.
-
Collect blood samples at peak cytokine release time points (e.g., 2, 6, and 12 hours) to measure levels of IL-6, TNF-α, and other relevant cytokines.
-
-
Data Analysis: Compare the clinical scores, body weight changes, and cytokine levels between the groups to assess the efficacy of the IL-6 receptor antagonist in mitigating the adverse effects of the TLR4 agonist.
Visualizations
Caption: TLR4 signaling pathway activated by this compound.
Caption: General experimental workflow for a preclinical safety study.
Caption: Decision tree for managing adverse events in animal models.
References
- 1. A new synthetic TLR4 agonist, GLA, allows dendritic cells targeted with antigen to elicit Th1 T cell immunity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclinical safety assessments of a novel synthetic toll-like receptor 4 agonist and saponin based adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Synthetic and natural TLR4 agonists as safe and effective vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Animal Models in Cancer Supportive Care - BioModels [biomodels.com]
- 7. The Immunobiology of TLR4 Agonists: From Endotoxin Tolerance to Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. Development and Characterization of Synthetic Glucopyranosyl Lipid Adjuvant System as a Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK1795091 Experiments and Endotoxin Control
Welcome to the technical support center for researchers using GSK1795091. This resource provides essential guidance on a critical aspect of your experiments: detecting and controlling for endotoxin (B1171834) contamination. Given that this compound is a synthetic Toll-like Receptor 4 (TLR4) agonist, and endotoxin (lipopolysaccharide or LPS) is the primary natural ligand for TLR4, even minute amounts of endotoxin contamination can lead to significant experimental artifacts, including false positives and exaggerated responses.[1][2][3]
This guide offers troubleshooting advice and frequently asked questions to help you ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is endotoxin a special concern?
A: this compound is a synthetic lipid A analog that acts as a potent agonist for Toll-like Receptor 4 (TLR4).[3][4] TLR4 is a key receptor in the innate immune system, expressed on cells like monocytes, macrophages, and dendritic cells.[5][6] Its activation triggers the production of pro-inflammatory cytokines and initiates an immune response.[2][7] Endotoxin, a component of the outer membrane of Gram-negative bacteria, is the natural activator of TLR4. Because both this compound and endotoxin target the same TLR4 receptor complex, any endotoxin contamination in your experimental setup will produce a biological response indistinguishable from that of the compound, leading to confounding results.[3][8]
Q2: What are the common sources of endotoxin contamination?
A: Endotoxin contamination is pervasive and can be introduced from several sources, including water, cell culture media, sera (especially fetal bovine serum), and various reagents.[9] Non-sterile laboratory supplies like plasticware and glassware are also primary sources.[9][10] It is crucial to assume that any non-certified endotoxin-free component could be a potential source.
Q3: What is an acceptable level of endotoxin for my experiments?
A: The acceptable endotoxin level depends on the experimental system's sensitivity. However, a general guideline is to maintain endotoxin levels at the lowest detectable limit. For in vitro cell-based assays, especially with sensitive immune cells, levels should ideally be below 0.05 Endotoxin Units per milliliter (EU/mL). For in vivo studies, regulations for parenteral drugs often require endotoxin limits below 5 EU/kg of body weight.
Q4: Can I destroy endotoxin by autoclaving my solutions?
A: No. Endotoxins are highly heat-stable and are not destroyed by standard autoclaving or sterilization procedures.[10][11] While these methods kill bacteria, they can cause the release of more endotoxin from the bacterial cell walls.[12] Glassware must be depyrogenated using prolonged exposure to high-temperature dry heat (e.g., 250°C for at least 45 minutes) to destroy endotoxins.[9]
Troubleshooting Guide
Problem 1: My no-treatment/vehicle control shows high levels of immune activation (e.g., cytokine release, NF-κB activation).
| Possible Cause | Recommended Solution |
| Endotoxin Contamination in Reagents | 1. Test all individual components of your experiment for endotoxin contamination (media, serum, buffers, water, and the this compound stock solution itself) using a Limulus Amoebocyte Lysate (LAL) assay.[9][13]2. Use only certified endotoxin-free or low-endotoxin reagents and consumables.3. If a reagent is contaminated, discard it or proceed with an appropriate endotoxin removal protocol (see Protocols section). |
| Contamination from Lab Environment | 1. Review aseptic handling techniques. Ensure work is performed in a certified biological safety cabinet.2. Use certified pyrogen-free plasticware and depyrogenated glassware.[9] |
Problem 2: The dose-response curve for this compound is inconsistent or shows a higher-than-expected potency.
| Possible Cause | Recommended Solution |
| Variable Endotoxin Contamination | 1. The synergistic effect of this compound and contaminating endotoxin is likely amplifying the TLR4 signal.[2] 2. Quantify endotoxin levels in your this compound stock solution and all experimental dilutions. 3. If contamination is detected, use an endotoxin removal method suitable for small molecules, such as ultrafiltration, and re-test the solution before use.[14] |
| This compound Aggregation | 1. The aggregation state of this compound can affect its biological activity.[3][15] 2. Ensure the compound is fully dissolved according to the manufacturer's instructions. Sonication may be required.[3] 3. Prepare fresh dilutions for each experiment from a validated, endotoxin-free stock. |
Problem 3: I have confirmed endotoxin contamination in my this compound stock solution. How do I proceed?
| Possible Cause | Recommended Solution |
| Contaminated Solvents or Handling | 1. Prepare a new stock solution using fresh, certified endotoxin-free solvents (e.g., DMSO, water) and pyrogen-free labware. Test this new stock for endotoxin. 2. If contamination persists or preparing a new stock is not feasible, proceed to the Endotoxin Removal Protocols below. Crucially, you must re-test for endotoxin after any removal procedure to confirm its efficacy. |
Data Presentation: Endotoxin Removal Methods
The choice of an endotoxin removal method for a small molecule like this compound is critical to avoid removing the compound itself. Below is a comparison of common methods.
| Method | Principle | Reported Efficiency | Pros | Cons | Suitability for this compound |
| Ultrafiltration | Size exclusion using a membrane with a specific Molecular Weight Cut-Off (MWCO). Endotoxin aggregates (>100 kDa) are retained while smaller molecules pass through.[16] | 29% - 99.8%[16] | Simple, effective for small molecules, does not introduce new reagents. | Potential for compound loss due to membrane binding. | High. A 10 kDa MWCO membrane has been shown effective for small molecule drugs.[14] |
| Affinity Chromatography | Uses a resin with immobilized ligands (e.g., Polymyxin B) that have a high affinity for the Lipid A portion of endotoxin.[12][17] | ≥90%[17] | High specificity for endotoxin. | Potential for the compound to bind non-specifically to the resin; ligand leaching. | Moderate. Requires validation to ensure this compound does not bind to the resin. |
| Ion-Exchange Chromatography | Separates molecules based on charge. Endotoxins are strongly negatively charged and bind to anion-exchange resins.[11][16] | Highly effective. | Widely used in protein purification. | This compound has a phosphate (B84403) group and may bind to the resin, leading to product loss. Requires pH and buffer optimization. | Low to Moderate. High risk of compound loss. Requires careful optimization. |
| Phase Separation (Triton X-114) | A non-ionic detergent forms micelles that trap endotoxin; these are then separated by a temperature change.[16][18] | 45% - 99%[16] | Effective and scalable. | Requires subsequent removal of the detergent, which can be challenging and may interfere with assays. | Low. The introduction and subsequent removal of a detergent adds complexity and potential for interference. |
Experimental Protocols
Protocol 1: Endotoxin Detection using LAL Assay
The Limulus Amoebocyte Lysate (LAL) assay is the standard for detecting and quantifying endotoxin.[13] It relies on an enzymatic cascade from the blood of the horseshoe crab that is triggered by endotoxin.[19]
Methodology:
-
Sample Preparation: Prepare your samples (this compound stock, buffers, media, etc.) in endotoxin-free tubes. Dilutions must be made with LAL Reagent Water (LRW).
-
Inhibition/Enhancement Control: It is critical to test if the sample itself interferes with the LAL assay.[20] This is done by spiking a known amount of endotoxin into the sample and measuring its recovery. A valid result typically requires recovery of 50-200%.
-
Assay Performance: Use a commercial LAL assay kit (e.g., chromogenic, turbidimetric, or gel-clot) and follow the manufacturer’s instructions precisely.
-
Standard Curve: Generate a standard curve using a certified endotoxin standard.
-
Incubation: Incubate the samples, controls, and standards with the LAL reagent at the specified temperature (usually 37°C) for the recommended time.
-
Reading: Read the results using a plate reader (for chromogenic/turbidimetric assays) or by visual inspection (for gel-clot assays).
-
Calculation: Calculate the endotoxin concentration in your samples based on the standard curve, correcting for any dilution factors.
Protocol 2: Endotoxin Removal using Ultrafiltration
This method is recommended for small molecules like this compound (M.W. 1446.12 g/mol ).[7][14]
Methodology:
-
Select Device: Choose a centrifugal ultrafiltration device with a Molecular Weight Cut-Off (MWCO) of 10 kDa. This allows the small molecule this compound to pass through while retaining the much larger endotoxin micelles.
-
Pre-rinse (Optional but Recommended): To remove any potential contaminants from the device, pass endotoxin-free water or buffer through the filter unit by centrifugation according to the manufacturer's instructions. Discard the flow-through.
-
Sample Application: Add your contaminated this compound solution to the upper chamber of the ultrafiltration device.
-
Centrifugation: Centrifuge the device at the recommended speed and time (e.g., 10,000 x g for 40-90 minutes).[14] The exact parameters will depend on the device and sample volume.
-
Collect Sample: The endotoxin-free this compound solution is collected in the lower collection tube. The endotoxin remains in the upper chamber.
-
Validation:
-
Endotoxin Test: Test the filtered sample using the LAL assay to confirm the endotoxin level is now acceptable.
-
Concentration Check: Verify the concentration of this compound in the filtered sample (e.g., via HPLC or UV-Vis spectroscopy) to quantify any product loss.
-
Mandatory Visualizations
Caption: Both this compound and endotoxin activate the same TLR4-MD-2 receptor complex.
Caption: Experimental workflow for ensuring this compound solutions are free of endotoxin.
Caption: A logical decision tree for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ascopubs.org [ascopubs.org]
- 7. medkoo.com [medkoo.com]
- 8. Pharmacological inhibition of endotoxin responses is achieved by targeting the TLR4 coreceptor, MD-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 10. wakopyrostar.com [wakopyrostar.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Endotoxin Detection and Removal - Amerigo Scientific [amerigoscientific.com]
- 13. Bacterial Endotoxin Testing - Creative Proteomics [creative-proteomics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. Reducing Biologic Interference of Endotoxins [rapidmicrobiology.com]
- 20. labcorp.com [labcorp.com]
GSK1795091 Bioanalysis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the bioanalysis of GSK1795091.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the experimental analysis of this compound.
Q1: Why is an extremely low limit of quantification (LOQ) required for the bioanalysis of this compound?
Due to the potent nature of this compound, it is administered in very low doses, typically less than 1 microgram in clinical settings.[1] This necessitates a highly sensitive bioanalytical assay with a quantification limit of 2 pg/mL or lower to accurately measure its pharmacokinetic profile.[1]
Q2: I am experiencing significant carryover and nonspecific binding in my LC-MS/MS analysis. How can I mitigate these issues?
Carryover and nonspecific binding are known challenges in the bioanalysis of this compound.[1] To address these, a specialized sample extraction protocol is recommended. This involves using an Ostro™ Pass-through sample preparation plate for cleanup, followed by a double chemical derivatization that targets the hydrophilic functional groups of the molecule.[1] This approach helps to minimize interactions with the analytical hardware and improve assay performance.
Q3: My results show high systemic exposure (pharmacokinetics) but unexpectedly low biological activity (pharmacodynamics). What is a potential cause for this discrepancy?
A significant factor influencing the biological activity of this compound is its formulation and the resulting aggregate size. A change in the manufacturing process, specifically switching from sonication to ethanol (B145695) dissolution for the active pharmaceutical ingredient (API), has been shown to result in larger aggregate sizes (approximately twice the size of the original formulation).[2][3][4] This modified formulation, despite leading to higher systemic exposure, exhibited significantly reduced pharmacodynamic activity, such as diminished cytokine and chemokine responses.[4][5][6] Therefore, it is crucial to consider the formulation method and characterize the aggregate size of this compound, as this has a direct impact on its in vivo biological effects.
Q4: What are the key pharmacokinetic (PK) properties of this compound?
This compound exhibits dose-proportional increases in exposure.[7] Following intravenous administration, maximum plasma concentrations (Cmax) are reached shortly after the bolus injection, with median tmax values ranging from 0.1 to 0.9 hours.[8]
Q5: What are the expected pharmacodynamic (PD) effects following this compound administration?
Administration of the original formulation of this compound leads to transient, dose-dependent increases in cytokine and chemokine concentrations, which typically return to baseline within 24 hours.[7] It also induces changes in immune cell counts in a dose-dependent manner, providing evidence of target engagement.[7] However, as noted in Q3, the modified formulation with larger aggregates did not produce these expected elevations in cytokines and chemokines like IP-10, IL-10, and IL-1RA.[4][5][6]
Quantitative Data Summary
The following tables summarize key data related to the clinical investigation of this compound.
Table 1: Pharmacokinetic Parameters of this compound (Original vs. Modified Formulation)
| Formulation | Systemic Exposure (AUC) | Cmax | tmax (median) |
| Original | Lower | Similar to Modified | 0.1 - 0.9 hours[8] |
| Modified | Higher[4][5][6] | Similar to Original[8] | 0.1 - 0.9 hours[8] |
Table 2: Comparison of Pharmacodynamic Effects
| Formulation | Cytokine/Chemokine Elevation | Immune Cell Count Changes |
| Original | Transient, dose-dependent increases observed[4][6] | Dose-dependent changes observed[7] |
| Modified | Not observed[1][4][5][6] | Not specified |
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) with the Original Formulation
| Adverse Event | Incidence |
| Chills | Higher than modified formulation |
| Fatigue | Higher than modified formulation |
| Pyrexia (Fever) | Higher than modified formulation |
| Nausea | Higher than modified formulation |
| Vomiting | Higher than modified formulation |
Experimental Protocols
Recommended Bioanalytical Method: LC-MS/MS with Novel Sample Preparation
A previously validated method was used for the pharmacokinetic analysis of this compound in clinical trials.[1][3] While the full detailed protocol is proprietary, the key steps to overcome the bioanalytical challenges are outlined below.
1. Sample Preparation:
- Objective: To clean up the sample, minimize nonspecific binding, and reduce carryover.
- Procedure:
- Utilize an Ostro™ Pass-through sample preparation plate for initial sample cleanup.
- Perform a double chemical derivatization targeting the hydrophilic functional groups of this compound to improve its chromatographic behavior and reduce interactions with surfaces.[1]
2. Chromatographic Separation:
- Technique: Liquid Chromatography (LC)
- Considerations: The specific column and mobile phase composition should be optimized to achieve good peak shape and separation from matrix components, especially after derivatization.
3. Detection:
- Technique: Tandem Mass Spectrometry (MS/MS)
- Rationale: Provides the high sensitivity and selectivity required to achieve the low limit of quantification (≤ 2 pg/mL) needed for this compound analysis.
4. Data Analysis:
Visualizations
Caption: Bioanalytical workflow for this compound from sample collection to data analysis.
Caption: Impact of manufacturing changes on this compound properties and biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
interpreting unexpected pharmacodynamic effects of GSK1795091
Welcome to the technical support center for GSK1795091. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on interpreting unexpected pharmacodynamic effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue: Reduced or Absent In Vivo Pharmacodynamic Activity (e.g., Cytokine Induction) Despite Confirmed Dosing
If you are observing lower than expected or no induction of pro-inflammatory cytokines (such as IP-10, IL-10, IL1-RA) or other downstream immune activation markers after administering this compound, consider the following troubleshooting steps. This is particularly relevant in light of findings from clinical trial NCT03447314, where a manufacturing change led to a significant reduction in the biological activity of a new formulation.[1][2][3][4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced this compound activity.
1. Verify the Formulation and Manufacturing Lot:
-
Question: Are you using the original or a modified formulation of this compound?
-
Rationale: A phase I clinical trial (NCT03447314) revealed that a change in the manufacturing process resulted in a modified formulation with significantly lower biological activity.[1][2][3] This was observed despite the modified formulation leading to higher systemic exposure of the drug.[1][3][4]
-
Action: Contact your supplier to confirm the manufacturing details of the lot you are using. If multiple lots are on hand, they should be tested in parallel to rule out lot-to-lot variability.
2. Characterize the Physical Properties of the Formulation:
-
Question: What is the aggregate size of this compound in your formulation?
-
Rationale: Structural characterization has shown that the modified, less active formulation had an aggregate size approximately twice that of the original formulation.[1][2][3][4] This suggests a negative correlation between the aggregate size and the pharmacodynamic activity of this compound.[1][2][3][4]
-
Action: If you have the capability, use techniques like dynamic light scattering (DLS) to assess the particle size distribution in your formulation. Compare this to any available data from the supplier or published literature for the original, active formulation.
3. Perform an In Vitro Confirmation of Activity:
-
Question: Does your lot of this compound activate TLR4 in a cell-based assay?
-
Rationale: An in vitro assay can confirm the inherent biological activity of your specific lot of the compound, independent of in vivo factors like pharmacokinetics.
-
Action: Use a commercially available TLR4 reporter cell line (e.g., HEK-Blue™ TLR4 cells) to test for TLR4 activation. This can help determine if the issue is with the compound itself or with the experimental model.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic lipid A analog that acts as a potent and selective Toll-like receptor 4 (TLR4) agonist.[5][6][7] By binding to and activating TLR4 on innate immune cells such as dendritic cells, monocytes, and macrophages, it stimulates an immune response.[6][7]
TLR4 Signaling Pathway
Caption: Simplified TLR4 signaling pathway activated by this compound.
Q2: What are the expected pharmacodynamic effects of the active (original) formulation of this compound?
A2: The active formulation of this compound is expected to induce a robust, transient, and dose-dependent innate immune response. Key pharmacodynamic markers include:
-
Induction of Pro-inflammatory Cytokines and Chemokines: Transient increases in cytokines such as TNF-α, IL-6, IL-1β, IL-10, and IP-10 are expected, typically peaking 1-4 hours after administration and returning to baseline within 24 hours.[8]
-
Changes in Immune Cell Counts: Dose-dependent changes in immune cell populations are anticipated.[8]
-
Antitumor Activity: In preclinical models, this compound has been shown to inhibit tumor growth and increase survival.[5]
-
Adjuvant Effects: It can enhance both mucosal and systemic immunity when used as a vaccine adjuvant.[5]
Q3: What were the key unexpected findings from the clinical trial (NCT03447314) regarding this compound's pharmacodynamics?
A3: The most significant unexpected finding was that a modified manufacturing formulation led to a loss of biological activity, specifically the induction of cytokines and chemokines, even though it resulted in higher systemic drug exposure.[1][3][4] This highlights a critical structure-activity relationship where the physical aggregation state of this compound, and not just its concentration in the blood, dictates its immunomodulatory effects.
Data Presentation
Table 1: Comparison of Pharmacodynamic Effects and Safety Between Original and Modified Formulations of this compound in Patients with Solid Tumors (NCT03447314). [1][3][4]
| Feature | Original Formulation | Modified Formulation |
| Pharmacodynamics | ||
| Cytokine & Chemokine Induction | Transient, dose-dependent elevations observed (e.g., IP-10, IL-10, IL1-RA) | Elevations no longer observed |
| Pharmacokinetics | ||
| Systemic Exposure (AUC) | Lower | Higher |
| Safety | ||
| Incidence of TEAEs¹ | Higher incidence of immune-related AEs (chills, fatigue, pyrexia, nausea, vomiting) | Lower incidence of immune-related AEs |
| Overall TEAEs | Experienced by the majority of patients | Experienced by the majority of patients |
¹ TEAE: Treatment-Emergent Adverse Event
Experimental Protocols
Protocol: Assessment of In Vivo Cytokine Induction
This protocol outlines a general method for assessing the pharmacodynamic effect of this compound on cytokine levels in preclinical models or human subjects.
-
Subject Dosing:
-
Sample Collection:
-
Collect whole blood samples at multiple time points. Recommended time points based on known kinetics are: pre-dose (baseline), and 1, 2, 4, 8, and 24 hours post-administration.[8]
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Thaw samples on ice.
-
Use a multiplex immunoassay (e.g., Luminex-based technology or Meso Scale Discovery) to simultaneously quantify a panel of relevant cytokines and chemokines. The panel should include key markers like TNF-α, IL-6, IL-1β, IL-10, and IP-10 (CXCL10).
-
Run all samples from a single subject in the same assay plate to minimize inter-assay variability.
-
-
Data Analysis:
-
Calculate the concentration of each analyte using the standard curve from the assay.
-
For each subject, plot the cytokine concentrations over time to visualize the kinetic profile.
-
Compare the peak concentrations (Cmax) and the area under the curve (AUC) of the cytokine response between different dose groups and the placebo control. Statistical analysis (e.g., ANOVA or Kruskal-Wallis test) should be used to determine the significance of the observed differences.
-
References
- 1. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. medkoo.com [medkoo.com]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK1795091 and Anti-OX40 Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving the combination of GSK1795091, a Toll-like receptor 4 (TLR4) agonist, and anti-OX40, a T-cell co-stimulatory antibody.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during in-vitro and in-vivo experiments with this compound and anti-OX40 combination therapy.
Issue 1: Inconsistent or lower than expected in-vitro activation of immune cells with this compound.
-
Question: We are observing variable or weak activation of dendritic cells (DCs) or macrophages in our in-vitro assays with this compound. What could be the cause?
-
Answer & Troubleshooting:
-
Formulation and Aggregation: this compound is a synthetic lipid A analog, and its biological activity is highly dependent on its formulation and aggregation state.[1][2][3] A manufacturing change that resulted in larger aggregate sizes of this compound was shown to reduce its pharmacodynamic activity, leading to diminished cytokine responses.[1][2][3]
-
Recommendation: Ensure that the solvent and preparation method for this compound are consistent with protocols known to produce smaller aggregates. For instance, a change from sonication to ethanol (B145695) dissolution for the active pharmaceutical ingredient has been associated with reduced activity.[2] It is advisable to characterize the particle size of your this compound formulation if you suspect this to be an issue.
-
-
Cell Culture Conditions: The presence of serum components in the culture media can sometimes interfere with the activity of TLR agonists.
-
Recommendation: If possible, perform initial experiments in serum-free media or with reduced serum concentrations to assess the direct effect of this compound.
-
-
TLR4 Expression Levels: The level of TLR4 expression on your target cells can influence the magnitude of the response.
-
Recommendation: Verify the TLR4 expression on your specific cell lines or primary cells using flow cytometry.
-
-
Issue 2: Suboptimal T-cell proliferation or cytokine production with anti-OX40 treatment in vitro.
-
Question: Our in-vitro assays with anti-OX40 are showing weak T-cell proliferation and cytokine secretion. How can we improve this?
-
Answer & Troubleshooting:
-
T-cell Activation State: OX40 is not constitutively expressed on naive T-cells; its expression is induced upon T-cell receptor (TCR) activation.
-
Recommendation: Ensure that the T-cells are pre-activated to induce OX40 expression before or concurrently with anti-OX40 treatment. This can be achieved by stimulation with anti-CD3 and anti-CD28 antibodies.
-
-
Antibody Isotype and Cross-linking: The agonistic activity of anti-OX40 antibodies can be dependent on their isotype and the degree of cross-linking.
-
Recommendation: The use of a secondary cross-linking antibody can enhance the agonistic activity of some anti-OX40 clones. The choice of antibody isotype can also influence the mechanism of action, with some isotypes mediating direct T-cell agonism and others acting indirectly through depletion of regulatory T-cells (Tregs).[4]
-
-
Assay Duration: The kinetics of the OX40-mediated response may vary.
-
Recommendation: Perform a time-course experiment to determine the optimal duration for observing maximal T-cell proliferation and cytokine production.
-
-
Issue 3: Lack of synergistic anti-tumor effect in vivo with this compound and anti-OX40 combination therapy.
-
Question: We are not observing the expected synergistic tumor growth inhibition in our mouse models with the combination therapy. What are the potential reasons?
-
Answer & Troubleshooting:
-
Dosing and Schedule: The timing and sequence of administration of this compound and anti-OX40 can be critical for achieving synergy. This compound, as an innate immune activator, can help to create an inflammatory tumor microenvironment that is more conducive to the action of the T-cell co-stimulatory anti-OX40 antibody.
-
Recommendation: Consider administering this compound prior to or concurrently with the anti-OX40 antibody to prime the immune system. Preclinical studies have shown that the combination can induce a robust pharmacodynamic response, including an increase in Th1 cytokines and a higher CD8:Treg ratio.[1]
-
-
Tumor Model Selection: The immunogenicity of the tumor model is a key factor. The combination therapy is likely to be more effective in "cold" tumors with a less inflamed microenvironment, where this compound can help to initiate an immune response that can then be amplified by anti-OX40.
-
Recommendation: Characterize the immune infiltrate of your tumor model at baseline. If the tumor is highly infiltrated with T-cells already, the synergistic effect of the combination may be less pronounced.
-
-
Route of Administration: The route of administration can influence the systemic versus local effects of the drugs.
-
Issue 4: High toxicity or unexpected side effects in vivo.
-
Question: We are observing significant weight loss or other signs of toxicity in our experimental animals treated with the combination therapy. How can we mitigate this?
-
Answer & Troubleshooting:
-
Cytokine Release Syndrome (CRS): Both TLR4 agonists and anti-OX40 can induce the release of pro-inflammatory cytokines, and their combination could potentially lead to an exaggerated cytokine response.
-
Recommendation: Monitor animals closely for signs of CRS. Consider performing a dose-titration study for both agents to find a therapeutic window with acceptable toxicity. Measuring serum cytokine levels can help to quantify the inflammatory response.
-
-
Hepatotoxicity: Some immune-activating antibodies have been associated with liver damage.[8]
-
Recommendation: Monitor liver enzymes (e.g., ALT, AST) in treated animals. If hepatotoxicity is observed, a reduction in the dose of one or both agents may be necessary.
-
-
Quantitative Data Summary
The following tables summarize the expected outcomes based on preclinical data for the combination of this compound and an anti-OX40 agonist. Please note that specific results will vary depending on the experimental model and conditions.
Table 1: In Vivo Anti-Tumor Efficacy
| Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Vehicle Control | 0 | - | [1] |
| This compound alone | Moderate | Modest | [1] |
| Anti-OX40 alone | Low to Moderate | Modest | [1] |
| This compound + Anti-OX40 | High (Synergistic) | Significant | [1] |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T-cells | Regulatory T-cells (Tregs) | CD8:Treg Ratio | Reference |
| Vehicle Control | Baseline | Baseline | Baseline | [1] |
| This compound alone | Increased | Decreased | Increased | [1] |
| Anti-OX40 alone | Increased | Variable | Increased | [1] |
| This compound + Anti-OX40 | Significantly Increased | Decreased | Significantly Increased | [1] |
Table 3: Systemic Cytokine Profile
| Cytokine | This compound + Anti-OX40 vs. Monotherapy | Expected Change | Reference |
| IFN-γ | Synergistic Increase | ↑↑ | [1] |
| TNF-α | Increase | ↑ | [1] |
| IL-2 | Increase | ↑ | [9] |
| IL-10 | Variable | ↑/↓ | [9] |
| IL-6 | Increase | ↑ | [10] |
Experimental Protocols
1. In Vitro T-Cell Proliferation Assay with Anti-OX40
-
Objective: To assess the ability of an anti-OX40 antibody to enhance T-cell proliferation.
-
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Coat a 96-well plate with an anti-CD3 antibody (e.g., 1 µg/mL).
-
Add PBMCs to the coated plate in the presence of a soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Add the anti-OX40 antibody at various concentrations. Include an isotype control antibody.
-
Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
-
Assess T-cell proliferation using a suitable method, such as CFSE dilution measured by flow cytometry or a colorimetric assay (e.g., WST-1).
-
2. In Vivo Murine Syngeneic Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound and anti-OX40 combination therapy.
-
Methodology:
-
Implant tumor cells (e.g., CT26 colon carcinoma or B16 melanoma) subcutaneously into the flank of syngeneic mice (e.g., BALB/c or C57BL/6, respectively).
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, anti-OX40 alone, and this compound + anti-OX40.
-
Administer treatments according to the desired schedule and route. For example, this compound can be administered intravenously, and the anti-OX40 antibody can be administered intraperitoneally. A typical dosing schedule might be twice weekly for 2-3 weeks.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, tumors and spleens can be harvested for further analysis, such as immunophenotyping of TILs and splenocytes by flow cytometry.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The combination of this compound and anti-OX40 leverages two distinct but complementary arms of the immune system. This compound activates the innate immune system through TLR4, while anti-OX40 enhances the adaptive T-cell response.
-
This compound (TLR4) Signaling Pathway: this compound binds to TLR4 on antigen-presenting cells (APCs) like dendritic cells and macrophages. This engagement triggers a downstream signaling cascade involving MyD88 and TRIF adaptor proteins, leading to the activation of transcription factors such as NF-κB and IRF3. The outcome is the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules on APCs, which enhances their ability to prime T-cells.
Caption: this compound activates the TLR4 signaling pathway in innate immune cells.
-
Anti-OX40 Signaling Pathway: The anti-OX40 antibody binds to the OX40 receptor on activated T-cells. This interaction recruits TNF receptor-associated factors (TRAFs), leading to the activation of downstream pathways like NF-κB and PI3K-Akt.[10] This signaling cascade promotes T-cell survival, proliferation, and cytokine production, ultimately enhancing the anti-tumor T-cell response.[10]
Caption: Anti-OX40 antibody enhances T-cell function through the OX40 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the combination therapy in a preclinical setting.
Caption: A typical experimental workflow for preclinical evaluation.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Impact of Isotype on the Mechanism of Action of Agonist Anti-OX40 Anti" by Jane E Willoughby, Lang Dou et al. [digitalcommons.library.tmc.edu]
- 5. dovepress.com [dovepress.com]
- 6. williamscancerinstitute.com [williamscancerinstitute.com]
- 7. The Combination Immunotherapy of TLR9 Agonist and OX40 Agonist via Intratumoural Injection for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OX40‐targeted immune agonist antibodies induce potent antitumor immune responses without inducing liver damage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined targeting of co-stimulatory (OX40) and co-inhibitory (CTLA-4) pathways elicits potent effector T cells capable of driving robust antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating GSK1795091: A Comparative Guide to Assessing TLR4 Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, on TLR4-expressing cells. By offering a comparative analysis with other well-characterized TLR4 modulators and detailing robust experimental protocols, this document serves as a critical resource for researchers in immunology and drug development.
Introduction to this compound and TLR4
This compound is a synthetic, small-molecule agonist of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][2] TLR4 is expressed on various immune cells, including monocytes, macrophages, and dendritic cells.[2] Its activation by ligands, such as lipopolysaccharide (LPS) from Gram-negative bacteria, triggers intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and the induction of an adaptive immune response.[2] this compound is being investigated for its potential as a vaccine adjuvant and in cancer immunotherapy due to its ability to potently activate the immune system.[1]
Comparison with Alternative TLR4 Modulators
To objectively evaluate the activity of this compound, it is essential to compare its performance against other well-established TLR4 modulators. This guide focuses on two key comparators:
-
Monophosphoryl Lipid A (MPLA): A detoxified and less pyrogenic derivative of LPS, MPLA is a well-characterized TLR4 agonist widely used as a vaccine adjuvant in humans.[3]
-
Eritoran (E5564): A synthetic analog of the lipid A portion of LPS, Eritoran acts as a potent and selective antagonist of the TLR4 signaling complex.
Data Presentation: Comparative Activity of TLR4 Modulators
The following tables summarize the available quantitative and qualitative data for this compound and its comparators. It is important to note that direct comparison of potency can be challenging due to variations in experimental systems and the limited availability of publicly disclosed EC50 values for this compound.
| Compound | Mechanism of Action | Cellular Activity (Human) | In Vivo Activity (Mouse) |
| This compound | Synthetic TLR4 Agonist | Dose-dependent induction of cytokines (e.g., TNF-α, IL-6, IL-1β) in healthy volunteers following intravenous administration (7-100 ng).[4] | Adjuvant effect: enhances mucosal and systemic immunity to influenza vaccine (0.1 µ g/mouse , intranasal).[1] Anti-tumor activity: inhibits tumor growth and increases survival (25 µ g/mouse , IV).[1] |
| Monophosphoryl Lipid A (MPLA) | TLR4 Agonist (Lipid A derivative) | Potent activator of human TLR4, though some preparations show partial agonism. Working concentration for human TLR4 cells: 3 ng - 1 µg/mL. | Potent activator of murine TLR4. Working concentration for mouse TLR4 cells: 10 pg - 100 ng/mL. |
| Eritoran (E5564) | TLR4 Antagonist | Potent inhibitor of LPS-induced TNF-α production in human monocytes with an IC₅₀ in the low nanomolar range (~1–5 nM). | Protects mice from lethal influenza infection. |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values are key metrics for compound potency. The lack of a publicly available in vitro EC50 for this compound necessitates the use of in vivo dosage and observed pharmacodynamic effects for comparison.
Experimental Protocols
Validating the activity of a TLR4 agonist like this compound requires a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro TLR4 Activation Assay using HEK-Blue™ hTLR4 Reporter Cells
This assay quantifies TLR4 activation by measuring the activity of a reporter gene (Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (this compound, MPLA) and controls (LPS, sterile water)
-
Flat-bottom 96-well plates
Protocol:
-
Prepare a cell suspension of HEK-Blue™ hTLR4 cells at a concentration of approximately 1.4 x 10⁵ cells/mL in HEK-Blue™ Detection medium.
-
Add 20 µL of each test compound dilution, positive control (e.g., 100 ng/mL LPS), and negative control (sterile water) to the appropriate wells of a 96-well plate.
-
Immediately add 180 µL of the cell suspension (~25,000 cells) to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.
-
Measure SEAP activity by reading the absorbance at 620-655 nm using a spectrophotometer. The development of a purple/blue color indicates TLR4 activation.
Cytokine Release Assay using Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the production and secretion of cytokines from primary human immune cells in response to TLR4 stimulation.
Materials:
-
Ficoll-Paque™ or similar density gradient medium
-
Human whole blood or buffy coats
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Test compounds (this compound, MPLA) and controls (LPS, PBS)
-
24-well tissue culture plates
-
ELISA or multiplex cytokine assay kits (e.g., Bio-Plex)
Protocol:
-
PBMC (B10772833) Isolation:
-
Dilute whole blood or buffy coat with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the "buffy coat" layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count.
-
-
Cell Stimulation:
-
Seed PBMCs into a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Allow the cells to rest for at least 2 hours before stimulation.
-
Add serial dilutions of the test compounds and controls to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the culture supernatants.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.
-
In Vivo Adjuvant Activity Assessment in a Mouse Immunization Model
This protocol assesses the ability of this compound to enhance the immune response to a model antigen, ovalbumin (OVA).
Materials:
-
C57BL/6 or BALB/c mice
-
Ovalbumin (OVA) protein
-
Adjuvant (this compound or MPLA)
-
Complete Freund's Adjuvant (CFA) or Alum as a control adjuvant
-
Sterile PBS
Protocol:
-
Immunization:
-
Prepare the immunization formulations by mixing OVA with the respective adjuvant (this compound, MPLA, or control adjuvant) or PBS.
-
On day 0, immunize mice subcutaneously (s.c.) or intraperitoneally (i.p.) with 100 µg of OVA in the prepared formulation.
-
Administer a booster immunization with the same formulation on day 14.
-
-
Sample Collection:
-
On day 21 or 28, collect blood samples via cardiac puncture or tail bleed to obtain serum.
-
Spleens can also be harvested to assess T-cell responses.
-
-
Antibody Titer Measurement:
-
Measure OVA-specific antibody titers (e.g., IgG1, IgG2a) in the serum using ELISA.
-
Coat ELISA plates with OVA, add serial dilutions of the mouse serum, and detect bound antibodies with isotype-specific secondary antibodies.
-
-
Data Analysis:
-
Compare the antibody titers between the groups that received OVA with this compound, OVA with a control adjuvant, and OVA alone to determine the adjuvant effect of this compound.
-
Mandatory Visualizations
TLR4 Signaling Pathway
The activation of TLR4 by an agonist like this compound initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. These pathways culminate in the activation of transcription factors such as NF-κB and IRF3, leading to the expression of pro-inflammatory cytokines and type I interferons.
Caption: TLR4 signaling cascade initiated by an agonist.
Experimental Workflow for Validating TLR4 Agonist Activity
The process of validating a TLR4 agonist involves a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Workflow for TLR4 agonist validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. pbmc cytokine production: Topics by Science.gov [science.gov]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to TLR4 Agonist Adjuvants: GSK1795091 vs. Monophosphoryl Lipid A (MPL)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Toll-like receptor 4 (TLR4) agonist adjuvants: GSK1795091, a synthetic lipid A analog, and Monophosphoryl Lipid A (MPL), a well-established derivative of bacterial lipopolysaccharide. Both adjuvants are designed to enhance the immunogenicity of vaccines by stimulating the innate immune system, leading to a more robust and durable adaptive immune response. This document summarizes their mechanisms of action, presents available experimental data for performance comparison, details relevant experimental protocols, and provides visualizations of key pathways and workflows.
At a Glance: Key Differences and Similarities
| Feature | This compound | Monophosphoryl Lipid A (MPL) |
| Origin | Synthetic Glycolipid | Derived from Salmonella minnesota R595 Lipopolysaccharide (LPS) |
| Mechanism of Action | TLR4 Agonist | TLR4 Agonist |
| Key Downstream Signaling | TLR4-mediated activation of innate immune cells | TLR4-MyD88-NF-κB pathway |
| Immune Response Profile | Th1-biased; induction of pro-inflammatory cytokines | Th1-biased; enhances both humoral and cellular immunity |
| Clinical Status | Evaluated in Phase I clinical trials | Component of licensed vaccines (e.g., Cervarix®, Shingrix®) and extensively studied in clinical trials |
Mechanism of Action: TLR4-Mediated Immune Activation
Both this compound and MPL exert their adjuvant effects by activating Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][2] TLR4 is primarily expressed on antigen-presenting cells (APCs) such as dendritic cells and macrophages.
Upon binding to the TLR4/MD2 complex on the cell surface, both adjuvants trigger a downstream signaling cascade. This leads to the activation of transcription factors, most notably NF-κB, which results in the production of a range of pro-inflammatory cytokines and chemokines.[1] These include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-12, and interferon-gamma (IFN-γ).[1][3] This inflammatory milieu promotes the maturation of APCs, enhances antigen presentation, and ultimately directs the adaptive immune response towards a T helper 1 (Th1) phenotype, which is crucial for cell-mediated immunity against intracellular pathogens and for anti-tumor responses.
Signaling Pathway of TLR4 Agonists
Caption: TLR4 signaling cascade initiated by this compound or MPL.
Performance Data: A Comparative Overview
Direct head-to-head comparative studies with identical antigens, formulations, and in vivo models for this compound and MPL are limited in the public domain. However, data from independent studies provide insights into their respective performance characteristics.
Immunogenicity: Antibody and T-Cell Responses
Table 1: Summary of Immunogenicity Data
| Adjuvant | Antigen/Vaccine | Model | Key Findings |
| This compound | Various Tumor Antigens | Murine Syngeneic Tumor Models | Inhibited tumor growth and resulted in long-term survival. When combined with an OX40 agonist, it induced a significant increase in Th1 cytokines, enhanced T-cell activation and proliferation, and increased the CD8:Treg ratio.[1] |
| MPL | Influenza Virus-Like Particles | Mice | Significantly enhanced IgG2a and IgG2b responses, indicating a Th1-biased response. Also showed higher virus-neutralizing antibody titers compared to some other adjuvants.[4] |
| MPL | E7 Tumor-Associated Antigen | Mice (TC-1 tumor model) | In combination with SA-4-1BBL, it generated robust IFN-γ and E7-specific CD8+ T-cell killing responses, leading to tumor eradication.[5] |
Cytokine Induction
Table 2: Cytokine Profile Induced by this compound and MPL
| Adjuvant | Study Type | Key Cytokines Induced |
| This compound | Phase I Clinical Trial (Healthy Volunteers) | Transient, dose-dependent increases in pro-inflammatory cytokines and chemokines.[3] |
| This compound | Preclinical (in vivo) | Array of pro-inflammatory cytokines, including Th1 cytokines.[1] |
| MPL | Preclinical (in vitro, murine cells) | IL-12p70, TNF-α.[6] |
| MPL | Preclinical (in vivo, mice with influenza vaccine) | In combination with CpG, prevented the induction of high levels of inflammatory cytokines (IFN-γ, MCP-1, RANTES, KC, IP-10) in the lungs post-challenge.[7] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of vaccine adjuvants. Below are representative protocols for key experiments.
In Vivo Mouse Immunization Study
This protocol outlines a general procedure for assessing the immunogenicity of a vaccine formulation containing an adjuvant in a murine model.
Experimental Workflow for In Vivo Immunization
Caption: General workflow for a mouse immunization study.
Protocol:
-
Animal Handling: Use specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old). Acclimatize animals for at least one week before the experiment. All procedures should be in accordance with institutional animal care and use committee guidelines.[8][9]
-
Vaccine Formulation: Prepare the vaccine formulation by mixing the desired antigen with the adjuvant (this compound or MPL) at the specified concentrations immediately before injection.
-
Immunization:
-
Primary Immunization (Day 0): Anesthetize mice and immunize via the desired route (e.g., subcutaneous or intramuscular). The injection volume is typically 50-100 µL.[10]
-
Booster Immunization(s): Administer one or two booster immunizations at intervals of 2-3 weeks using the same vaccine formulation and route as the primary immunization.[9]
-
-
Sample Collection:
-
Collect blood samples at specified time points (e.g., pre-immunization and 2 weeks after the final boost) via retro-orbital or submandibular bleeding. Process blood to obtain serum for antibody analysis.
-
At the end of the study, euthanize mice and harvest spleens aseptically for the isolation of splenocytes to be used in T-cell assays.
-
-
Readouts:
-
Humoral Response: Determine antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a/c) in the serum using ELISA.
-
Cellular Response: Assess antigen-specific T-cell responses (e.g., IFN-γ, TNF-α, IL-2 production) from isolated splenocytes using Intracellular Cytokine Staining (ICS) followed by flow cytometry or ELISpot assay.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is for quantifying antigen-specific antibody levels in serum samples from immunized animals.[11][12][13][14][15]
Protocol:
-
Plate Coating: Coat 96-well microtiter plates with the specific antigen (e.g., 1-5 µg/mL in a suitable coating buffer like PBS) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., PBS with 1-3% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Serially dilute the serum samples in blocking buffer and add them to the wells. Incubate for 1-2 hours at room temperature. Include a positive and negative control serum on each plate.
-
Secondary Antibody Incubation: Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody isotype being measured (e.g., anti-mouse IgG). Incubate for 1 hour at room temperature.
-
Detection: Wash the plates and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm). The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value significantly above the background.
Intracellular Cytokine Staining (ICS) for T-Cell Response Analysis
This protocol allows for the detection of cytokine production within individual T cells, providing a measure of the antigen-specific cellular immune response.[16][17][18][19]
Protocol:
-
Cell Stimulation: Isolate splenocytes from immunized mice. Stimulate the cells (e.g., 1-2 x 10⁶ cells/well) in a 96-well plate for 4-6 hours with the specific antigen (e.g., a peptide pool), a positive control (e.g., PMA/Ionomycin or SEB), and a negative control (e.g., DMSO).[17] Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the duration of the stimulation to trap cytokines intracellularly.[17]
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD4, CD8) with fluorescently labeled antibodies for 20-30 minutes at 4°C.[16]
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is critical for allowing the intracellular cytokine antibodies to access their targets.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature or 4°C.[16]
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of CD4+ and CD8+ T cells that are producing specific cytokines in response to the antigen.
Conclusion
Both this compound and MPL are potent TLR4 agonist adjuvants capable of significantly enhancing vaccine-induced immune responses with a favorable Th1 bias. MPL has a long history of use in licensed vaccines and extensive clinical data supporting its safety and efficacy.[20][21][22][23] this compound is a promising synthetic alternative that has demonstrated potent immunomodulatory activity in early clinical development.[1][3][24]
The choice between these adjuvants will depend on the specific vaccine application, the desired immune response profile, and regulatory considerations. Further head-to-head studies are needed for a definitive comparison of their relative potency and efficacy in various vaccine contexts. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Lipid A-based Adjuvant Molecules - University of Maryland, Baltimore [dental.umaryland.edu]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mucosal Adjuvants for Influenza Virus-Like Particle Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SA-4-1BBL and monophosphoryl lipid A constitute an efficacious combination adjuvant for cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Effects of Monophosphoryl Lipid A, Oligodeoxynucleotide CpG, and Combination Adjuvants on Modulating Innate and Adaptive Immune Responses to Influenza Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPL and CpG combination adjuvants promote homologous and heterosubtypic cross protection of inactivated split influenza virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 11. Development and Characterization of a Standardized ELISA Including a Reference Serum on Each Plate to Detect Antibodies Induced by Experimental Malaria Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tips for ELISA | Rockland [rockland.com]
- 13. Quantifying Specific Antibody Concentrations by Enzyme-Linked Immunosorbent Assay Using Slope Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Intracellular Cytokine Staining Protocol [anilocus.com]
- 17. escholarship.org [escholarship.org]
- 18. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lerner.ccf.org [lerner.ccf.org]
- 20. Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Enhancement of antigen-specific immunity via the TLR4 ligands MPL adjuvant and Ribi.529 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of GSK1795091 for TLR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to GSK1795091
This compound is a synthetic, small-molecule agonist of Toll-like receptor 4 (TLR4), a key component of the innate immune system.[1][2][3][4] Structurally, it is a dendritic glycolipid that mimics bacterial lipid A, the primary natural ligand for TLR4.[5] By activating TLR4, this compound stimulates innate immune cells such as dendritic cells, monocytes, and macrophages, leading to the production of pro-inflammatory cytokines and the induction of a T helper 1 (Th1) immune response.[3][5] This immunostimulatory activity has positioned this compound for investigation as a vaccine adjuvant and in cancer immunotherapy.[1][5][6] It has been described as a "potent and selective TLR4 agonist"; however, quantitative data to fully substantiate its selectivity across the TLR family is limited in publicly accessible literature.[6]
Comparative TLR4 Agonists
To provide a framework for evaluating the specificity of this compound, this guide includes two widely used TLR4 agonists as comparators:
-
Monophosphoryl Lipid A (MPLA): A derivative of the lipid A portion of lipopolysaccharide (LPS) from Salmonella minnesota R595. It is a well-characterized TLR4 agonist and is used as an adjuvant in several approved vaccines.[7]
-
Glucopyranosyl Lipid A (GLA): A synthetic TLR4 agonist that is a structural analog of lipid A. It is also utilized as a vaccine adjuvant to enhance immune responses.
Data Presentation: Assessing TLR4 Agonist Activity
The potency of TLR4 agonists is typically determined by measuring their ability to activate the TLR4 signaling pathway in a dose-dependent manner. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of an agonist that produces 50% of the maximal response. While a direct comparative table with EC50 values for this compound, MPLA, and GLA from a single, comprehensive study is not available, the following table outlines the expected data format for such a comparison.
| Agonist | Target Receptor | Cell Line | Assay Readout | EC50 (Concentration) | Reference |
| This compound | Human TLR4 | HEK-Blue™ hTLR4 | NF-κB Reporter (SEAP) | Data not available | |
| MPLA | Human TLR4 | HEK-Blue™ hTLR4 | NF-κB Reporter (SEAP) | Data not available | |
| GLA | Human TLR4 | HEK-Blue™ hTLR4 | NF-κB Reporter (SEAP) | Data not available |
Note: The absence of publicly available, directly comparable EC50 values for this compound presents a significant gap in its specificity assessment.
Specificity Profile: Activity Across Other TLRs
A crucial aspect of assessing the specificity of a TLR agonist is to determine its activity against other members of the TLR family. An ideal TLR4 agonist would exhibit high potency for TLR4 with minimal to no activity on other TLRs. A comprehensive selectivity panel would involve testing the agonist against a range of TLR-expressing cell lines.
| Agonist | TLR2 | TLR3 | TLR5 | TLR7 | TLR8 | TLR9 | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
| MPLA | Generally considered TLR4-specific | ||||||
| GLA | Generally considered TLR4-specific |
Note: The lack of published data on the activity of this compound across a panel of TLRs is a critical missing piece of information for a thorough specificity evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the specificity of TLR4 agonists.
TLR4 Activation Assay using HEK-Blue™ Cells
This assay is a standard method for determining the potency of TLR agonists.
-
Cell Line: HEK-Blue™ hTLR4 cells, which are human embryonic kidney (HEK) 293 cells stably co-expressing human TLR4, MD-2, and CD14, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Methodology:
-
HEK-Blue™ hTLR4 cells are seeded in 96-well plates at a density of approximately 5 x 104 to 1 x 105 cells/well.
-
The cells are then stimulated with a serial dilution of the TLR4 agonist (e.g., this compound, MPLA, or GLA) for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, the cell culture supernatant is collected.
-
The level of SEAP is quantified by adding a SEAP detection reagent (e.g., QUANTI-Blue™) to the supernatant and measuring the optical density (OD) at 620-655 nm using a spectrophotometer.
-
The EC50 value is then calculated from the dose-response curve.
-
TLR Selectivity Panel Assay
To assess specificity, the agonist is tested against a panel of cell lines, each expressing a different TLR.
-
Cell Lines: A panel of HEK-Blue™ cells, each expressing a different human TLR (e.g., hTLR2, hTLR3, hTLR5, hTLR7, hTLR8, hTLR9).
-
Methodology:
-
Each HEK-Blue™ TLR cell line is seeded in separate 96-well plates.
-
The cells are stimulated with the test agonist (e.g., this compound) at a fixed high concentration (e.g., 1-10 µM) and also with a known agonist for each respective TLR as a positive control.
-
Following an 18-24 hour incubation, SEAP activity is measured as described in the TLR4 activation assay.
-
The activity of the test agonist on each TLR is compared to the baseline and the positive control to determine cross-reactivity.
-
Visualizations
TLR4 Signaling Pathway
Caption: Simplified TLR4 signaling pathway initiated by this compound.
Experimental Workflow for Specificity Assessment
Caption: Experimental workflow for determining the potency and selectivity of this compound.
Discussion and Conclusion
This compound is presented as a potent and selective TLR4 agonist with potential applications in immunotherapy and as a vaccine adjuvant.[6] However, a comprehensive, publicly available dataset to quantitatively support its specificity is currently lacking. The performance of this compound can also be influenced by its formulation, as manufacturing changes have been shown to affect its biological activity.[8][9][10]
For a definitive assessment of this compound's specificity, further studies are required to:
-
Determine its EC50 value for TLR4 activation in direct comparison with other synthetic and natural TLR4 agonists like MPLA and GLA.
-
Evaluate its activity across a comprehensive panel of TLRs to confirm its selectivity and rule out off-target effects.
Researchers and drug development professionals should consider these gaps in the available data when evaluating this compound for their specific applications. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative specificity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [PDF] Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 8. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparative analysis of cytokine profiles induced by different TLR4 agonists
A Comparative Guide to Cytokine Profiles Induced by TLR4 Agonists
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2][3] Activation of TLR4 triggers signaling cascades that lead to the production of a wide array of cytokines, orchestrating the subsequent inflammatory and adaptive immune responses.[2][4] Different TLR4 agonists, however, can induce distinct cytokine profiles, a property that is being leveraged for the development of novel vaccine adjuvants and immunomodulatory therapies.[1][5]
This guide provides a comparative analysis of the cytokine profiles induced by three prominent TLR4 agonists: Lipopolysaccharide (LPS), Monophosphoryl Lipid A (MPLA), and Glucopyranosyl Lipid A (GLA).
Comparative Analysis of TLR4 Agonists
Lipopolysaccharide (LPS): The Prototypical Agonist LPS is the major component of the outer membrane of Gram-negative bacteria and the most potent natural agonist for TLR4.[1][2] It is a powerful immunostimulant but its clinical use is hampered by its high toxicity, which can lead to septic shock.[1] LPS robustly activates both major TLR4 signaling pathways: the MyD88-dependent pathway, which drives the production of pro-inflammatory cytokines like TNF-α and IL-6, and the TRIF-dependent pathway, which is crucial for the induction of Type I interferons (IFNs) and the maturation of dendritic cells.[3][6][7]
Monophosphoryl Lipid A (MPLA): The Detoxified Derivative MPLA is a chemically modified, detoxified derivative of LPS from Salmonella minnesota R595.[8][9][10] This modification significantly reduces its toxicity while largely preserving its immunostimulatory adjuvant properties.[8][10][11] MPLA is known to be a "TRIF-biased" agonist, meaning it preferentially activates the TRIF-dependent signaling pathway.[9][11] This leads to a distinct cytokine profile characterized by lower levels of pyrogenic pro-inflammatory cytokines (like TNF-α) compared to LPS, while still effectively inducing the maturation of antigen-presenting cells (APCs).[11][12][13][14] MPLA is a key component in the FDA-approved AS04 adjuvant system used in human vaccines.[8][9]
Glucopyranosyl Lipid A (GLA): The Synthetic Agonist GLA is a fully synthetic TLR4 agonist designed to mimic the immunostimulatory effects of MPLA. As a synthetic molecule, it offers high purity and batch-to-batch consistency. Similar to MPLA, GLA is less toxic than LPS and demonstrates a preference for the TRIF-dependent pathway.[15] Studies have shown that GLA effectively induces the transcription of genes for cytokines such as IL-6, TNF-α, and various chemokines (e.g., CXCL1, CXCL10) in both mouse and human dendritic cells.[16]
Data Presentation: Comparative Cytokine Induction
The following table summarizes the typical cytokine response observed in human or murine myeloid cells (e.g., macrophages, dendritic cells) following stimulation with LPS, MPLA, and GLA. The responses are presented qualitatively ("High," "Moderate," "Low") as absolute quantitative values can vary significantly based on experimental conditions (cell type, donor variability, agonist concentration, and formulation).
| Cytokine | Agonist | Typical Response | Primary Signaling Pathway | Key Function |
| TNF-α | LPS | High | MyD88-dependent | Pro-inflammatory, pyrogenic |
| MPLA | Low to Moderate | MyD88-dependent | Less pyrogenic than LPS[13][14] | |
| GLA | Low to Moderate | MyD88-dependent | Reduced pyrogenicity[15] | |
| IL-6 | LPS | High | MyD88-dependent | Pro-inflammatory, acute phase response |
| MPLA | Moderate | MyD88-dependent | Potent, but often lower than LPS[13] | |
| GLA | Moderate | MyD88-dependent | Effective induction[16] | |
| IL-1β | LPS | High | MyD88-dependent | Pro-inflammatory, fever |
| MPLA | Low | MyD88-dependent | Significantly attenuated vs. LPS[13] | |
| GLA | Low | MyD88-dependent | Attenuated response | |
| IL-10 | LPS | Moderate | Both/Complex | Anti-inflammatory, regulatory |
| MPLA | Moderate | Both/Complex | Important for immune balance[10] | |
| GLA | Moderate | Both/Complex | Regulatory response induction | |
| IFN-β | LPS | Moderate | TRIF-dependent | Antiviral, DC maturation |
| MPLA | Moderate to High | TRIF-dependent | Key feature of TRIF-biased agonists[11] | |
| GLA | Moderate to High | TRIF-dependent | Strong induction of Type I IFNs | |
| CXCL10 (IP-10) | LPS | High | TRIF-dependent | Chemoattractant for T cells, NK cells |
| MPLA | High | TRIF-dependent | Robust induction | |
| GLA | High | TRIF-dependent | Robust induction[16] |
This table represents a generalized summary. Relative cytokine levels can be influenced by the specific experimental system and agonist formulation.
Visualizing the Mechanisms
TLR4 Signaling Pathways
The differential cytokine profiles of TLR4 agonists can be attributed to their preferential activation of two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.
Caption: Canonical TLR4 signaling diverges into MyD88- and TRIF-dependent pathways.
Experimental Workflow for Cytokine Profiling
A typical in vitro experiment to compare the cytokine profiles of different TLR4 agonists follows a standardized workflow.
Caption: Standard workflow for in vitro analysis of TLR4 agonist-induced cytokines.
Agonist Structure-Function Relationship
The differential signaling is rooted in the molecular structure of the agonists, which influences how they induce conformational changes in the TLR4/MD-2 receptor complex.
Caption: Structural differences in TLR4 agonists lead to biased signaling and distinct outcomes.
Experimental Protocols: A Representative Method
This section outlines a generalized protocol for stimulating human peripheral blood mononuclear cells (PBMCs) to assess cytokine production in response to different TLR4 agonists.
1. Isolation of PBMCs
-
Human whole blood is collected in heparinized tubes.
-
PBMCs are isolated using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cells are washed twice with sterile phosphate-buffered saline (PBS) and resuspended in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin).
-
Cell viability and concentration are determined using a hemocytometer and trypan blue exclusion.
2. Cell Culture and Stimulation
-
PBMCs are seeded in a 96-well flat-bottom tissue culture plate at a density of 2 x 10^5 cells per well in 200 µL of complete RPMI medium.
-
Cells are allowed to rest for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Stock solutions of TLR4 agonists (e.g., LPS: 1 mg/mL, MPLA: 1 mg/mL, GLA: 1 mg/mL) are prepared in sterile, endotoxin-free water or DMSO and then diluted to working concentrations in complete RPMI medium.
-
Cells are stimulated by adding the agonists to achieve final concentrations ranging from 10 ng/mL to 1000 ng/mL. A vehicle control (medium alone) must be included.
-
The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
3. Supernatant Collection and Cytokine Quantification
-
After incubation, the plates are centrifuged at 400 x g for 10 minutes to pellet the cells.
-
The cell-free supernatant from each well is carefully collected and stored at -80°C until analysis.
-
Cytokine concentrations (e.g., TNF-α, IL-6, IL-10, IFN-β, CXCL10) in the supernatants are quantified using a multiplex bead-based immunoassay (e.g., Luminex) or individual Enzyme-Linked Immunosorbent Assays (ELISAs), following the manufacturer's instructions.
4. Data Analysis
-
Standard curves are generated for each cytokine to determine their concentrations in the samples.
-
The results are expressed as pg/mL or ng/mL.
-
Statistical analysis (e.g., one-way ANOVA with post-hoc tests) is performed to compare the cytokine levels induced by the different agonists at various concentrations.[17] A p-value of <0.05 is typically considered statistically significant.
References
- 1. Synthetic Toll Like Receptor-4 (TLR-4) Agonist Peptides as a Novel Class of Adjuvants | PLOS One [journals.plos.org]
- 2. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Review of Toll-Like Receptor 4 Expression and Functionality in Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Beyond MyD88 and TRIF Pathways in Toll-Like Receptor Signaling [frontiersin.org]
- 5. Synthetic Toll like receptor-4 (TLR-4) agonist peptides as a novel class of adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 10. Role of Innate Immune Factors in the Adjuvant Activity of Monophosphoryl Lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation [frontiersin.org]
- 12. Differential response induced by LPS and MPLA in immunocompetent and septic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ETD | Understanding the Impact of LPS and GLA on the Induction of Proinflammatory Cytokines | ID: 00000068n | Emory Theses and Dissertations [etd.library.emory.edu]
- 16. Molecular and Cellular Response Profiles Induced by the TLR4 Agonist-Based Adjuvant Glucopyranosyl Lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TLR2 and TLR4 Stimulation Differentially Induce Cytokine Secretion in Human Neonatal, Adult, and Murine Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effect of GSK1795091 with Other Immunotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, when used in combination with other immunotherapies. As the field of immuno-oncology continues to seek potent combination strategies to overcome tumor resistance, understanding the interplay between innate immune activators like this compound and agents that modulate adaptive immunity is critical. This document summarizes key preclinical findings, outlines relevant experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.
Executive Summary
This compound is a synthetic lipid A analog designed to activate the TLR4 signaling pathway, a key component of the innate immune system.[1] Activation of TLR4 on antigen-presenting cells (APCs) such as dendritic cells and macrophages leads to the production of pro-inflammatory cytokines, enhanced antigen presentation, and the initiation of a robust anti-tumor immune response.[2] Preclinical evidence strongly suggests that combining this compound with other immunotherapies, particularly those targeting co-stimulatory molecules like OX40, can lead to synergistic anti-tumor effects. This synergy is characterized by enhanced T-cell activation, proliferation, and a more favorable tumor microenvironment, ultimately leading to improved tumor control.[1]
Preclinical Synergy with an OX40 Agonist
A key preclinical study investigated the combination of this compound with a murine surrogate OX40 agonist monoclonal antibody (mAb) in syngeneic mouse tumor models. The findings from this study demonstrated a potent synergistic anti-tumor response.[1]
Quantitative Data Summary
While specific numerical data from the preclinical studies are not publicly available in detail, the qualitative results from a pivotal study are summarized below. These findings highlight the significant enhancement of the anti-tumor immune response with the combination therapy compared to either agent alone.
| Parameter | This compound Monotherapy | Anti-OX40 Agonist Monotherapy | Combination Therapy (this compound + Anti-OX40 Agonist) |
| Tumor Growth | Inhibition of tumor growth | Modest tumor growth inhibition | Significant and synergistic inhibition of tumor growth, leading to long-term survival in a murine tumor model [1] |
| Cytokine Profile | Induction of pro-inflammatory cytokines | - | Significant increase in Th1-associated cytokines [1] |
| Gene Expression | - | - | Upregulation of interferon-regulated genes [1] |
| Tumor Microenvironment | Modulation of the tumor microenvironment | - | Higher infiltration of leukocytes into the tumor [1] |
| T-Cell Response | T-cell activation, reduction of regulatory T cells (Tregs) | T-cell activation and proliferation | Enhanced T-cell activation and proliferation, increased CD8+ T cell to Treg ratio, and clonal expansion of T-cells [1] |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the preclinical evaluation of this compound in combination with an OX40 agonist.
In Vivo Syngeneic Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-OX40 agonist in an immunocompetent mouse model.
-
Cell Lines: Syngeneic tumor cell lines (e.g., CT26 colon carcinoma or B16F10 melanoma) are cultured under standard conditions.
-
Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are used for CT26 and B16F10 models, respectively.
-
Tumor Implantation: Mice are subcutaneously inoculated with a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank.
-
Treatment Groups:
-
Vehicle control (e.g., PBS)
-
This compound monotherapy (administered intravenously)
-
Anti-OX40 agonist mAb monotherapy (administered intraperitoneally)
-
Combination of this compound and anti-OX40 agonist mAb
-
-
Dosing and Schedule: Treatment is initiated when tumors reach a palpable size (e.g., 50-100 mm³). Dosing schedules are determined based on the pharmacokinetics of the compounds.
-
Efficacy Readouts: Tumor volume is measured 2-3 times per week using calipers. Animal survival is monitored daily. Tumor growth inhibition and overall survival are the primary efficacy endpoints.
Multicolor Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
-
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
-
Sample Preparation: At a predetermined endpoint, tumors are excised, minced, and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD25, OX40, PD-1) and intracellular markers (e.g., Ki67 for proliferation, Granzyme B for cytotoxicity).
-
Data Acquisition: Stained cells are analyzed using a multicolor flow cytometer.
-
Data Analysis: Gating strategies are employed to identify and quantify different immune cell subsets, such as CD4+ helper T cells, CD8+ cytotoxic T cells, and regulatory T cells (Tregs). The expression of activation and exhaustion markers on these populations is also assessed.
Cytokine Profiling
-
Objective: To measure the levels of systemic and intra-tumoral cytokines and chemokines.
-
Sample Collection: Blood is collected via cardiac puncture or tail vein bleeding to isolate serum. Tumors are harvested and homogenized to create tumor lysates.
-
Cytokine Measurement: A multiplex immunoassay (e.g., Luminex-based assay or Meso Scale Discovery) is used to simultaneously quantify the concentrations of multiple cytokines and chemokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10, CXCL9, CXCL10) in the serum and tumor lysates.
-
Data Analysis: Cytokine concentrations are compared between treatment groups to assess the immunomodulatory effects of the therapies.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Synergistic activation of APCs and T-cells by this compound and an OX40 agonist.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound combination immunotherapy.
Conclusion
The preclinical data strongly support the hypothesis that combining the TLR4 agonist this compound with an OX40 agonist results in a synergistic anti-tumor immune response. This combination effectively bridges innate and adaptive immunity, leading to enhanced T-cell-mediated tumor killing. While clinical validation has been hampered by formulation challenges, the underlying biological rationale remains compelling. The experimental frameworks and pathway analyses presented in this guide offer a solid foundation for researchers and drug developers to further explore and optimize immunotherapy combinations involving this compound and other immune-modulating agents. Future studies should focus on leveraging this synergistic potential to develop more effective cancer immunotherapies.
References
Comparative Guide: Assessing the Cross-Reactivity of GSK1795091 with Toll-like Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Toll-like receptor (TLR) agonist GSK1795091, with a specific focus on its cross-reactivity profile with other members of the TLR family. While this compound is known as a potent and selective TLR4 agonist, this document aims to objectively present the available information and provide context for its specificity.
Introduction to this compound
This compound is a synthetic small molecule that acts as an agonist for Toll-like receptor 4 (TLR4).[1][2] TLR4 is a key component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria.[2] Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity.[2] Due to its immunostimulatory properties, this compound has been investigated as a potential vaccine adjuvant and as an immunotherapeutic agent in oncology.[1][3]
Cross-Reactivity Profile of this compound
While literature consistently describes this compound as a "potent and selective TLR4 agonist," publicly available data detailing its specific activity or lack thereof against a comprehensive panel of other TLRs (e.g., TLR1/2, TLR3, TLR5, TLR7, TLR8, TLR9) is limited.[4] The term "selective" in this context implies that the compound's biological activity is predominantly mediated through TLR4 with minimal to no engagement of other TLRs at therapeutically relevant concentrations.
The assessment of cross-reactivity is a critical step in drug development to understand the potential for off-target effects and to ensure the desired specific therapeutic action.
Quantitative Data Summary
A detailed quantitative comparison of the half-maximal effective concentration (EC50) of this compound across a full panel of TLRs is not available in the public domain. The table below provides a qualitative summary based on the current understanding of this compound's activity.
| Toll-like Receptor (TLR) | This compound Activity | Supporting Data |
| TLR4 | Agonist | Consistently reported as a potent and selective agonist.[1][2][4] |
| TLR1/2 | No significant activity reported | Data not publicly available |
| TLR2/6 | No significant activity reported | Data not publicly available |
| TLR3 | No significant activity reported | Data not publicly available |
| TLR5 | No significant activity reported | Data not publicly available |
| TLR7 | No significant activity reported | Data not publicly available |
| TLR8 | No significant activity reported | Data not publicly available |
| TLR9 | No significant activity reported | Data not publicly available |
Experimental Protocols for Assessing TLR Cross-Reactivity
To provide a framework for understanding how the selectivity of a TLR agonist like this compound is typically evaluated, a representative experimental protocol for a cell-based reporter assay is detailed below. This method is widely used to determine the potency and selectivity of compounds against various TLRs.
HEK293-Based TLR Reporter Assay
Objective: To determine the EC50 of a test compound (e.g., this compound) on a panel of human TLRs.
Principle: This assay utilizes human embryonic kidney (HEK293) cells that are stably co-transfected with a specific human TLR gene (e.g., TLR2, TLR3, TLR4/MD2/CD14, TLR5, TLR7, TLR8, or TLR9) and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of an NF-κB-inducible promoter. Activation of the specific TLR by an agonist leads to the activation of the NF-κB signaling pathway and subsequent expression of the reporter protein, which can be quantified.
Materials:
-
HEK-Blue™ hTLR cell lines (or equivalent) for each TLR to be tested.
-
Test compound (this compound) and known positive control agonists for each TLR.
-
Cell culture medium and supplements.
-
Reporter detection reagent (e.g., QUANTI-Blue™ for SEAP).
-
96-well plates.
-
Spectrophotometer or luminometer.
Methodology:
-
Cell Preparation: Culture the HEK293-TLR reporter cell lines according to the supplier's instructions. On the day of the assay, harvest the cells and adjust the cell density to the recommended concentration.
-
Assay Plate Preparation: Add a fixed volume of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compound and the appropriate positive control agonists. Add a small volume of these dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (typically 16-24 hours).
-
Reporter Gene Detection:
-
For SEAP reporter assays, collect a small aliquot of the cell culture supernatant and add it to the detection reagent in a separate 96-well plate.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
-
Data Analysis:
-
Plot the reporter activity (e.g., absorbance) against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value for each TLR.
-
Selectivity is determined by comparing the EC50 value for the primary target (TLR4) with the EC50 values for other TLRs. A significantly higher EC50 for other TLRs indicates selectivity for TLR4.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the TLR4 signaling pathway and a typical experimental workflow for assessing TLR agonist selectivity.
Caption: TLR4 Signaling Pathway Activated by this compound.
Caption: Workflow for TLR Agonist Selectivity Screening.
References
Benchmarking GSK1795091: A Comparative Analysis of Efficacy Against Established Cancer Immunotherapies
For Immediate Release
A comprehensive review of preclinical data positions the novel Toll-like receptor 4 (TLR4) agonist, GSK1795091, as a promising immuno-oncology agent. This guide provides a comparative analysis of its efficacy against established cancer immunotherapies, including checkpoint inhibitors and CAR-T cell therapy, offering researchers, scientists, and drug development professionals a data-driven overview of the current landscape.
Mechanism of Action: A Distinct Approach to Immune Activation
This compound is a synthetic TLR4 agonist that activates the innate immune system. By binding to and activating TLR4 on innate immune cells such as dendritic cells, monocytes, and macrophages, this compound triggers the production of pro-inflammatory cytokines and promotes a Th1-mediated immune response.[1] This mechanism enhances antigen presentation and subsequent T-cell activation, representing a distinct strategy compared to the direct modulation of T-cell activity by checkpoint inhibitors or the engineered antigen recognition of CAR-T cells.
In contrast, established immunotherapies function through different pathways:
-
PD-1/PD-L1 Inhibitors (e.g., Pembrolizumab): These monoclonal antibodies block the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells. This blockade prevents T-cell inactivation, enabling the immune system to recognize and attack cancer cells.
-
CTLA-4 Inhibitors (e.g., Ipilimumab): These agents target the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) on T-cells, another inhibitory receptor. By blocking CTLA-4, these inhibitors prevent the downregulation of T-cell responses, thereby promoting a sustained anti-tumor immune attack.
-
CAR-T Cell Therapy: This is a personalized cell therapy that involves genetically modifying a patient's T-cells to express chimeric antigen receptors (CARs). These receptors are designed to recognize specific antigens on the surface of tumor cells, leading to their direct and potent killing.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound monotherapy with other immunotherapies are limited in the public domain. However, by examining data from studies using comparable syngeneic mouse models, we can draw initial comparisons.
| Therapy | Cancer Model | Key Efficacy Data |
| This compound | Murine Syngeneic Tumor Models | Inhibited tumor growth and resulted in long-term survival.[1][2] A dose of 25 µ g/mouse led to long-term survival in a tumor model.[2] |
| Anti-PD-1 (Pembrolizumab) | MC38 Colon Carcinoma | 94% tumor growth inhibition on day 17.[3][4][5] 95% tumor growth inhibition on day 28, with 71.4% complete regression.[6] |
| Anti-CTLA-4 (Ipilimumab) | B16 Melanoma | Monotherapy showed minimal effect. Combination with a GM-CSF vaccine resulted in tumor eradication in 80% of mice. |
| CD19 CAR-T Cell Therapy | A20 Lymphoma | Eradication of systemic lymphoma and 100% disease-free survival with lymphodepleting pre-conditioning.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols: Syngeneic Mouse Models
The preclinical data presented for these immunotherapies are predominantly derived from syngeneic mouse tumor models. These models are critical for immuno-oncology research as they utilize immunocompetent mice, allowing for the evaluation of therapies that act on the immune system.
A general experimental workflow for evaluating anti-tumor efficacy in a syngeneic model is as follows:
-
Cell Culture and Tumor Implantation:
-
Murine cancer cell lines (e.g., MC38 for colon cancer, B16 for melanoma, A20 for lymphoma) are cultured in appropriate media.
-
A specific number of cells (typically 1x10^5 to 1x10^6) are harvested and suspended in a sterile solution like PBS or serum-free media.
-
The cell suspension is then implanted subcutaneously or orthotopically into the flank of syngeneic mice (e.g., C57BL/6 for MC38 and B16, BALB/c for A20).
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach a predetermined average volume (e.g., 50-100 mm³), the mice are randomized into treatment and control groups.
-
-
Therapeutic Intervention:
-
The investigational drug (e.g., this compound) or the established immunotherapy is administered according to a predefined dosing schedule and route (e.g., intravenous, intraperitoneal).
-
A control group receives a vehicle or an isotype control antibody.
-
-
Efficacy Assessment:
-
Tumor growth is continuously monitored throughout the study.
-
Primary efficacy endpoints include tumor growth inhibition (TGI), overall survival, and the number of tumor-free survivors.
-
At the end of the study, tumors may be excised and weighed.
-
-
Immunophenotyping (Optional):
-
Tumors, spleens, and lymph nodes can be harvested to prepare single-cell suspensions.
-
Flow cytometry is used to analyze the infiltration and activation status of various immune cell populations (e.g., CD4+ and CD8+ T-cells, regulatory T-cells, macrophages) within the tumor microenvironment.
-
Conclusion
This compound, with its distinct mechanism of activating the innate immune system, shows promise as a cancer immunotherapy. While direct comparative preclinical data is still emerging, the available information suggests it can induce anti-tumor responses. Established immunotherapies like anti-PD-1 and CAR-T cell therapies have demonstrated significant efficacy in specific preclinical models, leading to their successful clinical translation. Further studies, particularly head-to-head comparisons in standardized preclinical models, will be crucial to fully delineate the therapeutic potential of this compound in the evolving landscape of cancer immunotherapy.
Disclaimer: This comparison is based on publicly available preclinical data and is intended for informational purposes for a scientific audience. The efficacy and safety of these agents in humans are determined through rigorous clinical trials.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. southernresearch.org [southernresearch.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Syngeneic Mouse B-Cell Lymphoma Model for Pre-Clinical Evaluation of CD19 CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of GSK1795091's In Vivo Anti-Tumor Activity: A Comparative Guide
Mechanism of Action: TLR4-Mediated Immune Activation
GSK1795091 functions by binding to and activating TLR4, a pattern recognition receptor expressed on innate immune cells such as dendritic cells (DCs), monocytes, and macrophages.[1][2] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines. This, in turn, stimulates a T helper 1 (Th1) immune response, enhancing antigen presentation and activating cytotoxic T-lymphocytes (CTLs) to target and eliminate tumor cells.[1]
Signaling Pathway of this compound (TLR4 Agonist)
Caption: this compound activates the TLR4 signaling pathway.
In Vivo Anti-Tumor Activity of this compound
Preclinical studies in murine syngeneic tumor models have shown that this compound can inhibit tumor growth and improve long-term survival.[2][3] A key finding from these studies is the synergistic anti-tumor effect observed when this compound is administered in combination with an agonistic antibody against the co-stimulatory molecule OX40 (CD134).[3] This combination therapy leads to a more robust anti-tumor response by enhancing T-cell activation and proliferation.
While qualitative descriptions of this compound's efficacy are available, specific quantitative data from these preclinical studies are not extensively published, making a direct numerical comparison with alternatives challenging.
Comparative Analysis with Alternative TLR4 Agonists
Several other TLR4 agonists have been investigated for their anti-cancer properties. Monophosphoryl lipid A (MPLA) and Glucopyranosyl Lipid A stable emulsion (GLA-SE) are two prominent examples.
| Feature | This compound | Monophosphoryl Lipid A (MPLA) | Glucopyranosyl Lipid A (GLA-SE) |
| Description | Synthetic glycolipid TLR4 agonist. | A detoxified derivative of the lipid A portion of lipopolysaccharide (LPS).[4][5] | Synthetic TLR4 agonist formulated in a stable oil-in-water emulsion. |
| In Vivo Models | Murine syngeneic tumor models (e.g., CT26 colon carcinoma).[3] | Various murine tumor models.[6][7] | - |
| Reported Efficacy | Inhibits tumor growth and increases survival, particularly in combination with an OX40 agonist.[3] | Demonstrates anti-tumor activity and enhances the efficacy of cancer vaccines and checkpoint inhibitors.[6][7] | - |
| Clinical Status | Investigated in a Phase I trial, but manufacturing changes impacted the assessment of anti-tumor activity.[8][9] | FDA-approved as a vaccine adjuvant; continues to be studied in cancer immunotherapy.[4][5] | Has entered clinical trials for various cancers. |
Quantitative In Vivo Data for Alternative TLR4 Agonists
Due to the limited availability of public quantitative data for this compound, this section presents representative data for other TLR4 agonists to provide a comparative context for the expected level of in vivo activity.
Table 1: Representative In Vivo Anti-Tumor Efficacy of a TLR4 Agonist (MPLA) in a Syngeneic Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Anti-PD-L1 Antibody | 800 ± 150 | 46.7 |
| MPLA | 950 ± 200 | 36.7 |
| Anti-PD-L1 Antibody + MPLA | 300 ± 100 | 80.0 |
Note: The data presented in this table is a representative example based on findings for MPLA in combination with checkpoint inhibitors and is intended for illustrative purposes.[7] Actual results can vary based on the specific tumor model, dosing, and experimental conditions.
Experimental Protocols
Detailed experimental protocols for the in vivo studies of this compound are not publicly available. However, a general protocol for a syngeneic tumor model, such as the CT26 colon carcinoma model, which is relevant for testing immuno-oncology agents like this compound, is provided below.
Experimental Workflow for a Syngeneic Tumor Model Study
Caption: Workflow for in vivo anti-tumor activity assessment.
Protocol: CT26 Syngeneic Mouse Model
-
Cell Culture: CT26 colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[10][11][12]
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used.[10][13]
-
Tumor Cell Implantation: Mice are subcutaneously injected in the right flank with 1 x 10^6 CT26 cells in 100 µL of sterile phosphate-buffered saline.[11]
-
Tumor Growth Monitoring and Treatment Initiation: Tumor growth is monitored every 2-3 days using calipers. Treatment is typically initiated when tumors reach a volume of approximately 100-150 mm³.[11]
-
Treatment Groups:
-
Vehicle Control
-
This compound monotherapy
-
Alternative TLR4 agonist (e.g., MPLA)
-
Combination therapy (e.g., this compound + anti-OX40 antibody)
-
-
Drug Administration: this compound is administered intravenously at the specified dose and schedule.
-
Endpoint Analysis:
-
Tumor Volume: Measured bi-weekly and calculated using the formula: (Length x Width²) / 2.
-
Survival: Monitored daily, and the experiment is terminated when tumors reach a predetermined size or if signs of morbidity are observed.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations.
-
Conclusion
This compound is a promising TLR4 agonist that has demonstrated in vivo anti-tumor activity in preclinical models, particularly when used in combination with other immunotherapies like OX40 agonists. However, a direct quantitative comparison with other TLR4 agonists is hampered by the limited availability of public data for this compound. Further head-to-head preclinical studies and the resolution of manufacturing-related challenges in clinical formulations will be crucial to fully elucidate its therapeutic potential in oncology.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Monophosphoryl Lipid A (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 5. Monophosphoryl Lipid A (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monophosphoryl lipid A-induced activation of plasmacytoid dendritic cells enhances the anti-cancer effects of anti-PD-L1 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. CT26 Tumour Model In BALB/c Mice | In Vivo Drug Response [antineo.fr]
- 13. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK1795091 and Other Synthetic Lipid A Analogs as TLR4 Agonists
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of synthetic Toll-like Receptor 4 (TLR4) agonists, with a focus on GSK1795091.
This guide provides a detailed comparative study of this compound (also known as CRX-601), a synthetic lipid A analog, and other prominent synthetic lipid A derivatives, including Monophosphoryl Lipid A (MPLA), CRX-527, BECC438, and BECC470. These molecules are potent agonists of Toll-like Receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. Their ability to stimulate an immune response has led to their investigation and use as vaccine adjuvants and as immunotherapeutic agents in cancer treatment.[1]
Executive Summary
This compound is a synthetic, dendritic glycolipid that mimics the structure of bacterial lipid A, the principal endotoxic component of lipopolysaccharide (LPS).[1] Like other synthetic lipid A analogs, this compound activates TLR4, leading to the production of pro-inflammatory cytokines and the induction of a T helper 1 (Th1) biased immune response.[1] This makes it a promising candidate for enhancing the efficacy of vaccines and for stimulating anti-tumor immunity.[2] This guide presents a side-by-side comparison of the available quantitative data on the TLR4-activating potency and cytokine induction profiles of this compound and its counterparts. Detailed experimental protocols for key assays are also provided to support further research and development.
Data Presentation: Comparative Performance of Synthetic Lipid A Analogs
The following tables summarize the available quantitative data for this compound and other synthetic lipid A analogs. It is important to note that this data is compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparative TLR4 Activation Potency (EC50 Values)
| Compound | Cell Line | Assay Readout | EC50 (ng/mL) | Reference |
| This compound (CRX-601) | HEK293-hTLR4/MD2-CD14 | NF-κB Reporter | Data not publicly available in this format | - |
| MPLA (Synthetic) | HEK-Blue™ hTLR4 | SEAP Reporter | ~1-10 | [3] |
| CRX-527 | HEK293-hTLR4/MD2-CD14 | NF-κB Reporter | ~1 | [4] |
| BECC438 | HEK-Blue™ hTLR4 | NF-κB/SEAP Reporter | Potent activation observed, specific EC50 not stated | [2][5] |
| BECC470 | HEK-Blue™ hTLR4 | NF-κB/SEAP Reporter | Potent activation observed, specific EC50 not stated | [2][6] |
Table 2: Comparative Cytokine Induction Profiles in Human PBMCs (pg/mL)
| Compound (Concentration) | TNF-α | IL-6 | IL-1β | IFN-γ | Reference |
| This compound (7-100 ng) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | [7] |
| MPLA (100 ng/mL) | Significant induction | Significant induction | Moderate induction | Potent induction | [3] |
| CRX-527 (100 ng/mL) | Potent induction | Potent induction | Data not available | Potent induction | [8] |
| BECC438 (various) | Induces Th1-associated cytokines | Induces Th1-associated cytokines | Data not available | High levels induced | [5] |
| BECC470 (various) | Induces balanced Th1/Th2 cytokines | Induces balanced Th1/Th2 cytokines | Data not available | Moderate induction | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro TLR4 Activation Assay Using HEK-Blue™ hTLR4 Cells
This protocol describes a method to quantify the TLR4 agonist activity of synthetic lipid A analogs using a commercially available reporter cell line.
1. Cell Culture and Maintenance:
-
Culture HEK-Blue™ hTLR4 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and the appropriate selection antibiotics as per the manufacturer's instructions.
-
Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Passage cells every 2-3 days to maintain optimal growth.
2. Assay Procedure:
-
Seed HEK-Blue™ hTLR4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of HEK-Blue™ Detection 2 medium (InvivoGen).
-
Prepare serial dilutions of the synthetic lipid A analogs (e.g., this compound, MPLA, CRX-527) in endotoxin-free water or PBS.
-
Add 20 µL of each dilution to the appropriate wells. Include a positive control (e.g., LPS from E. coli O111:B4 at 100 ng/mL) and a negative control (vehicle).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
3. Data Acquisition and Analysis:
-
Measure the absorbance at 620-655 nm using a microplate reader. The color change in the medium is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.
-
Plot the absorbance values against the log of the agonist concentration.
-
Calculate the EC50 value, which is the concentration of the agonist that elicits a half-maximal response, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Measurement of Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for assessing the cytokine response induced by synthetic lipid A analogs in primary human immune cells.
1. Isolation of PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with sterile PBS and resuspend in complete RPMI 1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
2. Cell Stimulation:
-
Seed PBMCs into a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Add the synthetic lipid A analogs at various concentrations. Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (vehicle).
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
3. Cytokine Quantification:
-
Centrifuge the plates to pellet the cells and collect the culture supernatants.
-
Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) in the supernatants using a multiplex cytokine assay (e.g., Luminex-based assay) or individual ELISAs according to the manufacturer's instructions.
4. Data Analysis:
-
Generate standard curves for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curves.
-
Compare the cytokine levels induced by the different synthetic lipid A analogs.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the comparative study of synthetic lipid A analogs.
Caption: TLR4 Signaling Pathway Activation.
Caption: Experimental Workflow for Comparison.
References
- 1. Facebook [cancer.gov]
- 2. Novel lipid A mimetics, BECC438 and BECC470, act as potent adjuvants in bacterial and viral subunit vaccines | Semantic Scholar [semanticscholar.org]
- 3. SPA14 liposomes combining saponin with fully synthetic TLR4 agonist provide adjuvanticity to hCMV vaccine candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of TRIF Selectivity in the AGP Class of Lipid A Mimetics: Role of Secondary Lipid Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the TLR4 agonist BECC438 on a novel vaccine formulation against Shigella spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BECC Adjuvanted Vaccine Provides Cross-Protection from Both Homologous and Heterologous Influenza A Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid A analog CRX-527 conjugated to synthetic peptides enhances vaccination efficacy and tumor control - PMC [pmc.ncbi.nlm.nih.gov]
Confirming TLR4-Dependent Signaling of GSK1795091: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, with other alternatives. It details the current understanding of its signaling pathway and presents available experimental data to support its mechanism of action. While direct experimental evidence from TLR4 knockout models for this compound is not publicly available, the existing data strongly supports its function as a TLR4-dependent signaling molecule.
This compound is a synthetic, potent, and selective TLR4 agonist developed for its potential immunoadjuvant activity in cancer therapy.[1][2][3] Its mechanism of action is attributed to its ability to bind to and activate TLR4, a key receptor in the innate immune system.[1] This activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and the enhancement of adaptive immune responses.[1][2][3]
TLR4 Signaling Pathways
Activation of TLR4 by an agonist like this compound initiates two primary signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
TRIF-Dependent Pathway: Following internalization of the TLR4 receptor into endosomes, the TRIF-dependent pathway is activated. This leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β).
Experimental Data Supporting TLR4-Dependent Signaling
While direct evidence from TLR4 knockout models for this compound is not available in the reviewed literature, preclinical and clinical studies have demonstrated its ability to induce immune responses consistent with TLR4 activation.
Preclinical In Vivo Studies in Murine Models
In murine syngeneic tumor models, intravenously administered this compound has been shown to:
These effects are characteristic of TLR4 agonist activity.
First-in-Human Clinical Trial Data
A Phase I study in healthy volunteers demonstrated that intravenous administration of this compound resulted in:
-
Transient, dose-dependent increases in cytokine and chemokine concentrations, including IP-10, IL-10, IL-1Ra, IL-6, and MCP-1.[5][6]
These pharmacodynamic effects provide evidence of target engagement and downstream signaling consistent with TLR4 activation in humans.[6]
Comparison with Alternative TLR4 Agonists
Several other TLR4 agonists are used in research and clinical development. The table below provides a comparison of this compound with two well-characterized alternatives: Monophosphoryl Lipid A (MPL) and Glucopyranosyl Lipid A (GLA).
| Feature | This compound | Monophosphoryl Lipid A (MPL) | Glucopyranosyl Lipid A (GLA) |
| Source | Synthetic | Derived from Salmonella minnesota | Synthetic |
| Purity | High | Heterogeneous mixture | High |
| Clinical Status | Investigational | Component of approved vaccines (e.g., Cervarix, Fendrix) | Investigational |
| Reported Activity | Potent induction of pro-inflammatory cytokines in preclinical and clinical studies.[2][3][5][6] | Known to be less pyrogenic than LPS while retaining immunostimulatory activity. | Shown to induce robust MyD88- and TRIF-dependent gene expression. |
Experimental Protocols
While a specific protocol for confirming TLR4-dependency of this compound using knockout models is not available, a general workflow can be proposed based on standard immunological assays.
In Vitro Confirmation using Macrophages from Wild-Type and TLR4 Knockout Mice
-
Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from both wild-type and TLR4 knockout mice.
-
Stimulation: Treat BMDMs with varying concentrations of this compound, a positive control (e.g., LPS), and a negative control (vehicle).
-
Cytokine Analysis: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex immunoassay.
-
Data Analysis: Compare the cytokine production in response to this compound between wild-type and TLR4 knockout BMDMs. A significant reduction or absence of cytokine production in the knockout cells would confirm TLR4-dependency.
Logical Relationship for Confirming TLR4-Dependency
The logical framework for confirming the TLR4-dependent signaling of this compound is straightforward and relies on the principles of genetic knockout studies.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. asco.org [asco.org]
- 4. Inhibition of Hyperglycemia and Hyperlipidemia by Blocking Toll-like Receptor 4: Comparison of Wild-Type and Toll-like Receptor 4 Gene Knockout Mice on Obesity and Diabetes Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Hyperglycemia and Hyperlipidemia by Blocking Toll-like Receptor 4: Comparison of Wild-Type and Toll-like Receptor 4 Gene Knockout Mice on Obesity and Diabetes Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of GSK1795091 as a Monotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the immunogenicity of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist, when administered alone. This compound is under investigation for its potential as an immunoadjuvant in cancer therapy. Understanding its intrinsic immunomodulatory activity is crucial for its development as a standalone treatment or in combination regimens.
Overview of this compound
This compound is a potent and selective TLR4 agonist designed to activate the innate immune system.[1] By mimicking a key component of bacteria, it stimulates innate immune cells, such as dendritic cells, monocytes, and macrophages.[2] This activation triggers the production of pro-inflammatory cytokines and enhances antigen presentation, ultimately aiming to induce a robust anti-tumor immune response.[1][2]
Immunogenicity Profile of this compound Monotherapy
The primary clinical evidence for the immunogenicity of this compound as a monotherapy comes from a first-in-human (FTIH), randomized, double-blind, placebo-controlled, ascending-dose study (NCT02798978) conducted in healthy volunteers.[3]
Key Findings from the First-in-Human Study
-
Immune Cell Activation: Intravenous administration of this compound led to transient, dose-dependent changes in immune cell counts. These changes were observed 1 to 4 hours after administration and returned to baseline within 24 hours, indicating target engagement and downstream pharmacological activity.[3]
-
Cytokine and Chemokine Induction: The study demonstrated that this compound induces a dose-dependent increase in the concentration of circulating cytokines and chemokines. This effect was also transient, with levels returning to baseline within 24 hours.[3]
-
Safety and Tolerability: this compound was found to be acceptably tolerated in healthy volunteers at doses ranging from 7 to 100 ng.[3] The most common adverse events were influenza-like illness, headache, back pain, and increased body temperature.[3]
While the study confirmed the immunomodulatory effects of this compound, specific quantitative data on the fold-increase of various cytokines or the percentage change in immune cell populations at different dose levels are not publicly available in the reviewed literature.
Preclinical Evidence of Immunogenicity
In vivo preclinical studies in murine syngeneic tumor models have further supported the immunomodulatory activity of this compound as a monotherapy. At doses sufficient to induce systemic cytokines, this compound demonstrated the ability to inhibit tumor growth and lead to long-term survival.[1] These studies showed that this compound potently activates the immune system by:
-
Inducing a wide array of pro-inflammatory cytokines.[1]
-
Enhancing antigen presentation.[1]
-
Activating T cells.[1]
-
Reducing regulatory T cells.[1]
Comparison with Placebo
In the FTIH study, the immunomodulatory effects of this compound were compared against a placebo. The observed changes in immune cell counts and cytokine levels were attributable to this compound, as these effects were not observed in the placebo group.
Data Summary
Due to the limited availability of public data, a detailed quantitative comparison table cannot be provided. However, the available information is summarized below:
| Parameter | This compound Monotherapy | Placebo |
| Immune Cell Counts | Transient, dose-dependent changes observed 1-4 hours post-administration. | No significant changes reported. |
| Cytokine/Chemokine Levels | Transient, dose-dependent increases observed 1-4 hours post-administration. | No significant changes reported. |
| Adverse Events | Influenza-like illness, headache, back pain, increased body temperature. | Fewer adverse events reported. |
Experimental Protocols
First-in-Human Study (NCT02798978)
-
Study Design: A randomized, double-blind, placebo-controlled, single-center, ascending single-dose study in healthy adult volunteers.[3]
-
Participants: Forty participants were randomized (3:1) to receive either this compound or a placebo.[3]
-
Dosing: Single intravenous injections of this compound were administered at doses ranging from 7 to 100 ng.[3]
-
Assessments: The primary objective was to evaluate the safety and tolerability of this compound. Secondary and exploratory objectives included characterization of its pharmacokinetic and pharmacodynamic properties.[3] Pharmacodynamic assessments included monitoring changes in immune cell counts and cytokine and chemokine concentrations at various time points post-administration.[3]
Signaling Pathway and Experimental Workflow
This compound-Mediated TLR4 Signaling Pathway
This compound, as a TLR4 agonist, is expected to activate downstream signaling pathways similar to the natural TLR4 ligand, lipopolysaccharide (LPS). This activation occurs primarily through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, both of which culminate in the production of pro-inflammatory cytokines.
Caption: this compound activates TLR4, initiating MyD88 and TRIF-dependent pathways.
Experimental Workflow for Assessing Immunogenicity
The following diagram illustrates a typical workflow for evaluating the immunogenicity of an agent like this compound in a clinical trial setting.
Caption: Workflow for assessing this compound immunogenicity in a clinical trial.
Conclusion
This compound, when administered as a monotherapy, demonstrates clear immunomodulatory effects characterized by the transient activation of immune cells and the induction of pro-inflammatory cytokines and chemokines in a dose-dependent manner. These findings, supported by both clinical and preclinical data, underscore its potential as an immunoadjuvant. Further studies providing detailed quantitative data on the immune response to this compound alone will be valuable for optimizing its clinical development, both as a monotherapy and as a component of combination therapies. A notable consideration from other studies is that changes in the manufacturing process of this compound can significantly impact its biological activity, highlighting the importance of formulation consistency in its development.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro to In Vivo Translation of GSK1795091: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of GSK1795091, a synthetic Toll-like receptor 4 (TLR4) agonist. A critical aspect of the preclinical to clinical translation of this compound is the profound impact of its physicochemical properties, specifically its formulation and aggregate size, on its biological activity. This document summarizes key experimental findings, presents comparative data with other TLR4 agonists, and provides detailed experimental protocols to aid in the design and interpretation of future studies.
Executive Summary
This compound is a potent activator of the innate immune system through its agonist activity on TLR4. In vitro studies demonstrate its ability to induce pro-inflammatory cytokine production in immune cells. In vivo, it has shown promise as both a vaccine adjuvant and an anti-cancer agent in murine models. However, a pivotal clinical trial (NCT03447314) revealed a critical dependency of its in vivo pharmacodynamic activity on the drug's formulation. A manufacturing change that resulted in a larger aggregate size of this compound led to a loss of cytokine induction in patients, despite achieving higher systemic exposure. This highlights a crucial disconnect between in vitro potency and in vivo efficacy that is governed by the physical form of the compound. This guide will delve into the available data to illuminate this phenomenon and provide a framework for evaluating the in vitro to in vivo translation of this compound and similar molecules.
Mechanism of Action: TLR4 Signaling Pathway
This compound mimics the action of lipopolysaccharide (LPS), a component of Gram-negative bacteria, by binding to the TLR4-MD2 complex on the surface of innate immune cells such as macrophages and dendritic cells. This binding event triggers a downstream signaling cascade, primarily through the MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB and IRF3. The culmination of this signaling is the production and release of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and Type I interferons, which orchestrate an innate and subsequent adaptive immune response.
Caption: TLR4 signaling pathway initiated by this compound.
In Vitro vs. In Vivo Performance: A Tale of Two Formulations
The clinical experience with this compound underscores the importance of formulation in the translation of in vitro findings to in vivo outcomes. A phase I clinical trial (NCT03447314) investigating this compound in combination with immunotherapies was impacted by a manufacturing change. This change, intended to streamline production, resulted in a modified formulation with a larger aggregate size compared to the original formulation.[1][2][3]
While both formulations likely demonstrated comparable activity in standard in vitro assays measuring cytokine production from peripheral blood mononuclear cells (PBMCs), their in vivo performance diverged significantly. The original formulation led to dose-dependent increases in plasma cytokine levels in patients, indicating successful target engagement. In contrast, the modified formulation failed to induce a similar cytokine response, even at doses that resulted in higher systemic exposure (AUC) of the drug.[1][2][3] This suggests that the larger aggregates of the modified formulation were less bioavailable at the site of action or were unable to effectively engage the TLR4 receptor in the in vivo environment.
Table 1: Comparison of Original vs. Modified this compound Formulation in a Clinical Setting (NCT03447314)
| Parameter | Original Formulation | Modified Formulation | Reference |
| Aggregate Size | Smaller (Sheet-like morphologies) | Larger (Twice the diameter, globular-like structures) | [1][2] |
| Systemic Exposure (AUC) | Lower | Higher | [1] |
| In Vivo Cytokine Induction (e.g., IP-10, IL-10, IL-1RA) | Dose-dependent elevations observed | Transient, dose-dependent elevations no longer observed | [1][2][3] |
| Associated Adverse Events (Immune-related) | Higher incidence of chills, fatigue, pyrexia, nausea, vomiting | Lower incidence of immune-related adverse events | [1][2] |
Comparison with an Alternative TLR4 Agonist: Monophosphoryl Lipid A (MPL)
Table 2: General Comparison of this compound and Monophosphoryl Lipid A (MPL)
| Feature | This compound | Monophosphoryl Lipid A (MPL) |
| Source | Synthetic | Derived from Salmonella minnesota |
| Structure | Synthetic glycolipid | Detoxified lipopolysaccharide |
| Key Application | Investigational for cancer immunotherapy and vaccine adjuvant | Approved vaccine adjuvant |
| Formulation Dependency | High; aggregate size is critical for in vivo activity | Also formulated, often with alum, to enhance its adjuvant effect |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key in vitro and in vivo assays used to evaluate the activity of this compound.
In Vitro Human Whole Blood Stimulation Assay
Objective: To assess the potency of this compound in inducing cytokine production in a physiologically relevant ex vivo system.
Methodology:
-
Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.
-
Dilution: Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Plating: Add 200 µL of the diluted blood to each well of a 96-well plate.
-
Stimulation: Add this compound at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.1 ng/mL) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 10 minutes. Carefully collect the plasma supernatant.
-
Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration and determine the EC50 value for each cytokine.
Caption: In vitro whole blood stimulation workflow.
In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Methodology:
-
Cell Culture: Culture a murine tumor cell line (e.g., CT26 colon carcinoma or B16-F10 melanoma) in appropriate media.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer this compound intravenously or intraperitoneally at various dose levels and schedules (e.g., 25 µ g/mouse , once weekly for 3 weeks).[4] Include a vehicle control group.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and spleens can be harvested for analysis of immune cell infiltration and cytokine levels by flow cytometry, immunohistochemistry, or multiplex immunoassay.
References
- 1. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of TLR Agonists: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the safety profiles of GSK1795091, a Toll-like receptor 4 (TLR4) agonist, and other TLR agonists in clinical development, including those targeting TLR7 and TLR8. Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical trial data to facilitate an informed understanding of the potential risks associated with these immunomodulatory agents.
Executive Summary
Toll-like receptor (TLR) agonists represent a promising class of immunotherapies with the potential to treat a range of diseases, from cancer to infectious diseases. However, their potent immune-activating properties necessitate a thorough understanding of their safety profiles. This guide offers a comparative analysis of the adverse events associated with this compound and other prominent TLR agonists, namely the TLR7 agonist vesatolimod (B611671) (GS-9620), the TLR8 agonist motolimod (B1677417) (VTX-2337), and the TLR7/8 agonists resiquimod (B1680535) (R848) and imiquimod (B1671794).
Our analysis reveals that while all these agents can induce immune-related adverse events, the type and frequency of these events vary depending on the specific TLR target, the route of administration, and the patient population. Systemic administration of TLR agonists is commonly associated with transient flu-like symptoms, whereas topical application is linked to local skin reactions.
Comparative Safety Data of TLR Agonists
The following tables summarize the incidence of common adverse events observed in clinical trials of this compound and other selected TLR agonists. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and dosing regimens.
Table 1: Safety Profile of this compound (TLR4 Agonist)
| Adverse Event | This compound (Healthy Volunteers, NCT02798978)[1] | Placebo (Healthy Volunteers, NCT02798978)[1] | This compound + Immunotherapy (Cancer Patients, NCT03447314)[2][3][4] |
| Any Adverse Event | 53% | 30% | 94% |
| Influenza-like illness | Common | Less Common | Common (Chills: 40.7%, Pyrexia: Not specified) |
| Headache | Common | Less Common | Not specified as common |
| Back Pain | Common | Less Common | Not specified as common |
| Increased Body Temperature | Common | Less Common | Pyrexia: Common |
| Nausea | Not specified as common | Not specified as common | 37.0% |
| Fatigue | Not specified as common | Not specified as common | 35.2% |
| Vomiting | Not specified as common | Not specified as common | 22.2% |
| Grade ≥3 Adverse Events | 0% | 0% | 44.4% |
| Serious Adverse Events | 0% | 0% | Not specified |
Table 2: Safety Profile of Other TLR Agonists
| Adverse Event | Vesatolimod (GS-9620) (TLR7 Agonist)[5][6] | Motolimod (VTX-2337) (TLR8 Agonist)[7][8][9] | Resiquimod (R848) (TLR7/8 Agonist)[10] | Imiquimod 5% Cream (TLR7 Agonist)[11][12][13] |
| Population | Chronic Hepatitis B Patients | Cancer Patients (SCCHN) | Healthy Volunteers | Basal Cell Carcinoma/Genital Warts |
| Route of Administration | Oral | Subcutaneous | Topical | Topical |
| Any Adverse Event | 60.4%-69.1% | 92% (Flu-like symptoms & injection site reactions) | Majority mild | Higher incidence than control |
| Injection Site Reaction | N/A | 92% | N/A | Common application site reactions |
| Flu-like Symptoms (Pyrexia, Chills, Myalgia) | Correlated with IFN-α induction | 92% | Common | Systemic AEs reported |
| Headache | Common | Not specified as most frequent | Not specified | Systemic AEs reported |
| Fatigue | Common | 85% | Not specified | Systemic AEs reported |
| Nausea | Common | Not specified as most frequent | Not specified | Systemic AEs reported |
| Grade ≥3 Adverse Events | Majority mild to moderate | Not specified | Not specified | Severe local reactions possible |
| Serious Adverse Events | Not specified | No drug-related deaths | Not specified | Rare |
Signaling Pathways
Understanding the signaling pathways activated by these TLR agonists is crucial for interpreting their safety profiles.
Caption: TLR4 Signaling Pathway initiated by this compound.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist this compound in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manufacturing‐dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manufacturing-dependent change in biological activity of the TLR4 agonist this compound and implications for lipid A analog development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of vesatolimod (GS-9620) in patients with chronic hepatitis B who are not currently on antiviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, efficacy and pharmacodynamics of vesatolimod (GS-9620) in virally suppressed patients with chronic hepatitis B. | Quanterix [quanterix.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase Ib Trial of the Toll-like Receptor 8 Agonist, Motolimod (VTX-2337), Combined with Cetuximab in Patients with Recurrent or Metastatic SCCHN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of imiquimod 5% cream for basal cell carcinoma: a meta-analysis of randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rare Cutaneous Side Effects of Imiquimod: A Review on Its Mechanisms, Diagnosis, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Severe Reaction to 5% Imiquimod Cream with Excellent Clinical and Cosmetic Outcomes - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of GSK1795091
Core Principles of Investigational Drug Disposal
The disposal of any investigational drug, including GSK1795091, should be guided by the principles of hazardous waste management. All used and unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[1][2] It is imperative that laboratory personnel handling chemical waste receive appropriate training on chemical waste management.[3]
Step-by-Step Disposal Protocol
The following procedural guidance, synthesized from general laboratory safety protocols, provides a framework for the proper disposal of this compound.
1. Waste Identification and Classification:
The first crucial step is to characterize the waste.[4] Since a specific Safety Data Sheet (SDS) for this compound with disposal information is not accessible, it should be treated as a hazardous chemical waste. This is a precautionary measure due to its nature as a potent biological modulator.
2. Personal Protective Equipment (PPE):
Before handling this compound for disposal, appropriate PPE is mandatory to minimize exposure risk. This typically includes:
-
Double chemotherapy gloves
-
A disposable gown
-
Eye protection (safety glasses or goggles)
3. Waste Segregation and Containerization:
Proper segregation of waste is essential to prevent accidental chemical reactions and to ensure correct disposal streams.[5]
-
Containers: Use designated, leak-proof, and chemically compatible containers for hazardous waste.[6][7] Plastic containers are often preferred.[6] For potent compounds, these are typically color-coded; for instance, black containers are often used for hazardous chemical waste.[4][5]
-
Original Containers: Whenever possible, collect waste in the original containers.[8] For substances in syringes, vials, or bottles, they can often be disposed of "as is" without being emptied.[3]
-
Trace vs. Bulk Contamination: Distinguish between items with trace contamination and bulk quantities.
-
Bulk Contaminated Items: Unused product, heavily contaminated items, and syringes containing any residual volume of the drug should be placed in a designated hazardous chemical waste container.[5]
-
Trace Contaminated Items: Items with minimal contamination, such as used PPE and absorbent pads, may be disposed of in a designated container for trace chemotherapy waste, often color-coded yellow.[5]
-
-
Sharps: Needles and other sharps that are completely empty of the drug should be disposed of in a designated sharps container (often red).[5] Syringes with even a small residual amount of this compound must be treated as hazardous chemical waste.[5]
4. Labeling:
Properly label all waste containers with hazardous waste tags provided by your institution's Environmental Health and Safety (EHS) department.[3] The label must include:
-
The words "Hazardous Waste"
-
The full, spelled-out chemical name (this compound) and concentration[3]
-
The name of the Principal Investigator (PI)[3]
-
The laboratory location (building and room number)[3]
-
A contact phone number[3]
5. Storage in a Satellite Accumulation Area (SAA):
Store all properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[3][8]
-
Location: The SAA must be at or near the point of waste generation and should be a secure, clearly marked area.[5][6]
-
Secondary Containment: SAAs should have secondary containment to prevent the spread of spills.[8]
-
Segregation: Incompatible wastes must be segregated within the SAA.[8]
6. Arranging for Pickup and Disposal:
Once a waste container is full or has reached the designated accumulation time limit (which can be up to one year for partially filled containers in an SAA), a hazardous waste pickup request should be submitted to your institution's EHS department.[6][8] EHS will then arrange for the collection and transport of the waste to a permitted hazardous waste incineration facility.[9]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary: Hazardous Waste Characteristics
The following table summarizes key characteristics that define hazardous waste, as outlined by the Environmental Protection Agency (EPA). While specific data for this compound is unavailable, these parameters are fundamental to the classification of any chemical waste.
| Characteristic | Description | General Examples |
| Ignitability | Liquids with a flash point < 140°F, solids that can cause fire through friction, or oxidizers.[6] | Ethanol, acetone, xylene[6] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[6] | Hydrochloric acid, sodium hydroxide[6] |
| Reactivity | Substances that are unstable, react violently with water, or generate toxic gases.[6] | Sodium metal, potassium cyanide[6] |
| Toxicity | Harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).[4] | Mercury, selenium, silver[4] |
By following these general yet critical procedures, laboratories can ensure the safe and compliant disposal of this compound and other investigational compounds, thereby upholding their commitment to safety and environmental stewardship. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling GSK1795091
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of GSK1795091, a potent synthetic Toll-like receptor 4 (TLR4) agonist. While this compound is shipped as a non-hazardous chemical, its potent biological activity necessitates careful handling to minimize occupational exposure and ensure a safe laboratory environment. Adherence to these protocols is critical for mitigating risks associated with this research compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Standard laboratory practice dictates a minimum level of PPE to protect against incidental contact.[1] However, due to the potent nature of this compound, enhanced precautions are recommended, particularly when handling the compound in powdered form.
Minimum PPE Requirements:
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.[2][3][4]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[2][3] For tasks with a higher risk of splashes, chemical splash goggles are recommended.[3]
-
Gloves: A single pair of nitrile gloves provides basic protection for incidental contact.[2]
-
Closed-Toe Shoes and Long Pants: This is a mandatory requirement for all laboratory work to protect the feet and legs from potential spills.[2][5]
Enhanced PPE for Handling Powdered this compound:
-
Double Gloving: Wearing two pairs of nitrile gloves provides an additional barrier against contamination.[2]
-
Respiratory Protection: When weighing or otherwise handling the powdered form of this compound outside of a certified containment device, a respirator (e.g., N95 or higher) is essential to prevent inhalation.[6]
-
Face Shield: In addition to safety glasses or goggles, a face shield should be worn during procedures with a high splash potential.[2][6]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages from receipt to disposal.[1]
| Phase | Step | Key Actions & Considerations |
| Preparation | Receipt and Inventory | Upon receipt, log the compound into your inventory. Visually inspect the container for any damage or leaks. Store according to the manufacturer's instructions. |
| Review Safety Information | Although a specific Safety Data Sheet (SDS) for this compound is not readily available, review all accessible safety information and conduct a thorough risk assessment for your specific experimental procedures. | |
| Prepare Work Area | Ensure that the chemical fume hood or other containment device is certified and functioning correctly. Decontaminate the work surface before and after use. Ensure a spill kit is readily accessible.[1] | |
| Handling | Don Appropriate PPE | Select and put on the appropriate PPE based on the risk assessment for the specific task (see PPE section above). |
| Perform Experiment | All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or other suitable containment device to minimize the risk of aerosolization and inhalation.[1] | |
| Post-Handling | Decontaminate | Thoroughly clean all equipment and work surfaces that have come into contact with this compound using an appropriate deactivating solution. |
| Doff PPE | Remove PPE in the correct sequence to avoid self-contamination. Dispose of contaminated disposable PPE as hazardous waste.[1] | |
| Disposal | Segregate and Label Waste | All materials contaminated with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and PPE, must be collected in designated, sealed, and clearly labeled hazardous waste containers.[1][7] |
| Store and Dispose of Waste | Store hazardous waste in a designated, secure area until it can be collected and disposed of by a certified hazardous waste contractor.[1][7] Do not dispose of this compound or contaminated materials down the drain or in the regular trash.[1][7] |
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Alert Others: Immediately notify personnel in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, a lab coat, eye protection, and respiratory protection if powder is present.
-
Contain the Spill: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp paper towels to avoid raising dust.
-
Clean the Area: Working from the outside in, carefully clean the spill area with an appropriate disinfectant or deactivating solution.[8][9]
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.[8]
-
Decontaminate: Thoroughly decontaminate the area and any equipment used for cleanup.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
Seek Medical Attention: In all cases of known or suspected exposure, seek immediate medical attention and report the incident to your institution's environmental health and safety department.
Visualizing the Workflow: Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. Biological Spill Response Step-By-Step | Emergency Management & Mission Continuity [emergency.ucsb.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
